molecular formula C16H14O4 B1345563 Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate CAS No. 55676-77-2

Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate

Cat. No.: B1345563
CAS No.: 55676-77-2
M. Wt: 270.28 g/mol
InChI Key: PPOLWSVBCNDIAF-UHFFFAOYSA-N
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Description

Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate is a useful research compound. Its molecular formula is C16H14O4 and its molecular weight is 270.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-(4-methoxycarbonylphenyl)benzoate
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InChI

InChI=1S/C16H14O4/c1-19-15(17)12-9-7-11(8-10-12)13-5-3-4-6-14(13)16(18)20-2/h3-10H,1-2H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

PPOLWSVBCNDIAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1069039
Record name [1,1'-Biphenyl]-2,4'-dicarboxylic acid, dimethyl ester
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Molecular Weight

270.28 g/mol
Source PubChem
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CAS No.

55676-77-2
Record name 2,4′-Dimethyl [1,1′-biphenyl]-2,4′-dicarboxylate
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Record name (1,1'-Biphenyl)-2,4'-dicarboxylic acid, 2,4'-dimethyl ester
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Record name [1,1'-Biphenyl]-2,4'-dicarboxylic acid, 2,4'-dimethyl ester
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Record name [1,1'-Biphenyl]-2,4'-dicarboxylic acid, dimethyl ester
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Record name Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate
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Record name Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate
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Foundational & Exploratory

An In-depth Technical Guide to Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate (CAS Number 55676-77-2)

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive literature and database review, it is crucial to highlight that detailed technical information specifically for Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate with CAS number 55676-77-2 is exceptionally limited. The vast majority of published research, including data on biological activity, experimental protocols, and signaling pathways, pertains to its isomers, most notably Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate (CAS 792-74-5), a well-known hepatoprotective agent often referred to as Biphenyl Dimethyl Dicarboxylate (DDB).

This guide will present the confirmed, albeit limited, information for the requested 2,4'-isomer and, for contextual purposes, will clearly distinguish it from the extensively studied 4,4'-isomer. It is imperative to avoid conflating the properties of these distinct chemical entities.

Core Compound Identification and Properties

Publicly available data for this compound is primarily limited to its basic chemical identifiers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 55676-77-2[1]
Molecular Formula C₁₆H₁₄O₄[1]
Molecular Weight 270.28 g/mol Calculated
Canonical SMILES COC(=O)c1ccc(cc1)c2ccccc2C(=O)OCN/A
Storage Conditions Sealed in dry, Room Temperature[2]

Further quantitative data, such as melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry), are not available in the reviewed scientific literature for this specific isomer.

Synthesis and Experimental Protocols

Biological Activity and Signaling Pathways

There is no available scientific literature describing the biological activity, mechanism of action, or any associated signaling pathways for this compound.

The Case of the Isomer: Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate

In stark contrast, its isomer, Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate (DDB), has been the subject of numerous studies. It is a synthetic analogue of Schisandrin C, a compound isolated from the fruit of Schisandra chinensis. DDB is clinically used as a hepatoprotective agent.[3][4] Research has shown that it can help normalize elevated alanine aminotransferase (ALT) levels in patients with liver damage.[4]

Studies on the 4,4'-isomer have suggested that its mechanism of action may involve the induction of a signal transduction pathway similar to that of interferon.[3] Specifically, it has been shown to stimulate JAK/STAT signaling in HepG2 cell lines.[5] Furthermore, DDB has been investigated for its chemopreventive effects on hepatocarcinogenesis in vitro.[6] It has also been shown to have a protective action against carcinogen-induced liver nuclear DNA damage.[7]

It is critical to reiterate that these findings are associated with the 4,4'-isomer (CAS 792-74-5) and cannot be extrapolated to the 2,4'-isomer (CAS 55676-77-2). The difference in the positions of the methyl ester groups on the biphenyl backbone can lead to significant variations in stereochemistry, electronic properties, and, consequently, biological activity.

Logical Relationships and Future Research

The absence of data for the 2,4'-isomer presents a clear knowledge gap. The logical relationship and workflow for future investigation are outlined below.

future_research_workflow cluster_synthesis Chemical Synthesis & Characterization cluster_bio_eval Biological Evaluation synthesis Develop & Optimize Synthesis Protocol purification Purification & Isolation synthesis->purification in_vitro In Vitro Screening (e.g., cytotoxicity, enzyme assays) synthesis->in_vitro Pure Compound characterization Spectroscopic Characterization (NMR, MS, IR) purification->characterization physchem Determine Physicochemical Properties (m.p., solubility) characterization->physchem moa Mechanism of Action Studies (e.g., signaling pathway analysis) in_vitro->moa in_vivo In Vivo Models (if warranted by in vitro data) moa->in_vivo caption Workflow for future research on this compound.

Caption: Workflow for future research on this compound.

Conclusion

This compound (CAS 55676-77-2) remains a poorly characterized compound. While its basic chemical identity is established, there is a significant lack of publicly available data regarding its synthesis, physical properties, biological activity, and potential applications. Researchers and drug development professionals should exercise extreme caution and not conflate the properties of this molecule with its well-studied isomers, particularly the hepatoprotective agent Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate. The field requires foundational research, beginning with a validated synthesis and full physicochemical characterization, before any meaningful biological evaluation can be undertaken.

References

Physical and chemical properties of Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate is an unsymmetrical biphenyl dicarboxylate compound. While its isomer, Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate, has been noted for its potential biological activities, including hepatoprotective effects, the 2,4'-isomer is a less-studied compound. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with available information on its synthesis and analysis. Due to the limited publicly available data on the biological activity of this specific isomer, this guide will focus on its chemical characteristics and a general synthetic approach.

Chemical and Physical Properties

A summary of the key physical and chemical identifiers for this compound is provided below. It is important to note that some of the physical properties are predicted values due to the limited experimental data available for this specific isomer.

PropertyValueSource
CAS Number 55676-77-2[1]
Molecular Formula C₁₆H₁₄O₄[1]
Molecular Weight 270.28 g/mol [1]
Predicted Density 1.2 ± 0.1 g/cm³
Predicted Boiling Point 416.2 ± 38.0 °C at 760 mmHg
Predicted Flash Point 210.4 ± 25.2 °C
Storage Conditions Sealed in dry, Room Temperature[2]

Synthesis and Purification

The synthesis of unsymmetrical biphenyls such as this compound is commonly achieved through cross-coupling reactions.

Experimental Protocols

General Synthesis via Nickel-Catalyzed Cross-Coupling:

A general method for the synthesis of unsymmetrical biphenyl dicarboxylates involves a nickel-catalyzed cross-coupling reaction. For the synthesis of this compound, this would typically involve the reaction of an aryl boronic acid or ester with an aryl halide or sulfonate.

  • Reactants :

    • Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate (a boronic ester derivative of methyl benzoate).

    • Methyl 2-bromobenzoate or a similar aryl halide/sulfonate.

  • Catalyst : A nickel-based catalyst, often with a phosphine ligand.

  • Base : A suitable base such as potassium phosphate is required to facilitate the transmetalation step.

  • Solvent : Anhydrous organic solvents like tetrahydrofuran (THF) or dioxane are commonly used.

  • Procedure :

    • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), the aryl boronic ester, aryl halide, base, and solvent are added.

    • The nickel catalyst and ligand are then introduced.

    • The reaction mixture is heated to a temperature appropriate for the specific catalyst system, and the reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, the reaction is cooled, and the crude product is worked up. This typically involves extraction with an organic solvent and washing with aqueous solutions to remove inorganic byproducts.

    • The crude product is then purified.

Purification by Column Chromatography:

The final product is typically purified from the crude reaction mixture using silica gel column chromatography.

  • Stationary Phase : Silica gel.

  • Mobile Phase : A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is used to elute the components.

  • Procedure :

    • The crude product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel.

    • The silica gel with the adsorbed product is loaded onto the top of a prepared silica gel column.

    • The column is eluted with the chosen solvent system, and fractions are collected.

    • The fractions are analyzed by TLC to identify those containing the pure product.

    • The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Mandatory Visualization

As there is no available information on the signaling pathways or specific biological activities of this compound, a diagram illustrating a general experimental workflow for its synthesis and purification is provided below.

Synthesis_and_Purification_Workflow General Workflow for Synthesis and Purification of this compound Reactants Starting Materials: - Methyl 4-(boryl)benzoate derivative - Methyl 2-halobenzoate derivative Reaction Ni-Catalyzed Cross-Coupling (e.g., Suzuki Coupling) - Ni Catalyst - Ligand - Base - Anhydrous Solvent Reactants->Reaction Reaction Setup Workup Aqueous Workup - Extraction with Organic Solvent - Washing with Brine Reaction->Workup After Reaction Completion Purification Purification - Silica Gel Column Chromatography - Elution with Hexane/Ethyl Acetate Gradient Workup->Purification Crude Product Analysis Product Characterization - NMR Spectroscopy - Mass Spectrometry - IR Spectroscopy Purification->Analysis Purified Fractions FinalProduct Pure Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate Analysis->FinalProduct Verified Structure

A general workflow for the synthesis and purification of the target compound.

Conclusion

This compound remains a compound with limited characterization in the scientific literature, especially when compared to its 4,4'-isomer. This guide has summarized the currently available physical and chemical data and outlined a general synthetic strategy. Further research is warranted to fully elucidate its physical properties, optimize its synthesis, and, most importantly, to investigate its potential biological activities. Such studies would be crucial in determining if this molecule holds any promise for applications in drug development or materials science.

References

Spectroscopic data (NMR, IR, MS) for Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl dicarboxylates are a class of organic compounds with applications in various fields, including materials science and pharmaceuticals. Accurate spectroscopic characterization is crucial for confirming the chemical structure and purity of these compounds. This guide outlines the standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the analysis of these molecules.

Spectroscopic Data for Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate (CAS 792-74-5)

The following tables summarize the available spectroscopic data for the well-characterized isomer, Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate. This information is provided as a comparative reference due to the lack of specific data for the 2,4'-isomer.

NMR Spectroscopy Data

Table 1: ¹H NMR Data for Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
8.13d4H8.5Aromatic H
7.69d4H8.5Aromatic H
3.95s6H--OCH₃

Table 2: ¹³C NMR Data for Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate

Chemical Shift (δ) ppmAssignment
167.1C=O
144.6Aromatic C
130.5Aromatic C
130.0Aromatic C
127.5Aromatic C
52.5-OCH₃
IR Spectroscopy Data

Table 3: Key IR Absorption Bands for Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate

Wavenumber (cm⁻¹)IntensityAssignment
~1720StrongC=O stretch (ester)
~1600, ~1480Medium-StrongAromatic C=C stretch
~1280, ~1100StrongC-O stretch (ester)
~3000MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch (-OCH₃)
Mass Spectrometry Data

Table 4: Mass Spectrometry Data for Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate

m/zRelative Intensity (%)Assignment
270100[M]⁺ (Molecular Ion)
239~80[M - OCH₃]⁺
182~40[M - 2xCOOCH₃]⁺
152~30[C₁₂H₈]⁺ (Biphenyl moiety)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the available instrumentation.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with appropriate phasing, baseline correction, and referencing to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Process the data similarly to the ¹H NMR spectrum.

IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum typically in the range of 4000-400 cm⁻¹.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

    • Perform a background scan of the empty sample holder or ATR crystal.

  • Data Analysis: Identify characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure Report Technical Report Generation Structure->Report Purity->Report

An In-depth Technical Guide to the Synthesis of Substituted Biphenyl Dicarboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic pathways for substituted biphenyl dicarboxylates, compounds of significant interest in materials science and medicinal chemistry. It details the core synthetic methodologies, presents quantitative data for comparative analysis, and outlines the involvement of these compounds in key biological signaling pathways.

Core Synthetic Methodologies

The construction of the biphenyl scaffold is the critical step in the synthesis of biphenyl dicarboxylates. The two most prominent and versatile methods are the Suzuki-Miyaura coupling and the Ullmann reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organohalide.[1] It is widely favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[2][3]

Reaction Scheme:

A general representation of the Suzuki-Miyaura coupling for the synthesis of a biphenyl dicarboxylate is shown below. An aryl halide containing a carboxylate group is coupled with an arylboronic acid, also bearing a carboxylate group, in the presence of a palladium catalyst and a base.

Suzuki_Miyaura cluster_product Product A Ar-X C Ar-Ar' A->C B Ar'-B(OH)2 B->C Catalyst Pd Catalyst, Base

Figure 1: General scheme of Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 3,3'-Biphenyldicarboxylic Acid [4]

A detailed experimental protocol for the synthesis of 3,3'-biphenyldicarboxylic acid via a Suzuki coupling reaction is as follows:

  • Reaction Setup: In a round-bottom flask, combine 3-bromobenzoic acid (1.0 eq), 3-carboxyphenylboronic acid (1.05 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 eq).

  • Solvent and Base: Add a biphasic solvent system of toluene and water (1:1 v/v). Add an aqueous solution of a base, typically sodium carbonate (Na2CO3) or potassium phosphate (K3PO4) (3.0 eq).

  • Catalyst: Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.01 eq).

  • Reaction Conditions: Heat the mixture to reflux under an inert nitrogen atmosphere with vigorous stirring for 15 hours.

  • Work-up: After cooling to room temperature, add 30% hydrogen peroxide and stir for one hour. Separate the aqueous and organic phases. Wash the organic phase with water and the aqueous phase with ether.

  • Isolation: Combine the aqueous phases and acidify with 3 M HCl to precipitate the product.

  • Purification: Collect the solid by filtration and recrystallize from a suitable solvent to obtain the pure 3,3'-biphenyldicarboxylic acid.

Quantitative Data for Suzuki-Miyaura Coupling:

The following table summarizes representative yields for the synthesis of various substituted biphenyl dicarboxylates via Suzuki-Miyaura coupling.

Aryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTime (h)Yield (%)Reference
3-Bromobenzoic acid3-Carboxyphenylboronic acidPd(PPh3)4 (1)K3PO4Toluene/H2O1585[4]
4-Bromobenzoic acid4-Carboxyphenylboronic acidC60-TEGs/PdCl2 (0.05)K2CO3H2O4>90[5]
2-Bromoindene2,2'-Biphenyldiboronic acidPd(PPh3)4 (0.7)(n-Bu)4NOHToluene/MeOH-High[6]
1-Bromo-4-iodobenzenePhenylboronic acidPd(OAc)2Na2CO3H2O--[2]
Ullmann Reaction

The Ullmann reaction is a copper-mediated coupling of two aryl halides to form a biaryl.[7] This reaction typically requires higher temperatures than the Suzuki coupling and is often used for the synthesis of symmetrical biphenyls.[8][9]

Reaction Scheme:

The classic Ullmann reaction involves the self-coupling of an aryl halide in the presence of copper metal at elevated temperatures.

Ullmann_Reaction cluster_reactants Reactants cluster_product Product A 2 Ar-X B Ar-Ar A->B Catalyst Cu, Heat

Figure 2: General scheme of the Ullmann reaction.

Experimental Protocol: Synthesis of 2,2'-Dinitrobiphenyl (A precursor to 2,2'-Biphenyldicarboxylic acid) [9]

A solvent-free Ullmann coupling for the synthesis of 2,2'-dinitrobiphenyl is described below:

  • Reaction Setup: In a copper vial, place 2-iodonitrobenzene.

  • Reaction Conditions: Subject the vial to high-speed ball milling or continuous shaking. The reaction proceeds without the need for additional copper or solvent.

  • Isolation: The solid product is formed in quantitative yield and can be used directly for subsequent steps without extensive purification.

  • Conversion to Dicarboxylic Acid: The dinitro compound can then be oxidized to the corresponding dicarboxylic acid using standard oxidation procedures.

Quantitative Data for Ullmann Reaction:

The Ullmann reaction is particularly effective for the synthesis of symmetrical biphenyls.

Aryl HalideCatalystConditionsYield (%)Reference
2-IodonitrobenzeneCopper vialBall milling, solvent-freeQuantitative[9]
Aryl HalidesCopperHigh temperature (>200 °C)Variable[8]

Biological Signaling Pathways

Substituted biphenyl dicarboxylates and related biphenyl structures have been identified as modulators of various biological signaling pathways, making them attractive scaffolds for drug discovery.

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers.[10][11] Biphenyl derivatives have been investigated as inhibitors of this pathway.[12] The canonical Hh pathway involves the ligand Sonic Hedgehog (Shh), the receptor Patched (PTCH), and the signal transducer Smoothened (SMO).

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh PTCH PTCH Shh->PTCH binds SMO SMO PTCH->SMO inhibits SUFU SUFU SMO->SUFU dissociates GLI GLI SUFU->GLI inhibits TargetGenes Target Gene Expression GLI->TargetGenes activates Biphenyl Biphenyl Inhibitor Biphenyl->SMO inhibits

Figure 3: Inhibition of the Hedgehog signaling pathway by biphenyl derivatives.

In the absence of the Shh ligand, PTCH inhibits SMO. Upon Shh binding to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, leading to the expression of target genes. Biphenyl-based inhibitors can target SMO, preventing its activation and thereby blocking the downstream signaling cascade.[13]

Androgen Receptor Signaling Pathway Modulation

The androgen receptor (AR) is a key driver in the development and progression of prostate cancer.[14] Biphenyl derivatives have been developed as antagonists and degraders of the AR, offering a promising therapeutic strategy.[15]

Androgen_Receptor_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR binds HSP HSP AR->HSP dissociates from Dimerization Dimerization AR->Dimerization Translocation Nuclear Translocation Dimerization->Translocation ARE Androgen Response Element (ARE) Translocation->ARE binds to GeneExpression Target Gene Expression ARE->GeneExpression activates Biphenyl Biphenyl Antagonist Biphenyl->AR antagonizes

Figure 4: Modulation of the Androgen Receptor signaling pathway.

Upon binding of androgens, the AR dissociates from heat shock proteins (HSPs), dimerizes, and translocates to the nucleus. In the nucleus, it binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes that promote cell growth and survival. Biphenyl-based antagonists can bind to the AR, preventing its activation and subsequent downstream signaling.[16] Some novel biphenyl derivatives also promote the degradation of the AR protein.[14]

Conclusion

The synthesis of substituted biphenyl dicarboxylates is a well-established field with robust and versatile methodologies. The Suzuki-Miyaura coupling and the Ullmann reaction provide the primary routes to these important molecular scaffolds. The continued interest in these compounds is driven by their diverse applications, from advanced materials to potent modulators of critical biological pathways. The development of novel biphenyl derivatives as targeted therapeutics for diseases such as cancer highlights the ongoing importance of this class of molecules in medicinal chemistry and drug development.

References

A Technical Guide to the Discovery and History of Biphenyl Dicarboxylate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl dicarboxylate compounds, a class of molecules characterized by two phenyl rings linked by a single bond and bearing two carboxyl groups, have carved a significant niche in both materials science and medicinal chemistry. Their rigid, planar structure and versatile chemical functionality have made them valuable building blocks for polymers, liquid crystals, and metal-organic frameworks. In the pharmaceutical realm, biphenyl dimethyl dicarboxylate (BDD) has emerged as a notable hepatoprotective agent. This in-depth technical guide delves into the discovery, historical evolution, synthesis, and biological activities of these compelling compounds, providing detailed experimental protocols and quantitative data to support further research and development.

Discovery and Historical Perspective

The journey of biphenyl dicarboxylate compounds began in the early 20th century, intertwined with the development of fundamental organic reactions. The first synthesis of biphenyl-4,4'-dicarboxylic acid was reported in the early 1900s, following the advent of reactions capable of forming biaryl linkages.[1]

A pivotal moment in the history of biphenyl synthesis was the publication of the Ullmann reaction in 1901 by Fritz Ullmann and his student J. Bielecki.[2] This reaction, which involves the copper-promoted coupling of two aryl halides, provided the first reliable method for creating the biphenyl scaffold.[2][3] While Ullmann's initial report focused on the synthesis of 2,2′-dinitrobiphenyl, the methodology was soon adapted for the preparation of a wide range of biphenyl derivatives, including dicarboxylates.[2]

The mid-20th century saw more systematic and efficient preparations of biphenyl-4,4'-dicarboxylic acid, driven by the burgeoning polymer industry's demand for rigid monomers.[1] Methods such as the oxidation of 4,4'-dimethylbiphenyl using strong oxidizing agents like potassium permanganate became more prevalent.

A significant chapter in the history of biphenyl dicarboxylates in medicine is the discovery of Biphenyl Dimethyl Dicarboxylate (BDD) . BDD was identified as an intermediate in the chemical synthesis of Schisandrin C, a bioactive lignan isolated from the medicinal plant Schisandra chinensis.[4] This discovery paved the way for investigating its pharmacological properties, leading to its establishment as a hepatoprotective agent. Early studies in the late 1980s began to systematically evaluate its efficacy in protecting the liver from various toxins.

The development of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction first published in 1979, revolutionized the synthesis of biphenyls, offering milder reaction conditions and broader functional group tolerance compared to the Ullmann reaction.[5] This powerful tool further expanded the accessibility and diversity of biphenyl dicarboxylate compounds for various applications.

Synthesis of Biphenyl Dicarboxylate Compounds

The synthesis of biphenyl dicarboxylate compounds can be broadly categorized into two main approaches: the coupling of two phenyl rings or the modification of a pre-existing biphenyl scaffold.

Coupling Reactions

The Ullmann reaction is a classical method for the synthesis of symmetrical biphenyls. It involves the copper-catalyzed coupling of two molecules of an aryl halide.[6]

Experimental Protocol: Synthesis of Biphenyl-4,4'-dicarboxylic Acid via Ullmann-type Reaction

  • Reactants: 4-halobenzoic acid (e.g., 4-iodobenzoic acid), copper powder.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 4-iodobenzoic acid and an excess of activated copper powder.

    • Heat the mixture to a high temperature (typically >200 °C) with vigorous stirring. The reaction can be performed neat or in a high-boiling solvent like nitrobenzene.[2]

    • Maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After cooling, the reaction mixture is treated with a suitable solvent to dissolve the organic components.

    • The copper and copper salts are removed by filtration.

    • The filtrate is then acidified to precipitate the biphenyl-4,4'-dicarboxylic acid.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

The Suzuki-Miyaura reaction is a highly versatile and widely used method for the formation of C-C bonds, including the synthesis of biphenyls. It involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with an arylboronic acid or ester.[7][8]

Experimental Protocol: Synthesis of a Biphenyl Carboxylic Acid Derivative via Suzuki-Miyaura Coupling

  • Reactants: An aryl halide (e.g., a bromobenzoic acid derivative), an arylboronic acid (e.g., a phenylboronic acid derivative), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd/C), and a base (e.g., Na₂CO₃, K₂CO₃).

  • Procedure:

    • To a reaction vessel, add the aryl halide, the arylboronic acid, the palladium catalyst, and the base.

    • Add a suitable solvent system, such as a mixture of an organic solvent (e.g., toluene, DME, or THF) and water.

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Heat the reaction mixture to reflux with stirring for several hours, monitoring the reaction progress by TLC or HPLC.

    • Upon completion, cool the reaction mixture and partition it between an organic solvent and water.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography or recrystallization.

Oxidation of Dialkylbiphenyls

Another common industrial method for the synthesis of biphenyl-4,4'-dicarboxylic acid is the oxidation of 4,4'-dialkylbiphenyls, such as 4,4'-dimethylbiphenyl.

Experimental Protocol: Synthesis of Biphenyl-4,4'-dicarboxylic Acid by Oxidation of 4,4'-Dimethylbiphenyl

  • Reactants: 4,4'-dimethylbiphenyl, an oxidizing agent (e.g., potassium permanganate), and a base (e.g., sodium hydroxide).

  • Procedure:

    • In a round-bottom flask, dissolve 4,4'-dimethylbiphenyl in a suitable solvent (e.g., pyridine or aqueous base).

    • Slowly add a solution of potassium permanganate to the reaction mixture with stirring. The reaction is exothermic and may require cooling.

    • Heat the mixture to reflux for several hours until the purple color of the permanganate disappears.

    • Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

    • Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the biphenyl-4,4'-dicarboxylic acid.

    • Collect the precipitate by filtration, wash with water, and dry.

    • The crude product can be purified by recrystallization.

Biological Activities of Biphenyl Dicarboxylate Compounds

The biological activities of biphenyl dicarboxylate compounds, particularly Biphenyl Dimethyl Dicarboxylate (BDD), have been the subject of numerous studies. The primary focus has been on its hepatoprotective effects.

Hepatoprotective Effects

BDD is clinically used for the treatment of chronic hepatitis due to its ability to lower elevated serum aminotransferase levels.[9][10][11][12]

Quantitative Data on Hepatoprotective Effects of BDD

Study TypeModel/Patient PopulationTreatmentOutcomeReference
Clinical TrialPatients with chronic hepatitis and metabolic syndromeBDD/Ursodeoxycholic acid combination for 24 weeks50% of patients in the treatment group showed normalization of ALT levels (≤40 U/L) compared to 6% in the placebo group.[9][11][9][11]
Clinical TrialPatients with abnormal ALT levels750 mg/day of BDD for 24 weeks80.0% of patients in the BDD group achieved ALT normalization, compared to 34.8% in the ursodeoxycholic acid group. A -70.0% mean reduction in ALT levels from baseline was observed in the BDD group.[10][12]
Animal StudyCCl₄-induced liver fibrosis in ratsDDB at 75 or 375 mg/kg for 30 days61.2-76.2% decrease in ALT and 46.9-60.8% decrease in AST compared to the CCl₄ control group.[13][13]
Animal StudyHepatitis due to drug poisoning in chemotherapy patientsDDB treatmentSGPT turned normal within 10 days in 82.6% of the DDB treated group compared to 39.1% in the control group.[14][14]

Signaling Pathways in Hepatoprotection

The hepatoprotective effects of Schisandrin C, the parent compound from which BDD is derived, are mediated through the modulation of several key signaling pathways. These include the NF-κB, p38/ERK MAPK, and TGF-β/Smad pathways, which are involved in inflammation and fibrosis.[15][16][17]

Hepatoprotective_Signaling_Pathways Hepatoprotective Signaling Pathways of Schisandrin C cluster_inflammation Inflammatory Response cluster_fibrosis Fibrotic Response Inflammatory_Stimuli Inflammatory Stimuli (e.g., CCl4) IKK IKK Inflammatory_Stimuli->IKK NF_kB NF-κB IKK->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NF_kB->Pro_inflammatory_Cytokines TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Smad Smad proteins TGF_beta_R->Smad HSC_Activation Hepatic Stellate Cell Activation Smad->HSC_Activation ECM_Production Extracellular Matrix Production HSC_Activation->ECM_Production Schisandrin_C Schisandrin C (BDD Precursor) Schisandrin_C->NF_kB Inhibits Schisandrin_C->Smad Inhibits

Signaling pathways modulated by Schisandrin C.
Other Biological Activities

While hepatoprotection is the most well-documented activity, various biphenyl derivatives have shown a wide range of other biological effects, including anti-inflammatory, analgesic, and cytotoxic activities.[18][19][20] However, specific quantitative data for biphenyl dicarboxylate compounds in these areas are less abundant in the literature.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the biphenyl dicarboxylate compound for a specified period (e.g., 24, 48, or 72 hours). Include appropriate controls (vehicle control and untreated cells).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflows

General Workflow for Synthesis and Characterization

The synthesis and characterization of biphenyl dicarboxylate compounds typically follow a standardized workflow.

Synthesis_Workflow General Workflow for Synthesis and Characterization Reactant_Selection Reactant Selection (Aryl Halide, Boronic Acid, etc.) Reaction_Setup Reaction Setup (Solvent, Catalyst, Base) Reactant_Selection->Reaction_Setup Reaction_Monitoring Reaction Monitoring (TLC, HPLC) Reaction_Setup->Reaction_Monitoring Workup Aqueous Workup & Extraction Reaction_Monitoring->Workup Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Purity_Analysis Purity Analysis (HPLC, Elemental Analysis) Characterization->Purity_Analysis

A typical workflow for synthesizing biphenyl dicarboxylates.
Workflow for Hepatoprotective Activity Assessment

The evaluation of the hepatoprotective activity of biphenyl dicarboxylate compounds in a preclinical setting involves several key steps.

Hepatoprotective_Workflow Workflow for Hepatoprotective Activity Assessment Animal_Model Induction of Liver Injury (e.g., CCl4 administration in rodents) Treatment Treatment with Biphenyl Dicarboxylate Compound Animal_Model->Treatment Sample_Collection Collection of Blood and Liver Tissue Samples Treatment->Sample_Collection Biochemical_Analysis Biochemical Analysis (Serum ALT, AST levels) Sample_Collection->Biochemical_Analysis Histopathological_Analysis Histopathological Analysis of Liver Tissue Sample_Collection->Histopathological_Analysis Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis Histopathological_Analysis->Data_Analysis

Workflow for assessing hepatoprotective activity.

Conclusion

Biphenyl dicarboxylate compounds have a rich history rooted in the foundational principles of organic synthesis. From their early preparation via the Ullmann reaction to their more facile synthesis using modern palladium-catalyzed methods, these molecules have proven to be of significant interest. The discovery of the hepatoprotective properties of Biphenyl Dimethyl Dicarboxylate, an intermediate in the synthesis of a natural product, highlights the importance of exploring the biological activities of synthetic intermediates. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of biphenyl dicarboxylate compounds, offering a valuable resource for researchers and professionals in the field of drug development and materials science. The detailed protocols and quantitative data presented herein are intended to facilitate further investigation into the therapeutic potential and diverse applications of this fascinating class of molecules.

References

An In-depth Technical Guide to Dimethyl [1,1'-biphenyl]dicarboxylates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of Dimethyl [1,1'-biphenyl]dicarboxylates, a class of compounds with significant interest in pharmaceutical research and development. While the initial focus of this guide was Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate (CAS 55676-77-2), a thorough review of the scientific literature reveals a notable scarcity of in-depth research on this specific isomer. Conversely, its structural isomers, particularly Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate and Dimethyl [1,1'-biphenyl]-2,2'-dicarboxylate, have been extensively studied and have demonstrated a range of biological activities.

Therefore, this whitepaper will address the broader class of Dimethyl [1,1'-biphenyl]dicarboxylates, with a primary focus on the well-characterized 4,4'- and 2,2'-isomers. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing key physicochemical data, insights into biological activities and mechanisms of action, and detailed experimental protocols.

Physicochemical Properties

The physicochemical properties of Dimethyl [1,1'-biphenyl]dicarboxylate isomers are crucial for their handling, formulation, and biological activity. Below is a summary of the available data for the 2,4'- and the more extensively studied 4,4'-isomer.

PropertyThis compoundDimethyl [1,1'-biphenyl]-4,4'-dicarboxylate
Molecular Formula C₁₆H₁₄O₄C₁₆H₁₄O₄
Molecular Weight 270.28 g/mol 270.28 g/mol
CAS Number 55676-77-2792-74-5
Appearance Not specified in available literatureWhite to off-white solid
Melting Point Not specified in available literature213-215 °C
Boiling Point Not specified in available literature373.4°C (rough estimate)
Density 1.2 ± 0.1 g/cm³1.2117 g/cm³ (rough estimate)
Water Solubility Not specified in available literatureInsoluble

Biological Activities and Therapeutic Potential

The biological activities of Dimethyl [1,1'-biphenyl]dicarboxylates, particularly the 4,4'- and 2,2'-isomers, have been a subject of significant research. These compounds have shown promise in several therapeutic areas.

Hepatoprotective Effects

Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate, often referred to as biphenyl dimethyl dicarboxylate (DDB), is a well-known hepatoprotective agent.[1] It has been shown to protect against liver damage induced by various toxins in animal models.[2] Studies have demonstrated that DDB can ameliorate liver injury by reducing serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[2] The protective mechanism is believed to involve the scavenging of free radicals and the enhancement of antioxidant defense systems.[3]

Derivatives of Dimethyl [1,1'-biphenyl]-2,2'-dicarboxylate have also been synthesized and evaluated for their hepatoprotective effects. In a study using a concanavalin A-induced acute liver injury model in mice, a novel derivative demonstrated significant, dose-dependent reductions in serum ALT and AST levels, suggesting its potential as a therapeutic agent for hepatic injuries.

Anti-inflammatory Activity

The anti-inflammatory properties of this class of compounds are also well-documented. Derivatives of Dimethyl [1,1'-biphenyl]-2,2'-dicarboxylate have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell lines. Furthermore, in vivo studies have confirmed that these derivatives can significantly inhibit carrageenan-induced paw edema in a dose-dependent manner.

Anticancer Potential

Recent research has also explored the cancer preventive activities of Dimethyl [1,1'-biphenyl]dicarboxylates. Novel analogs of the 2,2'-isomer have been synthesized and evaluated for their ability to inhibit tumor promotion. One particular analog exhibited a remarkable inhibitory effect on skin tumor promotion in a two-stage mouse-skin carcinogenesis model.

Mechanism of Action: Signaling Pathway Involvement

The therapeutic effects of Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate are, in part, attributed to its modulation of specific cellular signaling pathways. One of the key pathways identified is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.

The JAK/STAT pathway is a crucial signaling cascade that transmits information from extracellular signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, and inflammation. Dysregulation of this pathway is implicated in various diseases. It has been reported that Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate can stimulate JAK/STAT signaling, which may contribute to its therapeutic effects.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Binding JAK JAK Receptor->JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylation STAT_active STAT (active) STAT_inactive->STAT_active STAT_dimer STAT Dimer STAT_active->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription Modulates

Figure 1: A simplified diagram of the JAK/STAT signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of Dimethyl [1,1'-biphenyl]dicarboxylates and their derivatives.

Synthesis of Dimethyl [1,1'-biphenyl]dicarboxylates

A general approach to the synthesis of Dimethyl [1,1'-biphenyl]dicarboxylates involves the esterification of the corresponding [1,1'-biphenyl]dicarboxylic acid. The dicarboxylic acid can be synthesized through various coupling reactions.

Synthesis_Workflow Starting_Material Substituted Bromobenzoate Coupling_Reaction Coupling Reaction (e.g., Suzuki or Ullmann) Starting_Material->Coupling_Reaction Dicarboxylic_Acid [1,1'-Biphenyl]dicarboxylic Acid Coupling_Reaction->Dicarboxylic_Acid Esterification Esterification (Methanol, Acid Catalyst) Dicarboxylic_Acid->Esterification Final_Product Dimethyl [1,1'-biphenyl]dicarboxylate Esterification->Final_Product Purification Purification (e.g., Recrystallization, Chromatography) Final_Product->Purification

Figure 2: Generalized workflow for the synthesis of Dimethyl [1,1'-biphenyl]dicarboxylates.

Protocol for Esterification:

  • To a solution of the [1,1'-biphenyl]dicarboxylic acid in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure Dimethyl [1,1'-biphenyl]dicarboxylate.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Cells

This assay is used to evaluate the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in macrophage cells.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce NO production, in the continued presence of the test compound.

  • Incubation: Incubate the plates for 24 hours.

  • NO Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition by the test compound compared to the LPS-stimulated control. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a standard animal model to assess the acute anti-inflammatory activity of a compound.

Methodology:

  • Animals: Use male Wistar rats or Swiss albino mice.

  • Grouping: Divide the animals into control, standard (e.g., indomethacin), and test groups.

  • Compound Administration: Administer the test compound orally or intraperitoneally at various doses. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Conclusion

The Dimethyl [1,1'-biphenyl]dicarboxylate scaffold, particularly the 4,4'- and 2,2'-isomers, represents a promising class of compounds with diverse and potent biological activities, including hepatoprotective, anti-inflammatory, and anticancer effects. While the specific isomer, this compound, remains underexplored, the extensive research on its structural analogs provides a strong foundation for future investigations into its therapeutic potential. The detailed experimental protocols and mechanistic insights presented in this guide are intended to facilitate further research and development in this important area of medicinal chemistry.

References

A Comprehensive Technical Guide to Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate is an organic compound belonging to the family of biphenyl dicarboxylates. While this specific isomer is less documented than its symmetric counterparts, such as the 2,2'- and 4,4'-isomers, its unsymmetrical nature presents unique opportunities for investigation in medicinal chemistry and materials science. This technical guide provides a detailed overview of this compound, including its chemical identity, physicochemical properties, potential synthetic routes, and its relevance in biological pathways, drawing comparative insights from its more studied isomers where necessary.

Chemical Identity and Nomenclature

The formal IUPAC name for this compound is methyl 4-(2-methoxycarbonylphenyl)benzoate . This nomenclature clarifies the substitution pattern on the biphenyl core, with methoxycarbonyl groups at the 2 and 4' positions.

Physicochemical Properties

Quantitative data for this compound is not extensively available in the public domain. However, some fundamental properties can be stated. For comparative purposes, the well-documented properties of the related isomer, Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate, are also provided.

Table 1: Physicochemical Data of this compound

PropertyValueSource
Molecular FormulaC₁₆H₁₄O₄ChemBK[1]
Molar Mass270.28 g/mol ChemBK[1]
Storage ConditionSealed in dry, Room TemperatureChemBK[1]

Table 2: Physicochemical Data of Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate (for comparison)

PropertyValueSource
Melting Point213-215 °CChemicalBook[2][3]
Boiling Point373.4°C (estimate)ChemicalBook[2]
Water SolubilityInsolubleChemicalBook[2][3]
SolubilitySlightly soluble in Benzene and Chloroform (with heating and sonication)ChemicalBook[2]
AppearanceWhite to Off-White SolidChemicalBook[2]

Synthesis and Experimental Protocols

The synthesis of unsymmetrical biphenyls like this compound is commonly achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This method offers a versatile and efficient route to form carbon-carbon bonds between two aromatic rings.

Proposed Synthetic Route: Suzuki-Miyaura Coupling

A plausible synthetic approach involves the coupling of a boronic acid derivative of one benzene ring with a halide derivative of the other, each carrying a methoxycarbonyl group at the desired position.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

  • Reactant Preparation: In a round-bottom flask, dissolve the aryl halide (e.g., methyl 2-bromobenzoate) (1.0 mmol) and the arylboronic acid (e.g., methyl 4-boronobenzoate) (1.2 mmol) in a suitable solvent system, such as a mixture of toluene and water.

  • Catalyst and Base Addition: Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.02 mmol), and a base, such as potassium carbonate (2.0 mmol), to the reaction mixture.

  • Reaction Execution: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the mixture with vigorous stirring at a temperature typically ranging from 80 to 100 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and partition it between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product is purified by column chromatography on silica gel to yield the desired this compound.

Suzuki_Miyaura_Coupling ArylHalide Aryl Halide (e.g., Methyl 2-bromobenzoate) ReactionVessel Reaction Mixture ArylHalide->ReactionVessel ArylBoronicAcid Arylboronic Acid (e.g., Methyl 4-boronobenzoate) ArylBoronicAcid->ReactionVessel Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->ReactionVessel Base Base (e.g., K₂CO₃) Base->ReactionVessel Solvent Solvent (e.g., Toluene/H₂O) Solvent->ReactionVessel Heating Heating (80-100 °C) ReactionVessel->Heating Reaction Product This compound Heating->Product Purification

Caption: Suzuki-Miyaura cross-coupling workflow for synthesis.

Biological Relevance and Signaling Pathways

While direct biological studies on this compound are limited, its isomer, Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate (also known as Biphenyl Dimethyl Dicarboxylate or DDB), has been investigated for its hepatoprotective effects.[2][3] DDB has been shown to stimulate the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway in HepG2 cells.[2][3][4]

The JAK/STAT Signaling Pathway

The JAK/STAT pathway is a crucial signaling cascade that transmits information from extracellular chemical signals to the nucleus, leading to the regulation of gene expression. This pathway is involved in numerous cellular processes, including immunity, proliferation, differentiation, and apoptosis.

Mechanism of Action (General):

  • Ligand Binding and Receptor Dimerization: The binding of a ligand (e.g., a cytokine) to its transmembrane receptor induces receptor dimerization.

  • JAK Activation: This dimerization brings the associated Janus kinases (JAKs) into close proximity, allowing them to phosphorylate and activate each other.

  • STAT Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the intracellular tails of the receptors.

  • STAT Dimerization and Nuclear Translocation: Signal Transducer and Activator of Transcription (STAT) proteins, which contain SH2 domains, bind to these phosphotyrosine sites. The STATs are then themselves phosphorylated by the JAKs, leading to their dimerization.

  • Gene Transcription: The STAT dimers translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.

The stimulation of the JAK/STAT pathway by biphenyl dicarboxylates may contribute to their therapeutic effects, potentially through the induction of cytoprotective or anti-inflammatory genes.

Caption: Overview of the JAK/STAT signaling pathway.

Conclusion

This compound represents a structurally interesting yet understudied molecule. While specific experimental data remains scarce, its synthesis can be approached through established methodologies like the Suzuki-Miyaura coupling. Insights from its well-characterized isomer, Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate, suggest potential biological activity involving key cellular signaling pathways such as the JAK/STAT cascade. Further research into the synthesis, properties, and biological evaluation of this compound is warranted to unlock its potential in drug discovery and materials science. This guide serves as a foundational resource for professionals embarking on the study of this and related compounds.

References

Unlocking the Potential of Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the prospective research avenues for Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate, this guide offers insights for scientists and drug development professionals. Based on the established biological activities and applications of its structural isomers, this whitepaper outlines potential therapeutic areas, materials science applications, and synthetic strategies for this underexplored molecule.

This compound, with the molecular formula C16H14O4 and a molar mass of 270.28, represents a promising scaffold for novel discoveries in both medicine and materials science.[1] While direct research on this specific isomer is limited, a wealth of data on its structural counterparts, particularly the 4,4'- and 2,2'-dicarboxylate isomers, provides a strong foundation for predicting its potential. This guide will explore these prospective research areas, offering a roadmap for future investigations.

Potential Therapeutic Research Areas

The biphenyl dicarboxylate core is a recurring motif in compounds with significant biological activity. Research into derivatives of Dimethyl [1,1'-biphenyl]-dicarboxylates has revealed a spectrum of therapeutic possibilities, from treating liver diseases to combating inflammation and cancer.

Hepatoprotective Effects

A significant body of research points to the liver-protective capabilities of biphenyl dicarboxylate derivatives. The 4,4'-isomer, also known as Biphenyl Dimethyl Dicarboxylate (BDD), has been used as a hepatoprotectant in the treatment of chronic hepatitis.[2][3] It is known to reduce elevated serum alanine aminotransferase (ALT) levels, a key marker of liver damage.[3] Furthermore, studies have shown that derivatives of the 2,2'-isomer exhibit significant hepatoprotective effects in animal models of acute liver injury.[4]

This suggests a primary and compelling research avenue for this compound in the investigation of its potential to mitigate liver damage from various insults, including viral infections, drug-induced toxicity, and chronic liver diseases.

Anti-inflammatory Activity

Inflammation is a key pathological process in a multitude of diseases. Novel anti-inflammatory agents are in constant demand. Research into derivatives of dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate has demonstrated their potential as anti-inflammatory agents.[4] Specifically, certain derivatives were found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated cells, a key inflammatory mediator.[4]

Therefore, a crucial area of investigation for this compound would be to screen for its anti-inflammatory properties. This could involve in vitro assays to measure the inhibition of inflammatory markers and in vivo models of inflammatory diseases.

Anticancer and Antimicrobial Potential

The biphenyl scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and antifungal properties.[5][6][7] The structural versatility of the biphenyl core allows for the synthesis of diverse libraries of compounds for screening against various disease targets.

Future research should, therefore, include the synthesis of a variety of derivatives of this compound and their evaluation for cytotoxic activity against cancer cell lines and inhibitory activity against a panel of pathogenic bacteria and fungi.

Materials Science and Synthetic Chemistry Applications

Beyond its therapeutic potential, the rigid and versatile structure of the biphenyl dicarboxylate core makes it an attractive building block in materials science.

Polymer and Metal-Organic Framework (MOF) Synthesis

Biphenyl-4,4'-dicarboxylic acid is a known intermediate in the production of high-performance polymers and serves as a linker in the construction of Metal-Organic Frameworks (MOFs).[8][9] These materials have applications in gas storage, catalysis, and separation technologies. The unique geometry of the 2,4'-dicarboxylate isomer could lead to the development of novel polymers and MOFs with distinct properties.

Synthetic Methodologies

The synthesis of biphenyl dicarboxylic acids and their esters can be achieved through various methods, including Suzuki-Miyaura cross-coupling reactions and oxidation of the corresponding dimethylbiphenyl precursors.[9][10][11] Investigating efficient and scalable synthetic routes to this compound is a fundamental research area that will enable all other avenues of investigation.

Experimental Considerations and Future Directions

A significant hurdle in the development of biphenyl dicarboxylate-based therapeutics can be their poor water solubility and low bioavailability.[12] Research into drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS), has been explored to overcome these challenges for related compounds.[12] Any drug development program for this compound will need to address these formulation challenges early on.

Summary of Potential Research Areas and Experimental Approaches

To facilitate further research, the following table summarizes the potential research areas and suggests relevant experimental models, based on studies of related biphenyl dicarboxylate isomers.

Research AreaRationale Based on Isomer DataSuggested Experimental Models
Hepatoprotection 4,4'- and 2,2'-isomers show hepatoprotective effects.[2][3][4]In vitro: Primary hepatocytes or HepG2 cells treated with toxins (e.g., CCl4, acetaminophen). In vivo: Animal models of drug-induced liver injury (e.g., CCl4 or Concanavalin A-induced hepatitis).[4]
Anti-inflammation 2,2'-isomer derivatives inhibit inflammatory mediators.[4]In vitro: LPS-stimulated RAW 264.7 macrophages to measure NO and cytokine production. In vivo: Carrageenan-induced paw edema model.[4]
Anticancer Biphenyl derivatives exhibit anticancer activity.[7]In vitro: Cytotoxicity assays against a panel of human cancer cell lines (e.g., MCF-7, MDA-MB-231).
Antimicrobial Biphenyl derivatives show antimicrobial and antifungal activity.[5]In vitro: Minimum Inhibitory Concentration (MIC) assays against a panel of bacteria and fungi.
Materials Science Biphenyl dicarboxylic acids are used in polymers and MOFs.[8][9]Synthesis and characterization of polymers and MOFs incorporating the 2,4'-dicarboxylate linker.

Visualizing Potential Mechanisms and Workflows

To further guide research, the following diagrams illustrate a potential signaling pathway that could be modulated by this compound, based on the known activity of a related isomer, and a general workflow for its investigation.

G cluster_0 Potential Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB MyD88->NFkB activates iNOS iNOS NFkB->iNOS induces expression NO Nitric Oxide (NO) iNOS->NO produces Inflammation Inflammation NO->Inflammation Biphenyl_Dicarboxylate This compound (Hypothesized) Biphenyl_Dicarboxylate->NFkB inhibits? G cluster_1 Experimental Workflow Synthesis Synthesis & Characterization In_Vitro In Vitro Screening (Hepatoprotection, Anti-inflammation, Anticancer, Antimicrobial) Synthesis->In_Vitro In_Vivo In Vivo Validation (Animal Models) In_Vitro->In_Vivo Promising Hits Formulation Formulation & Delivery In_Vivo->Formulation Lead_Opt Lead Optimization Formulation->Lead_Opt

References

An In-depth Technical Guide on the Solubility of Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate. Due to the limited availability of specific quantitative solubility data for this particular isomer, this document focuses on reported qualitative solubility and provides detailed, generalized experimental protocols for determining the solubility of organic compounds, which can be applied to the title compound.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 55676-77-2[1]
Molecular Formula C₁₆H₁₄O₄[1][2]
Molecular Weight 270.28 g/mol [1][2]
Density 1.2 ± 0.1 g/cm³[1]

A related isomer, Dimethyl biphenyl-4,4'-dicarboxylate, is described as a crystalline solid that is soluble in organic solvents such as DMSO and dimethyl formamide.[3] It is sparingly soluble in aqueous solutions.[3] Another isomer, Dimethyl biphenyl-4,4'-dicarboxylate, is noted to be insoluble in water and slightly soluble in heated and sonicated benzene and chloroform.

Qualitative Solubility Data

A product data sheet for Dimethyl biphenyl-4,4'-dicarboxylate indicates its solubility in specific organic solvents:

SolventApproximate SolubilityNotes
DMSO~0.25 mg/mL[3]
Dimethyl formamide (DMF)~1 mg/mL[3]
DMF2 mg/mL (7.40 mM)Requires sonication[4]
DMSO2 mg/mL (7.40 mM)Requires sonication and heating to 60°C[4]

It is important to note that the above data is for the 4,4'-dicarboxylate isomer and should be used as a general guideline for the 2,4'-dicarboxylate isomer. Experimental determination is necessary for accurate solubility values.

Experimental Protocols for Solubility Determination

The following are generalized yet detailed experimental protocols for determining the solubility of a solid organic compound like this compound in an organic solvent.

3.1. General Qualitative Solubility Test

This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

  • Test tubes

  • Spatula

  • Vortex mixer (optional)

  • The compound of interest (solute)

  • A range of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, DMSO, DMF)

Procedure:

  • Place approximately 25 mg of the compound into a small test tube.[5]

  • Add 0.75 mL of the selected solvent in small portions (e.g., 0.25 mL at a time).[5]

  • After each addition, vigorously shake the test tube or use a vortex mixer for at least 60 seconds.[5][6]

  • Visually inspect the solution to see if the solid has completely dissolved. If all but a few granules have dissolved, the sample can be considered soluble.[6]

  • Record the observation as soluble, partially soluble, or insoluble.

3.2. Shake-Flask Method for Quantitative Solubility Determination

This is a traditional and widely used method for determining the equilibrium solubility of a compound in a solvent.

Materials:

  • Scintillation vials or flasks with screw caps

  • Analytical balance

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical instrumentation for concentration measurement (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of the solid compound to a series of flasks.

  • Add a known volume of the desired organic solvent to each flask.

  • Seal the flasks and place them in a constant temperature shaker bath.

  • Agitate the flasks for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After the equilibration period, allow the flasks to stand undisturbed at the constant temperature for a period to allow the undissolved solid to settle.

  • Carefully withdraw a sample from the clear supernatant of each flask using a syringe.

  • Immediately filter the sample through a syringe filter to remove any undissolved microcrystals.

  • Dilute the filtered solution with a known volume of an appropriate solvent.

  • Analyze the concentration of the compound in the diluted solution using a pre-calibrated analytical method.

  • Calculate the original solubility in the solvent in units such as mg/mL or mol/L.

3.3. High-Throughput Solubility Screening

For rapid screening of solubility in multiple solvents, automated methods are often employed.

Materials:

  • 96-well microplates

  • Automated liquid handling system

  • Plate shaker

  • Plate reader (e.g., UV-Vis or a system with a nephelometric detector)

  • DMSO stock solution of the compound

Procedure:

  • Prepare a concentrated stock solution of the compound in DMSO.

  • Use an automated liquid handler to dispense a small, precise volume of the DMSO stock solution into the wells of a 96-well plate.

  • Add the desired organic solvents to the wells.

  • Seal the plate and shake it for a set period (e.g., 2-24 hours) at a controlled temperature.

  • Measure the turbidity or the amount of precipitated solid in each well using a plate reader. The solubility can be estimated by comparing the results to a set of standards.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Solubility_Workflow Workflow for Solubility Determination cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results start Start compound Weigh Compound start->compound solvent Measure Solvent Volume start->solvent mix Mix Compound and Solvent compound->mix solvent->mix equilibrate Equilibrate (Shake/Stir) mix->equilibrate separate Separate Solid and Liquid equilibrate->separate sample Sample Supernatant separate->sample filter Filter Sample sample->filter analyze Analyze Concentration (e.g., HPLC) filter->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

References

Crystal Structures of Biphenyl Dicarboxylate Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structures of biphenyl dicarboxylate isomers. Biphenyl dicarboxylates are a class of organic compounds with significant applications in materials science, particularly in the formation of metal-organic frameworks (MOFs), and as intermediates in the synthesis of pharmaceuticals.[1][2][3] The isomeric substitution of the carboxylate groups on the biphenyl backbone profoundly influences the molecular conformation, crystal packing, and ultimately, the physicochemical properties of the resulting materials.

Introduction to Biphenyl Dicarboxylate Isomers

Biphenyl, a simple aromatic hydrocarbon, consists of two phenyl rings linked by a single C-C bond.[4] Substitution of two hydrogen atoms with carboxylic acid groups gives rise to several positional isomers, with the 2,2'-, 3,3'-, and 4,4'- isomers being of particular interest due to their distinct molecular symmetries and coordination capabilities. The rotational freedom around the central C-C bond allows for a range of dihedral angles between the phenyl rings, which, in conjunction with the hydrogen bonding motifs of the carboxylic acid groups, dictates the supramolecular architecture in the solid state.

Experimental Protocols

The determination of the crystal structures of biphenyl dicarboxylate isomers is primarily achieved through single-crystal X-ray diffraction.[5][6] The general experimental workflow involves synthesis and purification of the compound, followed by the growth of high-quality single crystals, and finally, data collection and structure solution using a diffractometer.

Synthesis and Crystallization

Synthesis: Biphenyl dicarboxylates can be synthesized through various organic reactions. A common method for the synthesis of biphenyl-4,4'-dicarboxylic acid is the Suzuki coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.[1] Other methods include the oxidation of the corresponding dialkylbiphenyls.[7] For instance, 4,4'-diisopropylbiphenyl can be oxidized using molecular oxygen in the presence of a cobalt and/or manganese catalyst to yield biphenyl-4,4'-dicarboxylic acid.[7]

Single Crystal Growth: The growth of single crystals suitable for X-ray diffraction is a critical step.[6] Several techniques can be employed:

  • Slow Evaporation: A saturated or nearly saturated solution of the compound is prepared in a suitable solvent. The solution is filtered to remove any particulate matter and left undisturbed in a vessel that is loosely covered, allowing for the slow evaporation of the solvent.[8] This method is effective when the compound is moderately soluble in the chosen solvent.

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.[8] This decrease in temperature reduces the solubility of the compound, leading to crystallization.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a larger, sealed container that also contains a more volatile "anti-solvent" in which the compound is insoluble.[8] The slow diffusion of the anti-solvent vapor into the solution of the compound induces crystallization.[8]

  • Hydrothermal Synthesis: For certain compounds, particularly in the formation of coordination polymers or metal-organic frameworks, crystals are grown under hydrothermal conditions where the reactants are heated in an aqueous solution in a sealed vessel.[9]

The choice of solvent is crucial for obtaining high-quality crystals. For example, single crystals of biphenyl-4,4'-dicarboxylic acid N,N-dimethylformamide monosolivate have been obtained by recrystallization from N,N-dimethylformamide (DMF).[1][10]

X-ray Diffraction Data Collection and Structure Refinement

Once suitable single crystals are obtained, they are mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is collected by a detector.[6] The collected data, consisting of the intensities and positions of the diffracted beams, are then processed. The crystal structure is solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F². This refinement process adjusts the atomic positions, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction data.

Crystal Structure Data of Biphenyl Dicarboxylate Isomers

The following tables summarize the crystallographic data for various biphenyl dicarboxylate isomers and their derivatives.

Biphenyl-2,2'-dicarboxylic Acid (Diphenic Acid)

Biphenyl-2,2'-dicarboxylic acid, also known as diphenic acid, exhibits interesting conformational properties due to the steric hindrance between the ortho-substituted carboxyl groups.[11][12][13] The crystal structure reveals two independent molecules in the asymmetric unit, both adopting an anti conformation with respect to the carboxylic acid groups.[14]

Compound Biphenyl-2,2'-dicarboxylic acid-2-methyl ester [15]
Chemical FormulaC₁₅H₁₂O₄
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)12.377(5)
b (Å)8.082(3)
c (Å)14.048(6)
α (°)90
β (°)114.410(6)
γ (°)90
V (ų)1280.4(9)
Z2
Biphenyl-3,3'-dicarboxylic Acid

In biphenyl-3,3'-dicarboxylic acid, the carboxylic acid groups are located at the meta positions. The crystal structure is characterized by intermolecular O-H···O hydrogen bonds that link the molecules into one-dimensional zigzag chains.[9] These chains are further connected into two-dimensional supramolecular layers by weak π–π stacking interactions.[9]

Compound Biphenyl-3,3'-dicarboxylic acid [9]
Chemical FormulaC₁₄H₁₀O₄[9][16]
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)6.6123(9)
b (Å)3.7648(8)
c (Å)22.554(3)
α (°)90
β (°)93.14(2)
γ (°)90
V (ų)560.61(15)
Z2
T (K)296
RadiationMo Kα
μ (mm⁻¹)0.11
Biphenyl-4,4'-dicarboxylic Acid and its Derivatives

Biphenyl-4,4'-dicarboxylic acid is a linear and rigid molecule that is widely used as a linker in the construction of metal-organic frameworks (MOFs).[1] Its crystal structure often involves extensive hydrogen bonding networks.

Compound Biphenyl-4,4'-dicarboxylic acid N,N-dimethylformamide monosolvate [10]Dimethyl biphenyl-4,4'-dicarboxylate [17]
Chemical FormulaC₁₄H₁₀O₄·2C₃H₇NOC₁₆H₁₄O₄
Crystal SystemTriclinicOrthorhombic
Space GroupP-1Pbca
a (Å)7.666(7)7.1358(9)
b (Å)7.774(7)5.9752(8)
c (Å)9.099(8)29.709(4)
α (°)88.549(10)90
β (°)73.596(10)90
γ (°)65.208(7)90
V (ų)469.6(7)1266.7(3)
Z14
T (K)150100
RadiationMo KαMo Kα
μ (mm⁻¹)0.100.10

Visualizations

Isomeric Relationship of Biphenyl Dicarboxylic Acids

The following diagram illustrates the structural relationship between the 2,2'-, 3,3'-, and 4,4'-biphenyl dicarboxylic acid isomers.

Isomers Biphenyl Biphenyl (C12H10) Isomer22 2,2'-Biphenyl dicarboxylic acid Biphenyl->Isomer22 ortho-substitution Isomer33 3,3'-Biphenyl dicarboxylic acid Biphenyl->Isomer33 meta-substitution Isomer44 4,4'-Biphenyl dicarboxylic acid Biphenyl->Isomer44 para-substitution

Caption: Positional isomers of biphenyl dicarboxylic acid.

General Experimental Workflow for Crystal Structure Determination

This diagram outlines the typical workflow from compound synthesis to crystal structure determination.

Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Crystallography Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Purification Purification (e.g., Recrystallization) Synthesis->Purification CrystalGrowth Single Crystal Growth (Slow Evaporation, etc.) Purification->CrystalGrowth DataCollection X-ray Diffraction Data Collection CrystalGrowth->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution FinalStructure FinalStructure StructureSolution->FinalStructure Final Crystal Structure

Caption: Experimental workflow for crystal structure analysis.

Supramolecular Assembly in 3,3'-Biphenyl Dicarboxylic Acid

The following diagram illustrates the formation of supramolecular structures in the crystal of 3,3'-biphenyl dicarboxylic acid.

Supramolecular Molecule Biphenyl-3,3'- dicarboxylic acid molecule Hbond O-H···O Hydrogen Bonding Molecule->Hbond forms Chain 1D Zigzag Chain Hbond->Chain leads to PiStacking π-π Stacking Interactions Chain->PiStacking connects via Layer 2D Supramolecular Layer PiStacking->Layer results in

Caption: Hierarchical assembly in 3,3'-biphenyl dicarboxylic acid crystal.

References

Atropisomerism in Biphenyl Dicarboxylates: A Technical Guide to Chirality and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the chirality and stereochemistry of biphenyl dicarboxylates. It delves into the concept of atropisomerism, a form of axial chirality arising from restricted rotation around the central carbon-carbon single bond, a phenomenon of significant interest in medicinal chemistry and materials science. This document outlines the structural requirements for chirality in these systems, methods for their stereoselective synthesis and resolution, and techniques for the determination of their rotational energy barriers. Furthermore, it highlights the critical role of atropisomerism in drug design and development, where the stereochemistry of a molecule can profoundly influence its pharmacological activity. Detailed experimental protocols and quantitative data are presented to serve as a practical resource for researchers in the field.

Introduction to Atropisomerism in Biphenyl Systems

Biphenyls are aromatic hydrocarbons consisting of two phenyl rings linked by a single C-C bond. While rotation around this bond is typically facile, the introduction of bulky substituents in the ortho positions of both rings can lead to significant steric hindrance. This restricted rotation gives rise to a unique form of stereoisomerism known as atropisomerism (from the Greek a, meaning "not," and tropos, meaning "turn"). If the substitution pattern on each ring is asymmetric, the molecule can exist as a pair of non-superimposable mirror images, or enantiomers, which are stable and separable at room temperature.[1][2][3] This axial chirality is not centered on an atom but on the axis of the biphenyl bond.

For a biphenyl dicarboxylate to exhibit atropisomerism and be chiral, two main conditions must be met:

  • Restricted Rotation: The presence of sufficiently large ortho-substituents is necessary to create a high enough energy barrier to prevent free rotation around the biphenyl bond. Carboxyl groups, especially when derivatized, and other substituents like nitro or alkyl groups can contribute to this steric hindrance.

  • Lack of a Plane of Symmetry: Neither of the two atropisomers should possess a plane ofsymmetry. This is achieved when the substituents on each ring are arranged asymmetrically.[4][5]

The stability of atropisomers is quantified by the rotational energy barrier (ΔG‡), which is the energy required to overcome the steric hindrance and allow for rotation from one enantiomer to the other through a planar transition state. A generally accepted threshold for the isolability of atropisomers at room temperature is a rotational barrier of approximately 16-19 kcal/mol.[6]

Quantitative Data: Rotational Energy Barriers

The rotational energy barrier in substituted biphenyls is a critical parameter that dictates the stereochemical stability of the atropisomers. This barrier is influenced by the size, shape, and electronic nature of the ortho-substituents. Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a primary experimental technique used to determine these barriers.[1][7][8][9] Computational methods, such as Density Functional Theory (DFT), are also widely employed to calculate rotational barriers and provide insights into the conformational preferences of these molecules.[8]

Below is a summary of experimentally determined and calculated rotational barriers for a selection of substituted biphenyls, including dicarboxylates and related derivatives.

CompoundOrtho-SubstituentsMethod of DeterminationRotational Barrier (ΔG‡) (kcal/mol)Reference(s)
Biphenyl-H, -HExperimental (Gas-phase)~1.4 - 1.6[10]
2,2'-Dimethylbiphenyl-CH₃, -CH₃DNMR17.4[9]
2,2'-Diisopropylbiphenyl-CH(CH₃)₂, -CH(CH₃)₂DGC/HPLC>21.8[6]
2,2'-Bis(trifluoromethyl)biphenyl-CF₃, -CF₃DGC/HPLC21.8[6]
6,6'-Dinitro-2,2'-diphenic acid-NO₂, -COOHNot SpecifiedHigh (isolable at RT)[11]
Single ortho-substituted biphenylsVariousDNMRup to 15.4[1]

Experimental Protocols

Synthesis of Biphenyl Dicarboxylates: The Ullmann Coupling

The Ullmann reaction is a classic and versatile method for the synthesis of biaryl compounds, including biphenyl dicarboxylates. It involves the copper-promoted coupling of two aryl halides.[3][12][13] Below is a representative protocol adapted from the synthesis of 2,2'-dinitrobiphenyl, a precursor to 6,6'-dinitro-2,2'-diphenic acid.

Synthesis of Dimethyl 2,2'-Dinitrobiphenyl-6,6'-dicarboxylate (Conceptual Protocol)

  • Materials: 2-Iodo-3-nitrobenzoic acid methyl ester, copper powder (activated), sand, dimethylformamide (DMF) (anhydrous).

  • Procedure:

    • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 2-iodo-3-nitrobenzoic acid methyl ester (1 equivalent), activated copper powder (2-3 equivalents), and a small amount of sand (to prevent clumping).

    • Add anhydrous DMF to the flask to create a stirrable slurry.

    • Heat the reaction mixture to 150-160 °C with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete (typically several hours), cool the mixture to room temperature.

    • Filter the reaction mixture to remove the copper and sand. Wash the solid residue with DMF.

    • Combine the filtrate and washings and remove the DMF under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

    • Characterize the final product by NMR spectroscopy and mass spectrometry.

Chiral Resolution of Biphenyl Dicarboxylic Acids

The separation of enantiomers of a racemic biphenyl dicarboxylic acid can be achieved through classical resolution by forming diastereomeric salts with a chiral resolving agent, such as a naturally occurring alkaloid like brucine.[14][15][16]

Resolution of 6,6'-Dinitro-2,2'-diphenic Acid using Brucine (General Protocol)

  • Materials: Racemic 6,6'-dinitro-2,2'-diphenic acid, brucine (enantiomerically pure), a suitable solvent (e.g., ethanol, methanol, or acetone), dilute hydrochloric acid, diethyl ether.

  • Procedure:

    • Dissolve the racemic 6,6'-dinitro-2,2'-diphenic acid in a minimal amount of hot solvent.

    • In a separate flask, dissolve an equimolar amount of brucine in the same hot solvent.

    • Slowly add the brucine solution to the acid solution with stirring.

    • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

    • Collect the crystals by filtration and wash them with a small amount of cold solvent. This first crop of crystals will be enriched in one diastereomer.

    • The enantiomeric purity of the resolved acid can be checked at this stage by regenerating a small sample of the acid and measuring its optical rotation.

    • To regenerate the enantiomerically enriched acid, suspend the diastereomeric salt in water and add dilute hydrochloric acid until the solution is acidic.

    • The free dicarboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry.

    • The other enantiomer can be recovered from the mother liquor by evaporation of the solvent, followed by acidification and extraction.

Chiral High-Performance Liquid Chromatography (HPLC)

Modern enantiomeric separation is often achieved using chiral HPLC. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[5][12][13][17][18]

General Protocol for Chiral HPLC Separation

  • Instrumentation: An HPLC system equipped with a UV detector and a chiral column (e.g., cellulose or amylose-based CSPs).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). For acidic compounds, a small amount of an acidic additive like trifluoroacetic acid (TFA) may be required. For basic compounds, a basic additive like diethylamine (DEA) is often used.

  • Procedure:

    • Dissolve a small amount of the racemic biphenyl dicarboxylate in the mobile phase.

    • Inject the sample onto the chiral column.

    • Elute the sample with the mobile phase at a constant flow rate.

    • Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength.

    • The two enantiomers will elute at different retention times, allowing for their separation and quantification.

Visualization of Key Concepts and Workflows

Atropisomerism in Biphenyl Dicarboxylates

Atropisomerism cluster_conditions Conditions for Chirality cluster_outcome Stereochemical Outcome Condition1 Bulky Ortho-Substituents RestrictedRotation Restricted Rotation (High Rotational Barrier) Condition1->RestrictedRotation leads to Condition2 Asymmetric Substitution on Rings AxialChirality Axial Chirality Condition2->AxialChirality results in Enantiomers Separable Enantiomers (Atropisomers) RestrictedRotation->Enantiomers enables AxialChirality->Enantiomers manifests as Workflow Start Aryl Halide Precursors Ullmann Ullmann Coupling (Cu-catalyzed) Start->Ullmann Racemic Racemic Biphenyl Dicarboxylate Ullmann->Racemic Resolution Chiral Resolution Racemic->Resolution Diastereomers Diastereomeric Salts (with Chiral Base) Resolution->Diastereomers Separation Fractional Crystallization Diastereomers->Separation Enantiomer1 Enantiomer 1 Separation->Enantiomer1 Enantiomer2 Enantiomer 2 Separation->Enantiomer2

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2][3] This palladium-catalyzed reaction offers mild conditions and high functional group tolerance, making it an invaluable tool in medicinal chemistry and materials science.[1] Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate is a biaryl compound with potential applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and functional materials. This document provides a detailed protocol for the synthesis of this compound using a Suzuki coupling reaction between methyl 2-bromobenzoate and methyl 4-boronobenzoate.

Reaction Scheme

The synthesis of this compound is achieved through the palladium-catalyzed cross-coupling of methyl 2-bromobenzoate and methyl 4-boronobenzoate. The general reaction is depicted below:

Caption: General scheme for the Suzuki coupling synthesis.

Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (methyl 2-bromobenzoate) to form a Pd(II) complex.[1][4]

  • Transmetalation: The organoboron reagent (methyl 4-boronobenzoate), activated by a base, transfers its organic group to the palladium center.[1][2][4]

  • Reductive Elimination: The two coupled organic groups are eliminated from the palladium complex, forming the desired biaryl product and regenerating the Pd(0) catalyst for the next cycle.[1][4]

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(Ln) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)2, Base ArPdAr_prime Ar-Pd(II)-Ar'(Ln) Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol

This protocol is based on established procedures for Suzuki-Miyaura couplings of similar substrates.[1][5][6]

Materials:

  • Methyl 2-bromobenzoate (1.0 equiv)

  • Methyl 4-boronobenzoate (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-bromobenzoate (1.0 mmol, 215 mg), methyl 4-boronobenzoate (1.2 mmol, 216 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this process three times to ensure an oxygen-free environment.[6]

  • Solvent Addition: Under a positive pressure of the inert gas, add 1,4-dioxane (8 mL) and water (2 mL) to the flask.

  • Degassing: Degas the solvent mixture by bubbling the inert gas through the solution for 15-20 minutes.[1]

  • Catalyst Addition: To the stirring solution, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg) under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Data Presentation

ParameterValueReference
Starting Materials Methyl 2-bromobenzoate, Methyl 4-boronobenzoate[4][5]
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄][1]
Base Potassium Carbonate (K₂CO₃)[1]
Solvent 1,4-Dioxane/Water (4:1)[1]
Temperature 90 °C[1]
Reaction Time 12 hours[1]
Typical Yield 70-90% (based on similar reactions)[5]
Purification Method Flash Column Chromatography[5]

Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup: - Add reactants and base to flask Start->Setup Inert Establish Inert Atmosphere: - Evacuate and backfill with Ar/N2 Setup->Inert Solvent Add Degassed Solvent: - 1,4-Dioxane/Water Inert->Solvent Catalyst Add Palladium Catalyst Solvent->Catalyst Reaction Heat and Stir: - 90 °C, 12 h Catalyst->Reaction Workup Aqueous Workup: - Dilute, extract with ethyl acetate Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification End End: - Isolated Product Purification->End

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting

  • Low Yield: If the yield is lower than expected, ensure all reagents are pure and the solvents are anhydrous and properly degassed. The catalyst activity can be a crucial factor; using a fresh batch of palladium catalyst is recommended.[6] Alternative phosphine ligands or N-heterocyclic carbene (NHC) ligands can also be explored.[2] The choice of base can also influence the reaction outcome; stronger bases like cesium carbonate or potassium phosphate may improve yields in some cases.[1]

  • Incomplete Reaction: If the reaction does not go to completion, increasing the reaction time or temperature may be beneficial. However, prolonged heating can lead to decomposition of the product or catalyst. The catalyst loading could also be increased slightly (e.g., to 5 mol%).

  • Side Reactions: Protodeboronation of the boronic acid ester can be a significant side reaction, especially with electron-deficient substrates.[6] Using anhydrous conditions and minimizing the reaction time can help mitigate this issue.

Safety Precautions

  • Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

  • 1,4-Dioxane is a flammable and potentially carcinogenic solvent.

  • Methyl 2-bromobenzoate is an irritant.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • All chemical waste should be disposed of according to institutional safety guidelines.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Unsymmetrical Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of unsymmetrical biphenyls, a critical structural motif in pharmaceuticals and functional materials. The focus is on the three most prevalent palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Stille, and Negishi couplings.

Introduction to Palladium-Catalyzed Biphenyl Synthesis

The formation of a carbon-carbon bond between two distinct aryl groups is a cornerstone of modern organic synthesis. Palladium-catalyzed cross-coupling reactions have become the premier method for achieving this transformation due to their high efficiency, functional group tolerance, and predictable reactivity.[1] These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The choice of reaction often depends on factors like the stability and availability of starting materials, desired functional group compatibility, and toxicity of byproducts.[1]

Core Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely utilized method for biphenyl synthesis.[1] It involves the reaction of an aryl halide or triflate with an arylboronic acid or its ester derivative in the presence of a palladium catalyst and a base.[1][2] Its popularity stems from the use of relatively non-toxic and environmentally benign organoboron reagents, which are often stable to air and moisture.[3]

Key Features:

  • Mild Reaction Conditions: Generally tolerant of a wide range of functional groups.[3]

  • Commercially Available Reagents: A vast library of arylboronic acids is commercially available.

  • Non-toxic Byproducts: The boron-containing byproducts are typically inorganic and easily removed.[1]

  • Base Requirement: A base is necessary for the transmetalation step, which can occasionally lead to side reactions.[1]

Stille Coupling

The Stille coupling employs an organotin reagent (organostannane) as the coupling partner for an aryl halide or triflate.[4][5] Organostannanes are known for their high functional group tolerance and are unreactive to moisture or oxygen.[4] This makes them suitable for complex molecule synthesis where sensitive functional groups are present.

Key Features:

  • High Functional Group Tolerance: Organotin reagents are compatible with a wide array of functional groups.[4]

  • Stability: Organostannanes are generally stable to air and moisture.[5]

  • Toxicity: A significant drawback is the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture.[4]

Negishi Coupling

The Negishi coupling utilizes an organozinc reagent to couple with an aryl halide or triflate.[6][7] Organozinc compounds are more reactive than their organoboron and organotin counterparts, which can lead to faster reaction times.[6] However, they are also more sensitive to air and moisture, necessitating stricter anhydrous and oxygen-free reaction conditions.[6]

Key Features:

  • High Reactivity: Organozincs are highly reactive, often leading to faster conversions.[6]

  • Broad Scope: The reaction is effective for coupling sp², sp³, and sp hybridized carbons.[6]

  • Sensitivity: Organozinc reagents are sensitive to air and moisture, requiring inert atmosphere techniques.[6]

Data Presentation: Comparison of Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for the synthesis of various unsymmetrical biphenyls using Suzuki-Miyaura, Stille, and Negishi couplings.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromobenzonitrilePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295
22-Chlorotoluene4-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (2)K₃PO₄Dioxane1001892
31-Iodonaphthalene3-Formylphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801688
44-Bromoacetophenone2-Methylphenylboronic acidPdCl₂(dppf) (3)-K₂CO₃DME852490

Table 2: Stille Coupling of Aryl Halides with Arylstannanes

EntryAryl HalideArylstannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Iodobenzene(4-Methoxyphenyl)tributylstannanePd(PPh₃)₄ (5)--Toluene1101291
24-Bromonitrobenzene(2-Furyl)tributylstannanePdCl₂(PPh₃)₂ (3)-CuI (10)DMF80685
3Vinyl bromide(Thien-2-yl)trimethylstannanePd₂(dba)₃ (2)P(o-tol)₃ (8)-THF651689
44-ChlorotoluenePhenyltrimethylstannanePd(P(t-Bu)₃)₂ (2)-CsFDioxane1002478

Table 3: Negishi Coupling of Aryl Halides with Arylzinc Reagents

EntryAryl HalideArylzinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
12-BromopyridinePhenylzinc chloridePd(PPh₃)₄ (5)-THF65488
24-Iodoanisole(4-Acetylphenyl)zinc bromidePdCl₂(dppf) (2)-THF251293
34-ChlorobenzonitrileEthyl 4-(chlorozincio)benzoatePd(OAc)₂ (2)SPhos (4)THF70690
4o-Iodotolueneo-Tolylzinc chloridePd(PPh₃)₄ (3)-THF601685

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and ligand (e.g., SPhos, 0.04 mmol).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 10:1 ratio, 5 mL).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Stille Coupling
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and any additives (e.g., CuI, 0.1 mmol).

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL), followed by the arylstannane (1.1 mmol).

  • Reaction Execution: Heat the reaction mixture to the specified temperature (e.g., 110 °C) and stir until the starting material is consumed as monitored by TLC or GC-MS (typically 6-24 hours).

  • Workup: Cool the reaction to room temperature and dilute with an organic solvent. To remove tin byproducts, wash the organic layer with an aqueous solution of KF or filter through a pad of silica gel treated with triethylamine.[4]

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Protocol 3: General Procedure for Negishi Coupling
  • Preparation of Organozinc Reagent (if not commercially available): In a flame-dried flask under an inert atmosphere, react the corresponding aryl halide with magnesium or an organolithium reagent, followed by transmetalation with zinc bromide (ZnBr₂).[8]

  • Reaction Setup: To a separate flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(dppf), 0.02 mmol) and the aryl halide (1.0 mmol) in an anhydrous, degassed solvent (e.g., THF, 5 mL).

  • Reagent Addition: Slowly add the freshly prepared or commercial organozinc solution (1.2 mmol) to the reaction mixture at room temperature.

  • Reaction Execution: Stir the reaction at the appropriate temperature (e.g., 25-70 °C) for the required time (e.g., 4-16 hours).

  • Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography.

Mandatory Visualizations

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Stille, and Negishi couplings.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation R²-B(OH)₂ (Base) PdII_R2_complex R¹-Pd(II)L₂-R² Transmetalation->PdII_R2_complex RedElim Reductive Elimination PdII_R2_complex->RedElim RedElim->Pd0 Biphenyl R¹-R² RedElim->Biphenyl

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Stille_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation R²-Sn(Alkyl)₃ PdII_R2_complex R¹-Pd(II)L₂-R² Transmetalation->PdII_R2_complex RedElim Reductive Elimination PdII_R2_complex->RedElim RedElim->Pd0 Biphenyl R¹-R² RedElim->Biphenyl

Caption: Catalytic Cycle of the Stille Coupling.

Negishi_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation R²-ZnX PdII_R2_complex R¹-Pd(II)L₂-R² Transmetalation->PdII_R2_complex RedElim Reductive Elimination PdII_R2_complex->RedElim RedElim->Pd0 Biphenyl R¹-R² RedElim->Biphenyl

References

Application Notes and Protocols: Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate as a monomer in polymer chemistry. Due to its asymmetrical structure, this monomer is a candidate for creating polymers with unique properties, such as improved solubility and processability, while maintaining high thermal stability characteristic of aromatic polymers. The protocols provided are based on established polymerization techniques for analogous monomers, as specific literature on the polymerization of this compound is limited.

Application in Polyester Synthesis via Melt Polycondensation

This compound can be utilized in the synthesis of high-performance aromatic polyesters. The process typically involves a two-step melt polycondensation: a transesterification reaction with a diol to form a prepolymer, followed by a polycondensation step at high temperature and under vacuum to increase the molecular weight. The resulting polyesters are expected to exhibit high thermal stability and mechanical strength, making them suitable for applications in advanced materials and electronics.

Experimental Protocol: Two-Step Melt Polycondensation

Materials:

  • This compound

  • Aliphatic or aromatic diol (e.g., ethylene glycol, 1,4-butanediol)

  • Transesterification catalyst (e.g., zinc acetate, manganese acetate)

  • Polycondensation catalyst (e.g., antimony trioxide, titanium(IV) isopropoxide)

  • Heat stabilizer (e.g., phosphoric acid)

  • High-purity nitrogen gas

  • Inert solvent for purification (e.g., methanol)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet

  • Heating mantle with a temperature controller

  • Vacuum pump

  • Condenser and collection flask

Procedure:

Step 1: Transesterification

  • Charge the reactor with this compound and a molar excess of the chosen diol (e.g., a 1:2.2 molar ratio).

  • Add the transesterification catalyst (e.g., 0.05-0.1 mol% based on the dimethyl ester).

  • Purge the reactor with nitrogen and maintain a slow nitrogen flow.

  • Gradually heat the mixture with stirring. The reaction typically starts at around 150-190°C.

  • Methanol will be generated as a byproduct and should be collected in the distillation flask.

  • Slowly increase the temperature to 210-230°C to drive the reaction to completion. The reaction is considered complete when the theoretical amount of methanol has been collected.

Step 2: Polycondensation

  • Add the polycondensation catalyst (e.g., 0.03-0.05 mol% based on the initial dimethyl ester) and a heat stabilizer.

  • Gradually increase the temperature to 250-280°C.

  • Simultaneously, reduce the pressure inside the reactor to below 1 mmHg.

  • The excess diol will distill off as the polycondensation reaction proceeds.

  • Continue the reaction under high vacuum and elevated temperature. The progress of the polymerization can be monitored by the increase in the viscosity of the melt (observed through the torque on the stirrer).

  • Once the desired molecular weight is achieved, the reaction is stopped by cooling the reactor.

  • The resulting polymer can be extruded and pelletized for further characterization.

Application in Polyamide Synthesis

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical properties. While dimethyl esters are not directly reactive with amines for polycondensation, this compound can be a precursor to the corresponding [1,1'-biphenyl]-2,4'-dicarboxylic acid. This diacid can then be polymerized with aromatic diamines to produce novel polyamides. The asymmetry of the dicarboxylic acid may lead to amorphous polyamides with enhanced solubility in organic solvents, which is a common challenge with rigid aromatic polymers.

Experimental Protocol: Hydrolysis and Polycondensation

Part A: Hydrolysis of this compound

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Methanol or ethanol

  • Water

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask.

  • Add an aqueous solution of NaOH (a molar excess, typically 2.5-3 equivalents).

  • Heat the mixture to reflux and stir for several hours until the reaction is complete (can be monitored by TLC).

  • Cool the reaction mixture and remove the methanol by rotary evaporation.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify with concentrated HCl until a precipitate forms.

  • Collect the precipitated [1,1'-biphenyl]-2,4'-dicarboxylic acid by vacuum filtration, wash with cold water, and dry under vacuum.

Part B: Polyamide Synthesis via Yamazaki-Higashi Polycondensation

Materials:

  • [1,1'-biphenyl]-2,4'-dicarboxylic acid (from Part A)

  • Aromatic diamine (e.g., 4,4'-oxydianiline, m-phenylenediamine)

  • N-Methyl-2-pyrrolidone (NMP)

  • Pyridine

  • Triphenyl phosphite (TPP)

  • Lithium chloride (LiCl) (optional, to enhance solubility)

  • Methanol

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the [1,1'-biphenyl]-2,4'-dicarboxylic acid, an equimolar amount of the aromatic diamine, and LiCl (if used) in NMP.

  • Add pyridine and triphenyl phosphite (TPP) to the stirred solution.

  • Heat the reaction mixture to 100-115°C and maintain for 3-4 hours.

  • After cooling to room temperature, pour the viscous solution into a large volume of methanol with vigorous stirring.

  • A fibrous polymer precipitate will form. Collect the polymer by filtration.

  • Wash the polymer thoroughly with methanol and hot water to remove residual solvents and reagents.

  • Dry the polyamide product in a vacuum oven at 80-100°C.

Data Presentation

Table 1: Properties of Polyamides Derived from 4,4'-bis(4-carboxy methylene) biphenyl and Various Aromatic Diamines[1][2]

Polyamide IDDiamine UsedInherent Viscosity (dL/g)Glass Transition Temp. (Tg, °C)10% Weight Loss Temp. (T10, °C in N2)10% Weight Loss Temp. (T10, °C in air)
PA-14,4'-Oxydianiline0.96261710597
PA-24,4'-Sulfonyldianiline0.87243680540
PA-34,4'-(Hexafluoroisopropylidene)dianiline0.64230650520
PA-41,4-Phenylenediamine0.52210620497

Note: The properties of polymers derived from the 2,4'-isomer may differ due to the asymmetry of the monomer unit, which could lead to lower crystallinity and potentially different thermal characteristics.

Visualizations

Experimental Workflow Diagrams

Polyester_Synthesis_Workflow cluster_transesterification Step 1: Transesterification cluster_polycondensation Step 2: Polycondensation Monomers This compound + Diol Reactor1 Reactor at 150-230°C under N2 Monomers->Reactor1 Catalyst1 Transesterification Catalyst (e.g., Zinc Acetate) Catalyst1->Reactor1 Methanol_Removal Methanol Distillation Reactor1->Methanol_Removal Prepolymer Oligomeric Prepolymer Reactor1->Prepolymer Reactor2 Reactor at 250-280°C under Vacuum Prepolymer->Reactor2 Transfer Catalyst2 Polycondensation Catalyst (e.g., Antimony Trioxide) Catalyst2->Reactor2 Diol_Removal Excess Diol Distillation Reactor2->Diol_Removal Polyester High Molecular Weight Polyester Reactor2->Polyester

Caption: Workflow for Polyester Synthesis.

Polyamide_Synthesis_Workflow cluster_hydrolysis Step 1: Hydrolysis cluster_polycondensation Step 2: Polycondensation Ester This compound Hydrolysis_Reaction Reflux Ester->Hydrolysis_Reaction Base NaOH / MeOH Base->Hydrolysis_Reaction Acidification Acidification with HCl Hydrolysis_Reaction->Acidification Diacid [1,1'-Biphenyl]-2,4'-dicarboxylic acid Acidification->Diacid Polymerization Reaction at 100-115°C Diacid->Polymerization Transfer Diamine Aromatic Diamine Diamine->Polymerization Reagents NMP, Pyridine, TPP Reagents->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Polyamide High Molecular Weight Polyamide Precipitation->Polyamide

Caption: Workflow for Polyamide Synthesis.

References

Application Notes and Protocols for Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate and its Isomers as Building Blocks in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate and its isomers as versatile building blocks in organic synthesis. While detailed experimental information on the 2,4'-isomer is limited in publicly available literature, this document leverages data on the closely related and well-documented 4,4'- and 2,2'-isomers to illustrate the broad utility of this class of compounds. The biphenyl scaffold is a privileged motif in medicinal chemistry and materials science, and its dicarboxylate esters serve as valuable precursors to a wide range of functional molecules.

This compound: An Overview

This compound, identified by CAS number 55676-77-2, is an aromatic diester with the molecular formula C₁₆H₁₄O₄ and a molecular weight of 270.28 g/mol . While specific applications and detailed synthetic protocols for this particular isomer are not extensively reported, its structure suggests potential as a building block for unsymmetrical biphenyl derivatives, which are of interest in the development of novel ligands, polymers, and pharmaceutical agents.

The synthesis of the parent diacid, [1,1'-biphenyl]-2,4'-dicarboxylic acid, has been achieved through the oxidation of 2-methyl-4'-carboxy-biphenyl using potassium permanganate. Subsequent esterification would yield the desired dimethyl ester.

Application Notes: Versatility of Dimethyl Biphenyl Dicarboxylate Isomers

The 4,4'- and 2,2'-isomers of dimethyl biphenyl dicarboxylate have been extensively utilized in various fields of organic synthesis.

Polymer Chemistry

Dimethyl biphenyl-4,4'-dicarboxylate is a key monomer in the production of high-performance liquid crystal polymers (LCPs). These polymers exhibit exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for applications in electronics, automotive, and aerospace industries. The rigid biphenyl unit imparts linearity and thermal stability to the polymer chain.

Synthesis of Biologically Active Molecules and Drug Development

The biphenyl moiety is a common feature in many pharmaceutical agents. Dimethyl biphenyl dicarboxylates serve as precursors to these complex molecules. For instance, derivatives of dimethyl [1,1'-biphenyl]-2,2'-dicarboxylate, such as bifendate, have been investigated for their hepatoprotective effects. Furthermore, the core biphenyl structure can be modified to create ligands for various biological targets.

Ligand Synthesis and Coordination Chemistry

The carboxylic acid or ester functionalities of these molecules can be used to synthesize multidentate ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, catalysis, and sensing. The biphenyl unit acts as a rigid spacer, allowing for the predictable assembly of porous structures.

Experimental Protocols

The following protocols are representative examples of how dimethyl biphenyl dicarboxylate isomers are used in organic synthesis.

Protocol 1: Synthesis of a Bifendate Derivative

This protocol details the synthesis of a derivative of the hepatoprotective agent bifendate, starting from dimethyl [1,1'-biphenyl]-2,2'-dicarboxylate.

Step 1: Hydrolysis of Dimethyl [1,1'-biphenyl]-2,2'-dicarboxylate

  • To a solution of dimethyl [1,1'-biphenyl]-2,2'-dicarboxylate (1 eq.) in a mixture of methanol and water (e.g., 4:1 v/v), add an excess of sodium hydroxide (e.g., 2.5 eq.).

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the aqueous solution with concentrated HCl to a pH of ~2, leading to the precipitation of [1,1'-biphenyl]-2,2'-dicarboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Amide Coupling

  • Suspend the [1,1'-biphenyl]-2,2'-dicarboxylic acid (1 eq.) in a suitable solvent such as dichloromethane (DCM).

  • Add a coupling agent, for example, (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) (2.2 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Add the desired amine (2.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrothermal Synthesis of a Coordination Polymer

This protocol describes the general procedure for the synthesis of a coordination polymer using a biphenyl-dicarboxylate linker, which can be obtained from the hydrolysis of the corresponding dimethyl ester.

  • In a Teflon-lined stainless steel autoclave, combine the biphenyl-dicarboxylic acid (e.g., [1,1'-biphenyl]-4,4'-dicarboxylic acid), a metal salt (e.g., Zn(NO₃)₂·6H₂O), and a suitable organic co-ligand (e.g., 1,10-phenanthroline) in a solvent mixture, typically DMF/water or ethanol/water.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180 °C) for a period of 1-3 days.

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration, wash with the mother liquor and then with a volatile solvent like ethanol, and air-dry.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number55676-77-2
Molecular FormulaC₁₆H₁₄O₄
Molecular Weight270.28 g/mol
AppearanceNot reported
Melting PointNot reported
SolubilityNot reported

Table 2: Summary of Applications of Dimethyl Biphenyl Dicarboxylate Isomers

IsomerApplication AreaSpecific Use
4,4'-Polymer ChemistryMonomer for liquid crystal polymers.
4,4'-Materials ScienceBuilding block for Metal-Organic Frameworks (MOFs).
2,2'-Medicinal ChemistryPrecursor for the synthesis of hepatoprotective agents (e.g., bifendate).
2,2'-Ligand SynthesisPrecursor for chiral ligands for asymmetric catalysis.

Visualizations

G cluster_start Starting Material cluster_reactions Key Transformations cluster_products Applications / Final Products start Dimethyl [1,1'-biphenyl]-dicarboxylate (e.g., 2,2'-, 4,4'-isomers) hydrolysis Hydrolysis start->hydrolysis NaOH / H₂O polymerization Polymerization start->polymerization Co-monomers / Catalyst diacid [1,1'-Biphenyl]-dicarboxylic acid hydrolysis->diacid coupling Amide/Ester Coupling bioactive Biologically Active Molecules (e.g., Bifendate derivatives) coupling->bioactive coordination Coordination Reaction ligands Ligands for MOFs & Catalysis coordination->ligands polymers High-Performance Polymers polymerization->polymers diacid->coupling Coupling Agents / Amine or Alcohol diacid->coordination Metal Salts

Caption: General synthetic pathways illustrating the use of Dimethyl [1,1'-biphenyl]-dicarboxylates as versatile building blocks.

G cluster_materials Materials Science cluster_pharma Pharmaceuticals & Drug Development cluster_synthesis Organic Synthesis center Dimethyl [1,1'-biphenyl]-dicarboxylates polymers Liquid Crystal Polymers center->polymers mofs Metal-Organic Frameworks center->mofs pharma Hepatoprotective Agents center->pharma bio_probes Bioactive Scaffolds center->bio_probes ligands Chiral Ligands center->ligands building_blocks Complex Molecule Synthesis center->building_blocks

Caption: Logical relationship diagram showing the diverse applications of Dimethyl [1,1'-biphenyl]-dicarboxylates.

Application Notes and Protocols for the Preparation of Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate, a biphenyl derivative with potential applications in medicinal chemistry and materials science. The primary synthetic route detailed is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of C-C bonds between aryl halides and arylboronic acids. This protocol outlines the necessary reagents, conditions, and purification procedures.

Introduction

Biphenyl scaffolds are prevalent in a wide range of biologically active molecules and functional materials. The controlled synthesis of unsymmetrically substituted biphenyls, such as this compound, is of significant interest for the development of novel therapeutic agents and advanced materials. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for achieving this, offering high yields and broad functional group tolerance under relatively mild conditions.

Synthetic Strategy

The principal strategy for the synthesis of this compound involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction couples an aryl halide with an arylboronic acid or ester. For the target molecule, the logical disconnection is between the two phenyl rings, suggesting the coupling of a 2-substituted benzoate derivative with a 4-substituted phenylboronic acid derivative.

Specifically, the protocol described herein details the reaction between methyl 2-bromobenzoate and (4-(methoxycarbonyl)phenyl)boronic acid .

G cluster_reactants Reactants cluster_conditions Reaction Conditions Methyl_2-bromobenzoate Methyl 2-bromobenzoate Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Boronic_acid (4-(methoxycarbonyl)phenyl)boronic acid Product This compound Catalyst->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Toluene/Ethanol/Water) Solvent->Product

Caption: Synthetic pathway for this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies for similar substrates.

Materials:

  • Methyl 2-bromobenzoate

  • (4-(methoxycarbonyl)phenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon) setup

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-bromobenzoate (1.0 eq), (4-(methoxycarbonyl)phenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (nitrogen or argon). This cycle should be repeated three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 eq), to the reaction mixture.

  • Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Data Presentation

The following table summarizes the key parameters for the synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction.

ParameterValueNotes
Aryl Halide Methyl 2-bromobenzoate1.0 equivalent
Arylboronic Acid (4-(methoxycarbonyl)phenyl)boronic acid1.2 equivalents
Catalyst Tetrakis(triphenylphosphine)palladium(0)3-5 mol%
Base Potassium carbonate (K₂CO₃)2.0 equivalents
Solvent System Toluene/Ethanol/WaterDegassed
Reaction Temperature 80-100 °C (Reflux)
Reaction Time 12-24 hoursMonitor by TLC
Yield Moderate to HighYields for analogous reactions are often in the 70-95% range.

Experimental Workflow

G Start Start Setup Combine Reactants and Base in Flask Start->Setup Inert Evacuate and Backfill with Inert Gas (3x) Setup->Inert Solvents Add Degassed Solvents Inert->Solvents Catalyst Add Palladium Catalyst Solvents->Catalyst Heat Heat to Reflux and Stir Catalyst->Heat Monitor Monitor Reaction by TLC Heat->Monitor Monitor->Heat Incomplete Cool Cool to Room Temperature Monitor->Cool Complete Workup Aqueous Workup and Extraction Cool->Workup Dry Dry and Concentrate Organic Phase Workup->Dry Purify Purify by Column Chromatography Dry->Purify End Pure Product Purify->End

Caption: Experimental workflow for the Suzuki-Miyaura synthesis.

Alternative Synthetic Route: Nickel-Catalyzed Cross-Coupling

An alternative method for the synthesis of this compound involves a nickel-catalyzed cross-coupling reaction. This approach utilizes an aryl methanesulfonate as the electrophile instead of an aryl halide.

The reported reactants for this transformation are:

  • Aryl Neopentylglycolboronate: methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate

  • Aryl Methanesulfonate: methyl 2-[(methylsulfonyl)oxy]benzoate

  • Catalyst System: A nickel(II) complex with a phosphine ligand (e.g., PCy₃).

  • Base: Potassium phosphate (K₃PO₄).

  • Solvent: Tetrahydrofuran (THF).

This method may offer advantages in terms of substrate scope and reactivity for certain applications.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for the synthesis of this compound. The protocol and data presented in these application notes serve as a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. Careful execution of the experimental procedure, including the maintenance of an inert atmosphere and proper purification techniques, is crucial for obtaining the desired product in high yield and purity.

Application Notes and Protocols for Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate in the Synthesis of Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials with applications in gas storage, catalysis, and notably, drug delivery. The structure and function of MOFs are dictated by the choice of metal nodes and organic linkers. While symmetrical linkers like terephthalic acid and [1,1'-biphenyl]-4,4'-dicarboxylic acid are commonly employed, the use of unsymmetrical linkers such as [1,1'-biphenyl]-2,4'-dicarboxylic acid (or its dimethyl ester) offers a route to novel network topologies and functionalities. The lower symmetry of these linkers can lead to the formation of more complex and potentially more versatile porous structures.[1][2]

This document provides detailed application notes and generalized protocols for the use of dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate as a precursor in the synthesis of MOFs. It is important to note that while the synthesis of MOFs from symmetrical biphenyldicarboxylic acids is well-documented, specific examples and detailed characterization of MOFs derived from the 2,4'-isomer are not extensively reported in the current scientific literature. Therefore, the following protocols are presented as adaptable starting points for the exploration of novel MOFs based on this unsymmetrical linker.

I. Synthesis of the Organic Linker: [1,1'-biphenyl]-2,4'-dicarboxylic acid

The direct precursor for MOF synthesis is typically the dicarboxylic acid. The dimethyl ester can be used and is often hydrolyzed in situ during the solvothermal synthesis of the MOF. A common method for synthesizing unsymmetrical biphenyls is the Suzuki cross-coupling reaction.[3][4][5]

Protocol 1: Synthesis of [1,1'-biphenyl]-2,4'-dicarboxylic acid via Suzuki Coupling

This protocol describes a general procedure for the synthesis of the dicarboxylic acid linker.

Materials:

  • 2-bromobenzoic acid

  • 4-carboxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine 2-bromobenzoic acid (1 equivalent), 4-carboxyphenylboronic acid (1.2 equivalents), potassium carbonate (3 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

  • Add a 3:1 mixture of 1,4-dioxane and water to the flask.

  • De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the dioxane under reduced pressure.

  • Add water to the residue and acidify with 2M HCl until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Dissolve the crude product in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude [1,1'-biphenyl]-2,4'-dicarboxylic acid.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

II. General Protocols for MOF Synthesis

The following are generalized solvothermal protocols for the synthesis of a hypothetical MOF using [1,1'-biphenyl]-2,4'-dicarboxylic acid as the organic linker. These can be adapted for use with the dimethyl ester precursor as well.

Protocol 2: Solvothermal Synthesis of a Zn-based MOF

Materials:

  • [1,1'-biphenyl]-2,4'-dicarboxylic acid

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve [1,1'-biphenyl]-2,4'-dicarboxylic acid (0.1 mmol) in 10 mL of DMF.

  • In a separate vial, dissolve zinc nitrate hexahydrate (0.1 mmol) in 5 mL of DMF.

  • Combine the two solutions in the first vial and sonicate for 5-10 minutes to ensure homogeneity.

  • Cap the vial tightly and place it in a programmable oven.

  • Heat the vial to 100-120 °C for 24-48 hours.

  • After the reaction, allow the oven to cool slowly to room temperature.

  • Collect the crystalline product by decanting the solvent.

  • Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials and solvent.

  • Dry the product under vacuum at room temperature.

Protocol 3: Solvothermal Synthesis of a Cu-based MOF

Materials:

  • This compound

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • N,N-Dimethylformamide (DMF)

  • Methanol

Procedure:

  • In a 20 mL glass vial, combine this compound (0.1 mmol) and copper(II) nitrate trihydrate (0.1 mmol).

  • Add 15 mL of DMF to the vial.

  • Sonicate the mixture for 10-15 minutes until a homogeneous suspension is formed.

  • Seal the vial and place it in an oven.

  • Heat at 80-100 °C for 24 hours.

  • After cooling to room temperature, collect the resulting crystals by filtration.

  • Wash the product with fresh DMF (3 x 10 mL) followed by methanol (3 x 10 mL).

  • Activate the MOF by solvent exchange with methanol for 2-3 days, replacing the methanol daily.

  • Dry the final product under vacuum.

III. Expected Properties and Characterization

The use of an unsymmetrical linker like [1,1'-biphenyl]-2,4'-dicarboxylic acid is expected to influence the resulting MOF's structure and properties. The lower symmetry may lead to frameworks with different topologies compared to those obtained from its symmetrical 4,4'-isomer.[1][2] This can, in turn, affect the pore size, shape, and overall surface area.

Table 1: Hypothetical Properties of a MOF derived from [1,1'-biphenyl]-2,4'-dicarboxylate. (Note: These are projected values based on MOFs with similar linkers and should be determined experimentally.)

PropertyExpected Range/ValueCharacterization Technique
BET Surface Area 500 - 2000 m²/gNitrogen Adsorption-Desorption
Pore Volume 0.3 - 1.0 cm³/gNitrogen Adsorption-Desorption
Pore Size Distribution May exhibit multiple pore sizes due to linker asymmetryNitrogen Adsorption-Desorption
Thermal Stability Stable up to 300-400 °C in an inert atmosphereThermogravimetric Analysis (TGA)
Crystal Structure Potentially novel, non-interpenetrated or interpenetrated networksSingle-Crystal X-ray Diffraction (SCXRD), Powder X-ray Diffraction (PXRD)
IV. Potential Applications in Drug Development

MOFs are promising candidates for drug delivery due to their high porosity and tunable surface chemistry. A hypothetical MOF synthesized from [1,1'-biphenyl]-2,4'-dicarboxylate could be explored for the encapsulation and controlled release of therapeutic agents. The unsymmetrical nature of the linker might create unique pore environments that could be advantageous for specific drug molecules. Post-synthetic modification of the biphenyl rings could also be explored to introduce further functionality for targeted drug delivery.

Visualizations

experimental_workflow cluster_synthesis Linker Synthesis cluster_mof_synthesis MOF Synthesis cluster_characterization Characterization start Starting Materials (e.g., 2-bromobenzoic acid, 4-carboxyphenylboronic acid) reaction Suzuki Coupling Reaction start->reaction purification Purification (Recrystallization) reaction->purification linker [1,1'-biphenyl]-2,4'-dicarboxylic acid purification->linker solvothermal Solvothermal Reaction (Heating) linker->solvothermal metal_salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) metal_salt->solvothermal solvent Solvent (e.g., DMF) solvent->solvothermal washing Washing & Solvent Exchange solvothermal->washing activation Activation (Drying under vacuum) washing->activation mof Final MOF activation->mof pxrd PXRD mof->pxrd scxrd SCXRD mof->scxrd tga TGA mof->tga gas_adsorption Gas Adsorption mof->gas_adsorption

Caption: Generalized workflow for the synthesis and characterization of MOFs.

linker_isomerism_effect cluster_linker Linker Geometry cluster_properties Resulting MOF Properties symmetrical Symmetrical Linker (e.g., 4,4'-isomer) topology Network Topology symmetrical->topology Predictable Topologies unsymmetrical Unsymmetrical Linker (e.g., 2,4'-isomer) unsymmetrical->topology Novel/Complex Topologies porosity Porosity (Surface Area, Pore Size) topology->porosity functionality Functionality & Applications porosity->functionality

Caption: Influence of linker isomerism on MOF properties.

References

Application Notes and Protocols for the Quantification of Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed proposed analytical methods for the quantitative analysis of Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate. Due to a lack of specific validated methods for this particular isomer in the public domain, the following protocols are based on established methods for closely related biphenyl dicarboxylate isomers and general principles of analytical chemistry. These methods are intended to serve as a starting point for developing and validating in-house analytical procedures.

Introduction

This compound is a chemical compound whose accurate quantification is essential for research and development, quality control, and various scientific investigations. This document outlines proposed protocols for its quantification using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Chemical Structure:
  • IUPAC Name: this compound

  • Molecular Formula: C₁₆H₁₄O₄

  • Molecular Weight: 270.28 g/mol

Proposed Analytical Methods

The following sections detail the proposed starting methodologies for the quantification of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in solutions and as a preliminary analytical technique.

2.1.1. Experimental Protocol

a) Sample Preparation:

  • Accurately weigh a reference standard of this compound.

  • Dissolve the standard in a suitable organic solvent such as methanol or acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.

  • For unknown samples, dissolve an accurately weighed amount in the mobile phase to achieve a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

b) Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of methanol and 0.05 M sodium dihydrogen phosphate buffer (e.g., 80:20, v/v), with the pH adjusted to 3.[1][2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 235 nm or 288 nm (to be determined by UV scan of the analyte).[3]

c) Quantification:

  • Inject the calibration standards and the sample solutions into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides higher selectivity and sensitivity and is suitable for the analysis of volatile and thermally stable compounds like this compound.

2.2.1. Experimental Protocol

a) Sample Preparation:

  • Prepare a stock solution of the reference standard in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Create calibration standards by diluting the stock solution.

  • For unknown samples, dissolve them in the chosen solvent and dilute as necessary to fall within the calibration range.

  • If the sample matrix is complex (e.g., biological fluids), a liquid-liquid extraction with a suitable solvent like methylene dichloride may be necessary.[4]

b) Instrumentation and Conditions:

  • GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. The characteristic ions for this compound would need to be determined from the full scan mass spectrum.

c) Quantification:

  • Analyze the calibration standards and samples.

  • In SIM mode, monitor specific ions of the analyte.

  • Generate a calibration curve by plotting the peak area of the selected ion against the concentration.

  • Calculate the concentration of the analyte in the samples from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.

2.3.1. Experimental Protocol

a) Sample Preparation:

  • Follow the same sample preparation steps as for HPLC-UV, using a high-purity solvent like acetonitrile or methanol.

  • For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be required to remove interferences.

b) Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 or similar reverse-phase column suitable for fast LC (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-10 min: 95% B

      • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS Parameters:

    • Capillary Voltage: To be optimized (e.g., 3.5 kV).

    • Source Temperature: To be optimized (e.g., 150 °C).

    • Desolvation Temperature: To be optimized (e.g., 400 °C).

  • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion would likely be the protonated molecule [M+H]⁺ (m/z 271.1). The product ions would need to be determined by infusing a standard solution and performing a product ion scan.

c) Quantification:

  • Analyze the standards and samples using the optimized MRM transitions.

  • Construct a calibration curve based on the peak areas of the most intense and specific transition.

  • Determine the analyte concentration in the unknown samples.

Quantitative Data Summary (for related compounds)

The following table summarizes the quantitative data from a validated HPLC method for a structurally similar compound, Dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB).[1][2] These values are provided for reference and should be experimentally determined for this compound.

ParameterHPLC-Fluorescence (for DDB)
Linearity Range0.1 - 1.5 µg/mL
Correlation Coefficient (r²)0.9997
Limit of Detection (LOD)0.032 µg/mL
Limit of Quantification (LOQ)0.097 µg/mL
Recovery98.45 ± 0.32%

Diagrams

General Analytical Workflow

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Standard Reference Standard Dissolution Dissolution in Solvent Standard->Dissolution Sample Unknown Sample Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Injection into Chromatograph Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV, MS, or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for the quantification of an analytical standard.

LC-MS/MS Analysis Logic

LCMSMS_Logic cluster_LC Liquid Chromatography cluster_MS1 Mass Spectrometry (Q1) cluster_MS2 Mass Spectrometry (Q2 & Q3) Sample_Injection Sample Injection Column_Separation Reverse-Phase C18 Column Separation of Analytes Sample_Injection->Column_Separation Ionization Electrospray Ionization (ESI) Column_Separation->Ionization Precursor_Selection Precursor Ion Selection ([M+H]⁺) Ionization->Precursor_Selection Collision Collision-Induced Dissociation (CID) in Q2 Precursor_Selection->Collision Product_Ion_Scan Product Ion Detection in Q3 Collision->Product_Ion_Scan Data_Acquisition Data Acquisition (MRM) Product_Ion_Scan->Data_Acquisition

Caption: Logical flow of a targeted LC-MS/MS quantification experiment.

References

Application Notes and Protocols for the Biological Activity Screening of Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Biphenyl derivatives represent a significant class of organic compounds with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate and its analogs are of particular interest in drug discovery due to their versatile structural backbone, which allows for modifications to modulate their biological effects.[4] These application notes provide a comprehensive guide to the screening of these derivatives for various biological activities, complete with detailed experimental protocols, data presentation templates, and visualizations of experimental workflows and potential signaling pathways.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the biological activity screening of this compound derivatives.

Table 1: In Vitro Anticancer Activity of Biphenyl Derivatives

Compound IDCancer Cell LineIncubation Time (hours)IC50 (µM)Selectivity Index (SI)
Derivative 1MCF-7 (Breast)48Data to be determinedCalculated
Derivative 2MDA-MB-231 (Breast)48Data to be determinedCalculated
Derivative 3HeLa (Cervical)48Data to be determinedCalculated
Derivative 4PC3 (Prostate)48Data to be determinedCalculated
Derivative 5HepG2 (Liver)48Data to be determinedCalculated
Doxorubicin(Positive Control)48Data to be determined-
Untreated(Negative Control)48--

Note: The Selectivity Index (SI) is calculated as the IC50 of the compound in a normal cell line (e.g., HEK-293) divided by its IC50 in a cancer cell line. A higher SI value indicates greater selectivity towards cancer cells.[5]

Table 2: Antimicrobial Activity of Biphenyl Derivatives (Minimum Inhibitory Concentration - MIC)

Compound IDGram-Positive BacteriaGram-Negative BacteriaFungi
Bacillus subtilis (µg/mL)Staphylococcus epidermidis (µg/mL)Escherichia coli (µg/mL)
Derivative 1Data to be determinedData to be determinedData to be determined
Derivative 2Data to be determinedData to be determinedData to be determined
Derivative 3Data to be determinedData to be determinedData to be determined
Ciprofloxacin(Positive Control)Data to be determinedData to be determined
Fluconazole(Positive Control)--
DMSO(Negative Control)--

Table 3: Anti-inflammatory Activity of Biphenyl Derivatives

Compound IDAssayMeasurementResult
Derivative 1LPS-stimulated RAW 264.7 cellsNitric Oxide (NO) Production (% inhibition)Data to be determined
Derivative 2LPS-stimulated PBMCTNF-α Secretion (% inhibition)Data to be determined
Derivative 3LPS-stimulated PBMCIL-6 Secretion (% inhibition)Data to be determined
Dexamethasone(Positive Control)Nitric Oxide (NO) Production (% inhibition)Data to be determined

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols may require optimization based on specific laboratory conditions and reagents.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay[6][7][8]

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

1. Cell Culture and Seeding:

  • Culture cancer cell lines (e.g., MCF-7, HeLa, PC3, HepG2) and a normal cell line (e.g., HEK-293) in appropriate complete growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6]

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.[5]

  • Harvest cells using Trypsin-EDTA, neutralize with complete medium, and perform a cell count.

  • Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium.[7]

  • Incubate the plate for 24 hours to allow for cell attachment.[5]

2. Compound Preparation and Treatment:

  • Prepare a 10 mM stock solution of each this compound derivative in Dimethyl Sulfoxide (DMSO).[6]

  • Perform serial dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).[6] The final DMSO concentration should not exceed 0.5%.[5][6]

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds.[6] Include wells for vehicle control (DMSO) and untreated cells.

3. Incubation and Assay Procedure:

  • Incubate the plate for 48 hours (or other desired time points) at 37°C and 5% CO₂.[5]

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[5]

  • Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5][7]

  • Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan.[7]

  • Measure the absorbance at 570 nm using a microplate reader.[7]

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[5]

Protocol 2: Antimicrobial Screening using Broth Microdilution Method[9][10]

This assay determines the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.

1. Preparation of Microbial Inoculum:

  • Culture bacterial strains (e.g., Bacillus subtilis, Staphylococcus epidermidis, Escherichia coli, Pseudomonas aeruginosa) in a suitable broth medium overnight at 37°C.

  • Culture fungal strains (e.g., Candida albicans) in a suitable broth medium at 30°C.

  • Dilute the microbial cultures to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

2. Compound Preparation and Serial Dilution:

  • Prepare stock solutions of the biphenyl derivatives in DMSO.

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the compounds in the appropriate broth medium to obtain a range of concentrations.

3. Inoculation and Incubation:

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive controls (a standard antibiotic like ciprofloxacin for bacteria, and an antifungal like fluconazole for fungi) and a negative control (broth with DMSO).[8]

  • Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

4. Determination of MIC:

  • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]

Protocol 3: Anti-inflammatory Activity Assessment (Nitric Oxide Assay)[11]

This assay measures the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 cells in complete DMEM medium.

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

2. Compound Treatment and Stimulation:

  • Pre-treat the cells with various concentrations of the biphenyl derivatives for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated cells and cells treated with LPS alone as controls.

3. Measurement of Nitrite:

  • After incubation, collect the cell culture supernatant.

  • Nitrite concentration, an indicator of NO production, is measured using the Griess reagent system according to the manufacturer's instructions. This typically involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions.

  • Measure the absorbance at 540 nm.

4. Data Analysis:

  • Calculate the percentage of NO production inhibition compared to the LPS-stimulated control.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_screening Biological Activity Screening cluster_analysis Data Analysis compound_prep Compound Synthesis & Stock Solution Preparation anticancer Anticancer Assays (MTT, LDH, etc.) compound_prep->anticancer antimicrobial Antimicrobial Assays (Broth Microdilution) compound_prep->antimicrobial anti_inflammatory Anti-inflammatory Assays (NO, Cytokine) compound_prep->anti_inflammatory cell_culture Cell/Microbial Culture cell_culture->anticancer cell_culture->antimicrobial cell_culture->anti_inflammatory data_quant Data Quantification (Absorbance, etc.) anticancer->data_quant antimicrobial->data_quant anti_inflammatory->data_quant ic50_mic IC50/MIC Determination data_quant->ic50_mic sar Structure-Activity Relationship (SAR) ic50_mic->sar

Caption: Experimental workflow for biological activity screening.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ext_stimulus External Stimulus (e.g., LPS, Growth Factors) receptor Cell Surface Receptor ext_stimulus->receptor signaling_cascade Signaling Cascade (e.g., MAPK, NF-κB) receptor->signaling_cascade biphenyl Biphenyl Derivative biphenyl->signaling_cascade Inhibition transcription_factor Transcription Factor signaling_cascade->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (Inflammation, Proliferation, Apoptosis) gene_expression->cellular_response

References

Application Notes and Protocols for the Esterification of [1,1'-Biphenyl]-2,4'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

[1,1'-Biphenyl]-2,4'-dicarboxylic acid and its ester derivatives are valuable compounds in organic synthesis, serving as precursors for polyesters, polyamides, and other functional materials. The esterification of this dicarboxylic acid is a fundamental transformation that allows for the modification of its physical and chemical properties, enabling its use in a variety of applications, including drug development and materials science. This document provides detailed experimental procedures for the synthesis of esters from [1,1'-biphenyl]-2,4'-dicarboxylic acid, primarily focusing on the Fischer-Speier esterification method.

Core Concepts

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. The Fischer-Speier esterification is a classic acid-catalyzed reaction that is widely used due to its simplicity and effectiveness.[1][2] The reaction is an equilibrium process, and to achieve high yields, it is often necessary to either use a large excess of the alcohol or remove the water that is formed as a byproduct.[2][3][4]

For a dicarboxylic acid such as [1,1'-biphenyl]-2,4'-dicarboxylic acid, the reaction can proceed to form a monoester or a diester, depending on the stoichiometry of the reagents and the reaction conditions. This protocol will focus on the synthesis of the diester.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the successful esterification of [1,1'-biphenyl]-2,4'-dicarboxylic acid.

Method 1: Fischer-Speier Esterification with Sulfuric Acid Catalyst

This protocol describes the esterification using an alcohol as both the reactant and the solvent, with concentrated sulfuric acid as the catalyst.[4][5]

Materials and Reagents:

  • [1,1'-Biphenyl]-2,4'-dicarboxylic acid

  • Anhydrous alcohol (e.g., methanol, ethanol, propanol)

  • Concentrated sulfuric acid (H₂SO₄)[4][5]

  • Saturated sodium bicarbonate solution (NaHCO₃)[4][6]

  • Saturated sodium chloride solution (brine)[4][6]

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[4][6]

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)[4][6]

  • Deionized water

Equipment:

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser[5][6]

  • Heating mantle or oil bath[5]

  • Magnetic stirrer and stir bar

  • Separatory funnel[6]

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • pH paper or pH meter

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g of [1,1'-biphenyl]-2,4'-dicarboxylic acid in 30-40 mL of the desired anhydrous alcohol (a large excess).[5]

  • Catalyst Addition: While stirring, carefully add 0.5 mL of concentrated sulfuric acid to the solution.[5][6]

  • Reflux: Attach the reflux condenser and heat the mixture to reflux using a heating mantle or oil bath.[4][5][6] The reaction temperature will depend on the boiling point of the alcohol used.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The reaction is typically complete within 24 hours.[5]

  • Work-up - Quenching and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the volume of the alcohol by about half using a rotary evaporator.[5]

    • Pour the concentrated mixture into a separatory funnel containing 50 mL of deionized water.[6]

    • Extract the aqueous layer with three 30 mL portions of an organic solvent like diethyl ether or ethyl acetate.[5][6]

    • Combine the organic extracts.

  • Neutralization:

    • Wash the combined organic layers with 30 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.[4] Check the pH of the aqueous layer to ensure it is neutral or slightly basic.[6]

    • Wash the organic layer with 30 mL of saturated sodium chloride solution (brine).[4]

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4][6]

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator to yield the crude ester.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.[5]

Method 2: Esterification using an Alkyl Halide and Base

This alternative method is suitable when the alcohol is not a convenient solvent or for sensitive substrates.[5]

Materials and Reagents:

  • [1,1'-Biphenyl]-2,4'-dicarboxylic acid

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Triethylamine (Et₃N)[5]

  • Anhydrous acetone[5]

  • Organic solvent for extraction (e.g., chloroform)[5]

  • Deionized water

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g of [1,1'-biphenyl]-2,4'-dicarboxylic acid in 50 mL of anhydrous acetone.[5]

  • Reagent Addition: Add the alkyl halide (2.2 equivalents) and triethylamine (4.0 equivalents) to the solution.[5]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with magnetic stirring. The reaction is typically monitored by TLC and can take up to 48 hours for completion.[5]

  • Work-up:

    • After the reaction is complete, partially evaporate the acetone under reduced pressure.[5]

    • Add 20 mL of deionized water and extract the product with an organic solvent such as chloroform (3 x 20 mL).[5]

  • Purification: The combined organic extracts are dried over a drying agent, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography.[5]

Data Presentation

The following table summarizes typical quantitative data for the esterification of a biphenyl carboxylic acid, which can be expected to be similar for [1,1'-biphenyl]-2,4'-dicarboxylic acid.

ParameterFischer Esterification (Method 1)Alkyl Halide Method (Method 2)
Reactants [1,1'-Biphenyl]-2,4'-dicarboxylic acid, Alcohol[1,1'-Biphenyl]-2,4'-dicarboxylic acid, Alkyl Halide
Catalyst/Base Concentrated H₂SO₄Triethylamine
Solvent Excess AlcoholAcetone
Reaction Time 24 hours[5]48 hours[5]
Temperature RefluxReflux
Typical Yield 60-95%[5]Varies, can be high
Purification Column ChromatographyColumn Chromatography

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the Fischer-Speier esterification of [1,1'-biphenyl]-2,4'-dicarboxylic acid.

Esterification_Workflow start Start dissolve Dissolve [1,1'-biphenyl]-2,4'-dicarboxylic acid in excess anhydrous alcohol start->dissolve add_catalyst Add concentrated H₂SO₄ catalyst dissolve->add_catalyst reflux Reflux for 24h add_catalyst->reflux monitor Monitor reaction by TLC reflux->monitor monitor->reflux Incomplete workup Work-up: Quench, Extract, Neutralize monitor->workup Complete dry Dry organic layer workup->dry evaporate Evaporate solvent dry->evaporate purify Purify by column chromatography evaporate->purify product Final Ester Product purify->product

Caption: General workflow for the Fischer-Speier esterification.

Characterization of Products

The synthesized esters should be characterized to confirm their structure and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. For example, in the ¹H NMR spectrum of the methyl ester, a singlet corresponding to the methyl protons would be expected around 3.9 ppm.[7] In the ¹³C NMR, the carbonyl carbon of the ester typically appears around 166-167 ppm.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the ester C=O stretch, typically in the range of 1700-1720 cm⁻¹.[5]

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the ester product.

This comprehensive guide provides researchers with the necessary information to perform the esterification of [1,1'-biphenyl]-2,4'-dicarboxylic acid and to characterize the resulting products. The choice between the two described methods will depend on the specific alcohol to be used and the sensitivity of the starting material.

References

Application Notes and Protocols for the Large-Scale Synthesis of Biphenyl Dicarboxylate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl dicarboxylate esters are a significant class of organic compounds widely utilized as key intermediates in the synthesis of high-performance polymers, liquid crystals, and pharmaceutical agents. Their rigid biphenyl core imparts desirable thermal and mechanical properties to polymers, while the ester functionalities provide versatile handles for further chemical modifications. The growing demand for advanced materials has necessitated the development of efficient and scalable methods for the production of these valuable esters.

This document provides detailed application notes and protocols for the large-scale synthesis of biphenyl dicarboxylate esters, focusing on the conversion of 4,4'-dimethylbiphenyl to dimethyl biphenyl-4,4'-dicarboxylate. This two-step process, involving an initial oxidation followed by esterification, represents a robust and industrially relevant approach.

Synthetic Strategies

Several synthetic routes to biphenyl dicarboxylate esters have been explored, primarily involving the formation of the biphenyl-4,4'-dicarboxylic acid (BPDA) precursor followed by esterification. Key strategies for the synthesis of BPDA include:

  • Oxidation of 4,4'-Dialkylbiphenyls: This is a common industrial method where inexpensive starting materials like 4,4'-dimethylbiphenyl are oxidized to BPDA using catalysts such as cobalt and manganese salts in the presence of a bromine source.[1] This method is known for its high yields and purity.

  • Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be employed to construct the biphenyl backbone from smaller, functionalized aromatic rings.[2] While versatile, the cost of the catalyst and starting materials can be a consideration for large-scale production.

  • Friedel-Crafts Acylation: This classic organic reaction can be used to introduce acyl groups onto the biphenyl scaffold, which can then be oxidized to carboxylic acids.

Once BPDA is obtained, the final ester product is typically synthesized via Fischer esterification , where the dicarboxylic acid is reacted with an alcohol in the presence of an acid catalyst.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data for different methods of synthesizing biphenyl-4,4'-dicarboxylic acid (BPDA), the precursor to the target esters, and a representative esterification to dimethyl biphenyl-4,4'-dicarboxylate.

Synthetic StepMethodStarting Material(s)Catalyst(s)Solvent(s)Reaction ConditionsYield (%)Purity (%)Reference(s)
BPDA Synthesis Oxidation4,4'-DimethylbiphenylCobalt acetate, Manganese acetate, Potassium bromide, Cerium acetateAcetic acid, Acetic anhydrideReflux, O₂ atmosphere, 17 h~88% (calculated from crude)99.6[1]
BPDA Synthesis Friedel-Crafts Acylation & Oxidation4-Diphenic acid, Oxalyl chlorideAluminum trichlorideNot specified10-30 °CNot specified>95[3][4]
BPDA Synthesis Reductive Couplingp-Bromobenzoic acidCuprous iodidePolyethylene glycol 40080 °C, 72 h~100Not specified[2]
Esterification Fischer EsterificationBiphenyl-4,4'-dicarboxylic acid, MethanolSulfuric acidMethanolNot specifiedNot specified>99[5]

Experimental Protocols

The following protocols provide a detailed methodology for the large-scale synthesis of dimethyl biphenyl-4,4'-dicarboxylate, adapted from established industrial processes.

Part 1: Synthesis of Biphenyl-4,4'-dicarboxylic Acid (BPDA) via Oxidation

This protocol is based on the large-scale oxidation of 4,4'-dimethylbiphenyl.[1]

Materials:

  • 4,4'-Dimethylbiphenyl

  • Anhydrous Glacial Acetic Acid

  • Cobalt Acetate

  • Manganese Acetate

  • Potassium Bromide

  • Cerium Acetate

  • Acetic Anhydride

  • Oxygen

  • Activated Carbon

  • Liquid Caustic Soda

  • 30% Dilute Sulfuric Acid

  • Water

Equipment:

  • Large-scale reaction vessel (e.g., 2000L titanium reactor) with condenser, oxygen inlet, and thermometer

  • Centrifuge

  • Decolorization kettle

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reaction Setup: In a 2000L titanium reactor, charge 1500 kg of anhydrous glacial acetic acid, 133 kg of 4,4'-dimethylbiphenyl, 2 kg of cobalt acetate, 2 kg of manganese acetate, 2 kg of potassium bromide, 1 kg of cerium acetate, and 6 kg of acetic anhydride.

  • Oxidation: Begin sparging oxygen into the reaction mixture at a rate of 5 m³/h. Heat the mixture to reflux and maintain the reaction for 17 hours. After 5 hours of reaction, add an additional 120 kg of acetic anhydride.

  • Isolation of Crude BPDA: After the reaction is complete (monitored by the disappearance of 4,4'-dimethylbiphenyl), cool the mixture to induce crystallization. Filter the resulting slurry and wash the collected solid on a centrifuge to obtain 195-205 kg of crude BPDA.

  • Purification of BPDA:

    • Transfer the crude BPDA to a 3000L glass-lined reactor. Add 2000L of water and 300 kg of liquid caustic soda. Heat to 70-80 °C to dissolve the material and adjust the pH to 7.

    • Add 5 kg of activated carbon and stir for 30 minutes to decolorize the solution.

    • Hot filter the solution into another 3000L glass-lined reactor.

    • Slowly add 30% dilute sulfuric acid to the filtrate until the pH reaches 1, causing the purified BPDA to precipitate.

    • Isolate the purified BPDA by centrifugation, wash with water, and dry to obtain approximately 174 kg of BPDA with a purity of 99.6%.

Part 2: Synthesis of Dimethyl Biphenyl-4,4'-dicarboxylate via Fischer Esterification

This protocol describes the conversion of the synthesized BPDA to its dimethyl ester.[5]

Materials:

  • Biphenyl-4,4'-dicarboxylic Acid (BPDA)

  • Methanol

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Equipment:

  • Large-scale reaction vessel with a reflux condenser and mechanical stirrer

  • Filtration apparatus

  • Rotary evaporator

  • Crystallization vessel

Procedure:

  • Reaction Setup: In a suitable reaction vessel, suspend the purified biphenyl-4,4'-dicarboxylic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Esterification: Heat the mixture to reflux and maintain for several hours until the reaction is complete (can be monitored by techniques such as TLC or LC-MS).

  • Workup:

    • Cool the reaction mixture and remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude dimethyl biphenyl-4,4'-dicarboxylate.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., methanol or ethanol) to obtain the final product with high purity (>99%).

Mandatory Visualization

The following diagrams illustrate the logical workflow of the synthesis process.

experimental_workflow cluster_oxidation Part 1: Oxidation to BPDA cluster_esterification Part 2: Esterification start 4,4'-Dimethylbiphenyl reaction1 Oxidation (Co/Mn/Br catalyst, Acetic Acid, O₂) start->reaction1 crude_bpda Crude BPDA reaction1->crude_bpda purification Purification (Recrystallization) crude_bpda->purification bpda Biphenyl-4,4'-dicarboxylic Acid (BPDA) purification->bpda reaction2 Fischer Esterification (H₂SO₄ catalyst) bpda->reaction2 methanol Methanol methanol->reaction2 crude_ester Crude Dimethyl Ester reaction2->crude_ester purification2 Purification (Recrystallization) crude_ester->purification2 final_product Dimethyl Biphenyl-4,4'-dicarboxylate purification2->final_product

Caption: Overall workflow for the synthesis of dimethyl biphenyl-4,4'-dicarboxylate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate synthesis. The primary focus is on the Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for forming C-C bonds in biaryl synthesis.[1][2][3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via Suzuki-Miyaura coupling.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in Suzuki-Miyaura coupling, especially for sterically hindered or electronically challenging substrates like this compound, can stem from several factors. A systematic approach to optimization is crucial.

  • Sub-optimal Catalyst or Ligand: The choice of palladium catalyst and phosphine ligand is critical for an efficient reaction, particularly with sterically hindered substrates.[4][5] Standard catalysts like Pd(PPh₃)₄ may not be effective.

    • Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[4] These ligands facilitate the oxidative addition of the aryl halide and accelerate the reductive elimination step, both of which can be rate-limiting for hindered substrates.[3][4]

  • Ineffective Base or Solvent System: The base activates the boronic acid for the transmetalation step, and the solvent influences the solubility of reactants and the stability of the catalytic species.

    • Recommendation: Screen a variety of bases and solvents. For this type of coupling, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often good choices.[4] Common solvents include ethereal options like 1,4-dioxane or THF, often with a small amount of water, or aromatic solvents like toluene.[1]

  • Presence of Oxygen: Oxygen can deactivate the Pd(0) catalyst through oxidation.[6]

    • Recommendation: Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). This can be achieved by bubbling the inert gas through the solvent for an extended period or by using freeze-pump-thaw cycles.

  • Impure Reagents: The purity of starting materials, especially the boronic acid or ester, is crucial. Boronic acids can undergo protodeboronation (cleavage of the C-B bond) if impurities are present or under non-optimal conditions.[5]

    • Recommendation: Use freshly purchased or purified reagents. The stability of boronic acids can be improved by using their pinacol ester derivatives.

Question: I am observing significant amounts of side products, such as homocoupled products of the starting materials. How can I minimize their formation?

Answer: The formation of homocoupled biaryls is a common side reaction in Suzuki-Miyaura coupling.

  • Cause: Homocoupling can be promoted by the presence of oxygen or if the transmetalation step is slow compared to other pathways.

    • Minimization Strategies:

      • Strictly Anaerobic Conditions: As mentioned above, rigorous exclusion of oxygen is critical.

      • Optimize Reactant Stoichiometry: Using a slight excess of the boronic acid reagent (e.g., 1.1 to 1.5 equivalents) can help to favor the cross-coupling pathway.

      • Catalyst Choice: Some palladium precatalysts are more prone to side reactions. Consider using a well-defined Pd(0) source or a precatalyst that rapidly generates the active catalytic species.

Question: The reaction is not going to completion, and I am recovering unreacted starting materials. What should I try?

Answer: Incomplete conversion can be due to catalyst deactivation or sub-optimal reaction conditions.

  • Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or by coordination to the product.

    • Troubleshooting:

      • Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes drive the reaction to completion.

      • Change Ligand: A different ligand might stabilize the catalyst more effectively throughout the reaction.

  • Reaction Temperature and Time: The reaction may require more energy or a longer time to proceed.

    • Troubleshooting:

      • Increase Temperature: Gradually increase the reaction temperature, monitoring for any decomposition of starting materials or products.

      • Extend Reaction Time: Monitor the reaction progress by TLC or LC-MS and allow it to stir for a longer period if conversion is slow but steady.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and versatile method for synthesizing unsymmetrical biaryls like this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] This typically involves the reaction of a methyl 2-halo-benzoate (where halo is preferably bromo or iodo) with a methyl 4-boronobenzoate (or its corresponding boronic acid ester) in the presence of a palladium catalyst, a base, and a suitable solvent.

Q2: Which palladium catalyst and ligand combination is best for this synthesis?

A2: There is no single "best" combination as the optimal choice depends on the specific substrates and reaction conditions. However, for sterically hindered couplings, catalyst systems based on bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ often provide excellent results.[4] Pre-formed palladium complexes incorporating these ligands are also commercially available and can be highly effective.

Q3: What are the key safety precautions to take during this synthesis?

A3:

  • Palladium Catalysts: Many palladium compounds are irritants and potentially toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Many organic solvents used in this reaction (e.g., toluene, dioxane, THF) are flammable and have specific health hazards. Ensure proper ventilation and avoid sources of ignition.

  • Bases: Some bases used, such as potassium tert-butoxide, are corrosive and react violently with water. Handle with care.

  • Boronic Acids: Aryl boronic acids can be irritants. Avoid inhalation of dust and skin contact.

Q4: Are there any alternative synthetic methods for this compound?

A4: Yes, while Suzuki-Miyaura coupling is common, other methods for biaryl synthesis exist. These include:

  • Negishi Coupling: Involves the use of organozinc reagents.[3]

  • Stille Coupling: Utilizes organotin compounds, though the toxicity of tin reagents is a drawback.[3]

  • Diels-Alder Reactions: In some cases, a Diels-Alder approach followed by aromatization can be used to construct the biphenyl core.

Data Presentation

The following tables summarize the effects of different reaction parameters on the yield of Suzuki-Miyaura coupling for the synthesis of unsymmetrical biaryls, which can be used as a starting point for the optimization of this compound synthesis.

Table 1: Effect of Different Palladium Catalysts and Ligands on Yield

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001895Analogous System[7]
Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Dioxane1001292Sterically Hindered Coupling[8]
Pd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O85697General Suzuki Coupling[7]
PdCl₂(dppf) (3)-K₂CO₃DMF902488Heteroaryl Coupling

Note: Yields are for analogous or representative Suzuki-Miyaura reactions and may vary for the specific synthesis of this compound.

Table 2: Effect of Different Bases and Solvents on Yield

Catalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1001895Analogous System[7]
Pd(OAc)₂/SPhosCs₂CO₃Dioxane1001893Analogous System[7]
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O85697General Suzuki Coupling[7]
Pd(PPh₃)₄K₂CO₃DMF901285General Suzuki Coupling

Note: Yields are for analogous or representative Suzuki-Miyaura reactions and should be considered as a guide for optimization.

Experimental Protocols

Detailed Methodology for Suzuki-Miyaura Synthesis of this compound

This protocol is a general starting point and may require optimization.

Materials:

  • Methyl 2-bromobenzoate (1.0 equiv)

  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add methyl 2-bromobenzoate, methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[6]

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Weigh Reagents: Aryl Halide, Boronic Ester, Base, Catalyst, Ligand Setup Combine Reagents in Schlenk Flask Reagents->Setup Glassware Flame-dry Glassware Glassware->Setup Solvent Degas Solvent AddSolvent Add Degassed Solvent Solvent->AddSolvent Inert Evacuate & Backfill with Inert Gas (3x) Setup->Inert Inert->AddSolvent Heat Heat and Stir (e.g., 100°C) AddSolvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Extract Dilute & Extract Cool->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Analysis Characterize Product (NMR, MS, etc.) Purify->Analysis Troubleshooting_Yield decision decision solution_incomplete Increase Temperature/Time Increase Catalyst Loading decision->solution_incomplete Incomplete decision_side_products Significant Side Products? decision->decision_side_products Complete issue Low Yield issue->decision Check Reaction Completion solution solution solution_homocoupling Ensure Anaerobic Conditions Optimize Stoichiometry decision_side_products->solution_homocoupling Yes (Homocoupling) decision_catalyst Catalyst/Ligand Optimal? decision_side_products->decision_catalyst No solution_catalyst Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) decision_catalyst->solution_catalyst No decision_base Base/Solvent Screened? decision_catalyst->decision_base Yes solution_base Screen Bases (K3PO4, Cs2CO3) and Solvents (Dioxane, Toluene) decision_base->solution_base No solution_reagents Check Reagent Purity decision_base->solution_reagents Yes

References

Technical Support Center: Synthesis of Unsymmetrical Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of unsymmetrical biphenyls. The content is tailored for researchers, scientists, and drug development professionals.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of unsymmetrical biphenyls. However, several side reactions can occur, leading to reduced yields and purification challenges. The most common side reactions are protodeboronation and homocoupling.

Troubleshooting Guide & FAQs

Q1: I am observing a significant amount of a byproduct that corresponds to the protonated version of my boronic acid starting material. What is this side reaction and how can I minimize it?

A1: This side reaction is called protodeboronation , where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond. This is a common issue, especially with electron-deficient or heteroaryl boronic acids.

To minimize protodeboronation, consider the following:

  • Choice of Base: The base is crucial. Strong bases can accelerate protodeboronation. Consider using weaker inorganic bases like K₃PO₄ or K₂CO₃ instead of stronger bases like NaOH or KOH.[1]

  • Reaction Temperature and Time: High temperatures and prolonged reaction times can promote protodeboronation. Aim for the lowest effective temperature and monitor the reaction closely to avoid unnecessarily long reaction times.

  • Use of Boronic Esters: Boronic esters, such as pinacol esters or MIDA esters, are often more stable towards protodeboronation than the corresponding boronic acids. They can act as a slow-release source of the boronic acid during the reaction.

  • Anhydrous Conditions: While some water is often necessary for the Suzuki coupling, excess water can facilitate protodeboronation. Ensure your solvents are appropriately dried.

Q2: My main byproduct is a symmetrical biphenyl derived from the coupling of two of my boronic acid molecules. How can I prevent this homocoupling?

A2: This side reaction is the homocoupling of the boronic acid. It is often promoted by the presence of oxygen and can be a significant issue if not properly controlled.[2]

To prevent homocoupling of the boronic acid, you should:

  • Degas Your Reaction Mixture: Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. This removes dissolved oxygen which can promote homocoupling.[3]

  • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas using a balloon or a Schlenk line.[3]

  • Choice of Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂ which require an initial reduction step that can be associated with homocoupling.[3]

Q3: I am also observing the homocoupling of my aryl halide starting material. What causes this and how can I avoid it?

A3: Homocoupling of the aryl halide can also occur, though it is generally less common than boronic acid homocoupling. This can be influenced by the catalyst system and reaction conditions.

To minimize aryl halide homocoupling:

  • Optimize Ligand and Catalyst Loading: The choice of phosphine ligand and the palladium-to-ligand ratio can influence the relative rates of cross-coupling versus homocoupling. Screening different ligands can be beneficial.

  • Control Reaction Temperature: As with other side reactions, elevated temperatures can sometimes favor homocoupling pathways.

Quantitative Data

The choice of base can significantly impact the yield of the desired unsymmetrical biphenyl and the formation of side products.

Base Solvent Temperature (°C) Time (h) Yield of 4-Methylbiphenyl (%) Reference
K₃PO₄Toluene/H₂O10016~95[4]
Na₂CO₃H₂O/Acetone350.568[3]
K₂CO₃Toluene/H₂O904-6~90[5]

Data compiled for the Suzuki-Miyaura coupling of 4-bromotoluene and phenylboronic acid.

Experimental Protocol: Synthesis of 4-Methylbiphenyl

This protocol describes the synthesis of 4-methylbiphenyl via a Suzuki-Miyaura coupling reaction.[4]

Materials:

  • 4-Bromotoluene (1 mmol, 171 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)

  • Degassed Toluene (5 mL)

  • Degassed Water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add 4-bromotoluene, phenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add palladium(II) acetate and SPhos to the flask.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 100°C and stir vigorously for 16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and quench the reaction with water.

  • Extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to yield 4-methylbiphenyl.[4]

Visualization

Suzuki_Troubleshooting cluster_side_reactions Identify Main Byproduct cluster_solutions_proto Solutions for Protodeboronation cluster_solutions_homo_boronic Solutions for Boronic Acid Homocoupling cluster_solutions_homo_halide Solutions for Aryl Halide Homocoupling start Low Yield or Impure Product in Suzuki Coupling protonated_boronic Protonated Boronic Acid (Protodeboronation) start->protonated_boronic homocoupling_boronic Symmetrical Biphenyl (Boronic Acid Homocoupling) start->homocoupling_boronic homocoupling_halide Symmetrical Biphenyl (Aryl Halide Homocoupling) start->homocoupling_halide base Use Weaker Base (e.g., K₃PO₄, K₂CO₃) protonated_boronic->base temp_time Lower Temperature & Shorten Reaction Time protonated_boronic->temp_time boronic_ester Use Boronic Ester (Pinacol or MIDA) protonated_boronic->boronic_ester degas Degas Solvents & Reaction Mixture homocoupling_boronic->degas inert Maintain Inert Atmosphere (Ar/N₂) homocoupling_boronic->inert pd_source Use Pd(0) Source (e.g., Pd(PPh₃)₄) homocoupling_boronic->pd_source optimize_catalyst Optimize Ligand & Catalyst Loading homocoupling_halide->optimize_catalyst

Troubleshooting workflow for Suzuki-Miyaura coupling side reactions.

II. Stille Coupling

The Stille coupling offers the advantage of using air- and moisture-stable organostannane reagents. However, the toxicity of tin compounds is a significant drawback, and homocoupling of the organostannane is a common side reaction.[6][7][8]

Troubleshooting Guide & FAQs

Q1: I am observing a significant amount of a symmetrical biphenyl derived from my organostannane reagent. What is causing this and how can I minimize it?

A1: This is the homocoupling of the organostannane reagent. It can occur through two primary mechanisms: reaction with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[7]

To minimize organostannane homocoupling:

  • Choice of Catalyst and Ligand: The nature of the palladium catalyst and the phosphine ligand can influence the extent of homocoupling. Using a pre-formed Pd(0) catalyst can sometimes be beneficial.

  • Additives: The addition of certain additives, such as copper(I) iodide (CuI), can sometimes suppress homocoupling by facilitating the desired cross-coupling pathway.

  • Reaction Conditions: Running the reaction under an inert atmosphere is crucial to prevent oxidative processes that can lead to side reactions.

Q2: The purification of my product is difficult due to the presence of tin byproducts. How can I effectively remove them?

A2: The removal of tin byproducts (e.g., Bu₃SnX) is a common challenge in Stille couplings.

Effective purification methods include:

  • Aqueous Workup with KF: Washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) can precipitate the tin byproducts as insoluble fluorides, which can then be removed by filtration.[6]

  • Chromatography: Flash chromatography on silica gel is often effective. In some cases, using a basic alumina stationary phase or adding a small amount of triethylamine to the eluent can improve the separation.[6]

Experimental Protocol: Synthesis of 4-Methylbiphenyl

This protocol describes the synthesis of 4-methylbiphenyl via a Stille coupling reaction.[4]

Materials:

  • 4-Iodotoluene (1.0 mmol, 218 mg)

  • Tributyl(phenyl)stannane (1.1 mmol, 404 mg)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 23.1 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 4-iodotoluene and tributyl(phenyl)stannane in anhydrous toluene.

  • Add tetrakis(triphenylphosphine)palladium(0) to the solution.

  • Heat the reaction mixture to 110°C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and follow a suitable workup procedure to remove tin byproducts (e.g., KF wash).

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to yield 4-methylbiphenyl.[4]

Visualization

Stille_Workflow start Stille Coupling Reaction Setup reactants Combine Aryl Halide, Organostannane, Pd Catalyst, and Solvent start->reactants inert_atm Establish Inert Atmosphere (Ar or N₂) reactants->inert_atm heating Heat Reaction Mixture inert_atm->heating monitoring Monitor Reaction Progress (TLC, GC-MS) heating->monitoring workup Workup and Purification monitoring->workup kf_wash Aqueous KF Wash to Remove Tin Byproducts workup->kf_wash chromatography Column Chromatography kf_wash->chromatography product Isolated Unsymmetrical Biphenyl chromatography->product

General experimental workflow for a Stille coupling reaction.

III. Negishi Coupling

The Negishi coupling utilizes organozinc reagents, which are more reactive than organoboranes and organostannanes, often leading to faster reactions. However, organozinc reagents are sensitive to air and moisture, requiring strict anhydrous and anaerobic conditions. Homocoupling is also a potential side reaction.[9][10]

Troubleshooting Guide & FAQs

Q1: My Negishi coupling reaction is giving a low yield of the desired unsymmetrical biphenyl. What are the likely causes?

A1: Low yields in Negishi couplings are often due to the sensitivity of the organozinc reagent or suboptimal reaction conditions.

To improve the yield, consider the following:

  • Strict Anhydrous and Anaerobic Conditions: Organozinc reagents are highly sensitive to moisture and oxygen. Ensure all glassware is flame-dried, solvents are anhydrous, and the reaction is performed under a rigorously inert atmosphere.

  • Quality of Organozinc Reagent: The organozinc reagent can be prepared in situ or used as a solution. Ensure its quality and concentration are appropriate.

  • Catalyst and Ligand Choice: The combination of the palladium or nickel catalyst and the phosphine ligand is crucial. For challenging couplings, consider using more specialized ligands like SPhos or RuPhos.[11]

  • Additives: In some cases, the addition of salts like LiCl or ZnCl₂ can improve the solubility and reactivity of the organozinc species.

Q2: I am observing homocoupling products in my Negishi reaction. How can I suppress this side reaction?

A2: Homocoupling in Negishi reactions can arise from a second transmetalation step.[9]

To minimize homocoupling:

  • Control Stoichiometry: Careful control of the stoichiometry of the coupling partners can sometimes reduce the likelihood of homocoupling.

  • Optimize Reaction Conditions: Adjusting the reaction temperature and time may help to favor the desired cross-coupling pathway.

Experimental Protocol: Synthesis of 2-Methoxybiphenyl

This protocol describes a general procedure for the Negishi coupling to synthesize an unsymmetrical biphenyl.[4]

Materials:

  • 2-Bromoanisole (1.0 mmol)

  • Phenylzinc chloride (1.2 mmol, 1.2 mL of a 1 M solution in THF)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2.2 mg)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.02 mmol, 6.1 mg)

  • Anhydrous THF (5 mL)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-bromoanisole, palladium(II) acetate, and P(o-tol)₃ in anhydrous THF.

  • Slowly add the solution of phenylzinc chloride to the reaction mixture at room temperature.

  • Heat the reaction mixture to 65°C and stir for 4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and quench the reaction by the slow addition of 2 M HCl.

  • Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure.

  • Purify the crude product by flash column chromatography.[4]

Visualization

Negishi_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_A Ar¹-Pd(II)L₂-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation PdII_B Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_B ZnX2 ZnX₂ Transmetalation->ZnX2 RedElim Reductive Elimination PdII_B->RedElim SideReaction Homocoupling (Ar²-Ar²) PdII_B->SideReaction Second Transmetalation RedElim->Pd0 Regeneration Product Ar¹-Ar² RedElim->Product ArylHalide Ar¹-X ArylHalide->OxAdd Organozinc Ar²-ZnX Organozinc->Transmetalation

Catalytic cycle of the Negishi coupling with a potential side reaction.

IV. Ullmann Reaction

The classic Ullmann reaction involves the copper-catalyzed homocoupling of aryl halides at high temperatures and is generally not suitable for the synthesis of unsymmetrical biphenyls due to the formation of a mixture of products.[1][12] Modified Ullmann-type reactions can be used, but achieving high selectivity for the unsymmetrical product can be challenging.

Troubleshooting Guide & FAQs

Q1: I am attempting an Ullmann cross-coupling to synthesize an unsymmetrical biphenyl, but I am primarily getting the two symmetrical homocoupling products. How can I favor the desired cross-coupling product?

A1: Achieving selective cross-coupling over homocoupling in Ullmann-type reactions is a known challenge.[4]

Strategies to favor the unsymmetrical product include:

  • Stoichiometry Control: When coupling two different aryl halides, using one in a significant excess can statistically favor the formation of the unsymmetrical product.[4][12]

  • Use of Ligands: The introduction of bidentate ligands, such as phenanthrolines or certain amino acids, can improve the efficiency and selectivity of Ullmann cross-coupling reactions under milder conditions.[4]

  • Activated Copper: Using activated copper powder, often prepared by reducing a copper salt, can enhance reactivity and potentially allow for lower reaction temperatures, which may influence the product distribution.[4]

Q2: Are there modern alternatives to the classic Ullmann reaction for unsymmetrical biphenyl synthesis?

A2: Yes, for the synthesis of unsymmetrical biphenyls, palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, and Negishi reactions are generally preferred due to their higher selectivity, milder reaction conditions, and broader functional group tolerance. The classic Ullmann reaction is often considered a method of last resort for specific substrates where other methods fail.[1]

General Considerations for Ullmann Cross-Coupling

Due to the challenges in achieving selectivity, a thorough optimization of reaction conditions is often necessary. This includes screening different copper sources, ligands, bases, solvents, and temperatures.

Visualization

Ullmann_Selectivity start Ullmann Cross-Coupling (Ar¹-X + Ar²-X) products Product Mixture start->products solutions Strategies to Improve Selectivity start->solutions Optimization desired Desired Unsymmetrical Biphenyl (Ar¹-Ar²) products->desired homo1 Homocoupling Product 1 (Ar¹-Ar¹) products->homo1 homo2 Homocoupling Product 2 (Ar²-Ar²) products->homo2 excess Use Excess of One Aryl Halide solutions->excess ligands Add Ligands (e.g., Phenanthroline) solutions->ligands activated_cu Use Activated Copper solutions->activated_cu

Logical relationship in Ullmann cross-coupling selectivity.

References

Technical Support Center: Purification of Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the purification of Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its purification?

A1: Understanding the physical properties of this compound is crucial for developing an effective purification strategy. Key properties are summarized in the table below.

PropertyValueReference
CAS Number 55676-77-2N/A
Molecular Formula C₁₆H₁₄O₄N/A
Molecular Weight 270.28 g/mol N/A
Appearance Likely a solidN/A
Density 1.2 ± 0.1 g/cm³[1]
Storage Condition Sealed in dry, Room Temperature[2]

Q2: What are the common impurities I might encounter when synthesizing this compound?

A2: The synthesis of unsymmetrical biphenyls, often via Suzuki-Miyaura coupling, can lead to several byproducts.[3] Potential impurities include:

  • Starting Materials: Unreacted aryl halides and boronic acids or their esters.

  • Homocoupling Products: Symmetrical biphenyls formed from the coupling of two identical starting molecules (e.g., Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate or Dimethyl [1,1'-biphenyl]-2,2'-dicarboxylate).

  • Protodeborylation Products: The boronic acid derivative can be replaced by a hydrogen atom from the solvent or base.

  • Solvent and Catalyst Residues: Residual palladium catalyst and solvents used in the reaction and workup.

Q3: Which purification techniques are most suitable for this compound?

A3: The most common and effective purification techniques for compounds like this compound are recrystallization and column chromatography. For analytical scale and high-purity requirements, High-Performance Liquid Chromatography (HPLC) can also be employed.

Troubleshooting Guides

Recrystallization

Issue 1: The compound does not crystallize upon cooling.

  • Possible Cause: The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated.

  • Troubleshooting Steps:

    • Concentrate the solution: Evaporate some of the solvent to increase the concentration of the desired compound.

    • Induce crystallization:

      • Scratch the inside of the flask with a glass rod at the liquid-air interface.

      • Add a seed crystal of the pure compound.

    • Use an anti-solvent: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to the solution until it becomes turbid, then warm slightly until it is clear again and allow it to cool slowly.

    • Re-evaluate your solvent choice: Test the solubility of your crude product in a variety of solvents to find one in which it is sparingly soluble at room temperature but readily soluble when hot.

Issue 2: The purified crystals are still impure.

  • Possible Cause: The cooling process was too rapid, trapping impurities within the crystal lattice. The chosen solvent may not be optimal for excluding the specific impurities present.

  • Troubleshooting Steps:

    • Slow down the cooling: Allow the flask to cool to room temperature slowly before placing it in an ice bath.

    • Perform a second recrystallization: A second recrystallization from the same or a different solvent system can significantly improve purity.

    • Wash the crystals: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.

Column Chromatography

Issue 3: Poor separation of the desired product from impurities on a silica gel column.

  • Possible Cause: The polarity of the mobile phase (eluent) is not optimized.

  • Troubleshooting Steps:

    • Analyze by Thin Layer Chromatography (TLC) first: Before running a column, test various solvent systems using TLC to find an eluent that gives good separation between your product and the impurities. Aim for an Rf value of 0.2-0.4 for your target compound.

    • Adjust eluent polarity:

      • If the spots are too high on the TLC plate (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., use more hexane in a hexane/ethyl acetate mixture).

      • If the spots remain at the baseline (low Rf), the eluent is not polar enough. Increase the proportion of the polar solvent.

    • Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity during the column run. This can help to separate compounds with a wider range of polarities.

Issue 4: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough, or the compound is strongly adsorbing to the silica gel.

  • Troubleshooting Steps:

    • Increase eluent polarity: Significantly increase the percentage of the polar solvent in your mobile phase.

    • Add a modifier: For acidic or basic compounds, adding a small amount of a modifier like acetic acid or triethylamine to the eluent can improve elution by neutralizing active sites on the silica gel.

Experimental Protocols

General Protocol for Column Chromatography Purification

This is a general guideline; specific solvent ratios should be optimized using TLC.

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the silica gel to prevent disturbance when adding the eluent.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample to the top of the silica gel.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the dry powder to the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

General Protocol for Recrystallization
  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a few drops of a potential solvent and observe the solubility at room temperature and upon heating.

    • An ideal solvent will dissolve the compound when hot but not at room temperature. Common solvents to test include ethanol, methanol, ethyl acetate, toluene, and mixtures such as ethanol/water or hexane/ethyl acetate.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent.

    • Dry the crystals to a constant weight.

Visualizations

Purification_Workflow Crude_Product Crude Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate TLC_Analysis TLC Analysis (e.g., Hexane:EtOAc) Crude_Product->TLC_Analysis Decision Good Separation? TLC_Analysis->Decision Column_Chromatography Column Chromatography Decision->Column_Chromatography Yes Recrystallization Recrystallization Decision->Recrystallization No / Smearing Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: A general workflow for the purification of this compound.

Troubleshooting_Column_Chromatography Start Poor Separation in Column Chromatography Check_Rf Check TLC Rf of Product Start->Check_Rf Rf_High Rf > 0.4 (Too Fast) Check_Rf->Rf_High Rf_Low Rf < 0.2 (Too Slow) Check_Rf->Rf_Low Rf_Good 0.2 < Rf < 0.4 (Streaking/Overlapping) Check_Rf->Rf_Good Decrease_Polarity Decrease Eluent Polarity (e.g., more hexane) Rf_High->Decrease_Polarity Increase_Polarity Increase Eluent Polarity (e.g., more EtOAc) Rf_Low->Increase_Polarity Check_Loading Check Sample Loading Rf_Good->Check_Loading Overloaded Overloaded? Check_Loading->Overloaded Reduce_Load Reduce Sample Amount Overloaded->Reduce_Load Yes Use_Gradient Use Gradient Elution Overloaded->Use_Gradient No

Caption: A troubleshooting guide for common issues in column chromatography.

References

Technical Support Center: Optimization of Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the reaction conditions for the Suzuki-Miyaura coupling of aryl halides.

Troubleshooting Guide

Low to No Product Yield

Q1: My Suzuki coupling reaction is showing low or no yield. What are the potential causes and how can I troubleshoot this?

A1: Low or no yield in a Suzuki coupling reaction can stem from several factors, ranging from the quality of reagents to the specific reaction conditions. Here is a step-by-step guide to diagnosing and resolving the issue:

  • Reagent Quality and Stability:

    • Boronic Acid/Ester Instability: Boronic acids can be prone to decomposition (protodeboronation), especially under aqueous basic conditions.[1] Consider using more stable derivatives like boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[2][3] Some structural motifs, such as 2-heteroaryls, can accelerate protodeboronation.[1]

    • Aryl Halide Reactivity: The reactivity of the aryl halide is crucial. The general reactivity order is I > Br > OTf >> Cl > F.[4] For less reactive halides like chlorides, more electron-rich and bulky ligands are often required to promote the oxidative addition step.[1][4] Electron-donating groups on the aryl halide can also decrease reactivity.[2]

    • Catalyst Activity: Ensure your palladium source and ligand are active. Pd(0) is the active catalytic species.[1] If using a Pd(II) precatalyst, it needs to be reduced in situ.[1] Some precatalysts, like dba-Pd complexes, can lose activity over time.[5]

  • Reaction Conditions:

    • Insufficient Degassing: The presence of oxygen can lead to the oxidation and decomposition of the Pd(0) catalyst and can promote side reactions like homocoupling.[1][6] Ensure thorough degassing of your solvent and reaction mixture by methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent.[2][6]

    • Inappropriate Solvent or Base: The choice of solvent and base is critical and often interdependent.[7][8] For instance, strong bases like NaOH and NaOMe work well in THF or water, while weaker bases such as K₂CO₃ and K₃PO₄ are often used in DMF.[4] Anhydrous couplings with K₃PO₄ may require a small amount of water to be effective.[2]

    • Suboptimal Temperature: The reaction may require heating to proceed at an adequate rate. However, excessive heat can lead to reagent decomposition. A typical temperature range is 50-110 °C.[4][9]

  • Ligand Selection:

    • Ligand Properties: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Electron-rich ligands (e.g., alkylphosphines, N-heterocyclic carbenes) promote oxidative addition, which is often the rate-limiting step, especially for aryl chlorides.[1] Bulky ligands can promote the final reductive elimination step.[1][5]

    • Ligand Screening: There is no universal ligand for all Suzuki couplings. It is often necessary to screen a variety of ligands to find the optimal one for a specific substrate combination.[2][5]

Troubleshooting Workflow:

G start Low/No Yield reagent_check Check Reagent Quality (Boronic Acid, Aryl Halide, Catalyst) start->reagent_check conditions_check Verify Reaction Conditions (Degassing, Solvent, Base, Temp) reagent_check->conditions_check ligand_issue Evaluate Ligand Choice conditions_check->ligand_issue test_reaction Run a Standard Test Reaction (e.g., Phenylboronic acid + Bromobenzene) ligand_issue->test_reaction outcome1 Test Reaction Works test_reaction->outcome1 outcome2 Test Reaction Fails test_reaction->outcome2 issue_identified Problem is Substrate-Specific (Steric/Electronic Effects) outcome1->issue_identified system_issue Problem with General Setup/Reagents outcome2->system_issue optimize Systematically Optimize Parameters (Ligand, Base, Solvent Screen) issue_identified->optimize system_issue->reagent_check

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Formation of Side Products

Q2: My reaction is producing significant amounts of side products like homocoupled boronic acid or dehalogenated starting material. How can I minimize these?

A2: The formation of side products is a common issue in Suzuki couplings. Here’s how to address the most frequent ones:

  • Homocoupling of Boronic Acid: This side reaction, which produces a biaryl from two molecules of the boronic acid, is often caused by the presence of oxygen.[1]

    • Solution: Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are crucial.[5][6] Using a Pd(0) source directly or ensuring efficient in situ reduction of a Pd(II) precatalyst can also help.[1]

  • Dehalogenation of Aryl Halide: The aryl halide is reduced to the corresponding arene. This can occur if a hydride source is present in the reaction mixture.

    • Solution: The source of the hydride can be solvents (like alcohols) or certain bases.[1] Changing the solvent or base may be necessary. Ensure reagents are pure and free from contaminants that could act as hydride donors.

  • Protodeboronation: The boronic acid reacts with a proton source to revert to the corresponding arene.

    • Solution: This is often promoted by harsh basic conditions or prolonged reaction times at high temperatures.[5] Using milder bases (e.g., K₂CO₃ instead of NaOH), lower temperatures, or shorter reaction times can help. Alternatively, using more stable boronic esters or trifluoroborate salts can prevent this side reaction.[2][3][10]

Frequently Asked Questions (FAQs)

Q3: How do I choose the right palladium catalyst and ligand for my Suzuki coupling?

A3: The choice of catalyst and ligand is critical and depends heavily on the substrates.

  • Palladium Source: Common palladium sources include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[10] Pd(PPh₃)₄ is a Pd(0) source and can often be used directly. Pd(OAc)₂ and Pd₂(dba)₃ are Pd(II) sources that require in situ reduction and are used in combination with a ligand.[1][10] Pre-formed palladium-ligand complexes (precatalysts) are often more stable and convenient to handle.[1][5]

  • Ligand Selection:

    • For reactive aryl halides (iodides, bromides): Standard triarylphosphines like PPh₃ are often sufficient.[10]

    • For unreactive aryl halides (chlorides): More electron-rich and bulky ligands are generally required to facilitate the difficult oxidative addition step.[1][4] Buchwald ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) are highly effective for these substrates.[2][3][6]

    • Sterically hindered substrates: Bulky ligands can also be beneficial for sterically demanding coupling partners as they promote reductive elimination.[1][5]

Q4: What is the role of the base in the Suzuki coupling, and how do I select the appropriate one?

A4: The base plays a crucial role in the transmetalation step of the catalytic cycle.[3][10] It activates the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center.[3][10]

  • Common Bases: A variety of bases can be used, including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), hydroxides (NaOH), and alkoxides (NaOEt).[1][4]

  • Selection Criteria:

    • Substrate Sensitivity: If your substrates contain base-sensitive functional groups (e.g., esters), a milder base like KF or K₂CO₃ should be used.[3]

    • Solvent Compatibility: The effectiveness of a base can depend on the solvent. For example, K₃PO₄ is often used in anhydrous conditions (sometimes with a small amount of water), while Na₂CO₃ is commonly used in aqueous solvent mixtures.[2][4]

    • Aryl Halide Reactivity: For less reactive aryl chlorides, stronger bases may be required in combination with advanced catalyst systems.[4]

Q5: Which solvent system is best for my Suzuki coupling reaction?

A5: The solvent's role is to solubilize the reagents and influence the reaction rate and selectivity.[7] Many Suzuki couplings are performed in biphasic solvent systems.

  • Common Solvents: Toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are frequently used organic solvents, often in combination with water.[1][6] Aqueous conditions are also possible and offer environmental benefits.[4][11][12]

  • Solvent Selection:

    • Solubility: Ensure that your substrates, catalyst, and base are sufficiently soluble in the chosen solvent system. For polar substrates, solvents like DMF or acetonitrile (MeCN) might be better choices.[5]

    • Temperature: The boiling point of the solvent will dictate the maximum temperature of the reaction. Toluene and dioxane are suitable for higher temperatures.

    • Side Reactions: Be aware that the solvent can participate in side reactions. For example, alcoholic solvents can sometimes lead to dehalogenation.[1] The choice of solvent can also influence selectivity in substrates with multiple reactive sites.[7]

Experimental Protocols & Data

General Experimental Protocol for a Suzuki-Miyaura Coupling

This protocol provides a general starting point. The specific reagents, amounts, and conditions should be optimized for each unique reaction.

  • Reaction Setup: To a flame-dried Schlenk flask or pressure vessel, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.1–1.5 equiv), and the base (2.0–3.0 equiv).[13]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) for 3-5 cycles.[6]

  • Solvent Addition: Add the degassed solvent(s) via syringe. A common choice is a 4:1 to 10:1 mixture of an organic solvent (e.g., dioxane, toluene) and water.[6][13]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 0.01–0.05 equiv) or the palladium source and ligand separately.[13]

  • Reaction: Stir the mixture at the desired temperature (e.g., 80–110 °C) and monitor the reaction progress by TLC or LC-MS.[13]

  • Workup: After completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).[14][15] Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[13]

Data Presentation: Effect of Reaction Parameters on Yield

The following tables summarize the impact of different catalysts, bases, and solvents on the yield of Suzuki coupling reactions, based on literature examples.

Table 1: Catalyst and Ligand Effects on the Coupling of Aryl Chlorides

EntryAryl ChlorideBoronic AcidPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-ChlorotoluenePhenylboronic acidPd(OAc)₂ (1.5)SPhos (3.0)K₃PO₄Toluene10098
24-ChlorotoluenePhenylboronic acidPd₂(dba)₃ (1.0)P(t-Bu)₃ (2.0)KFTHFRT95
32-ChloropyridineArylboronic esterPd(OAc)₂ (3-6)SPhos (6-18)Na₃PO₄Toluene/H₂O100Low (3-15)
44-ChloroanisolePhenylboronic acidPdCl₂(IMes) (3.0)-CsFDioxane8094

Data compiled from multiple sources for illustrative purposes.[3][6]

Table 2: Base and Solvent Effects

EntryAryl HalideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)
1BromobenzenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OReflux88
2IodobenzenePhenylboronic acidPd(OAc)₂K₂CO₃DMF/H₂O (1:1)100High
3BromobenzenePhenylboronic acidPd(OAc)₂/PCy₃K₃PO₄Dioxane/H₂O60High
4Chloroaryl triflateo-Tolylboronic acidPd/PtBu₃-THF-Selective for C-Cl
5Chloroaryl triflateo-Tolylboronic acidPd/PtBu₃-MeCN-Selective for C-OTf

Data compiled from multiple sources for illustrative purposes.[7][8][10]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[4]

Suzuki_Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)L_n-X pd0->pd2_complex + Ar-X aryl_halide Ar-X transmetalation Transmetalation pd2_intermediate Ar-Pd(II)L_n-R pd2_complex->pd2_intermediate + [R-B(OH)₃]⁻ base Base (e.g., OH⁻) boronic_acid R-B(OH)₂ boronate [R-B(OH)₃]⁻ boronic_acid->boronate + Base pd2_intermediate->pd0 pd2_intermediate->pd0 Product (Ar-R) reductive_elimination Reductive Elimination product Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

How to avoid homo-coupling in biphenyl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Biphenyl Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies for accessing biphenyl moieties, with a particular focus on avoiding the common pitfall of homo-coupling.

Frequently Asked Questions (FAQs)

Q1: What is homo-coupling in the context of biphenyl synthesis, and why is it a problem?

A1: Homo-coupling is a common side reaction in cross-coupling methodologies used for biphenyl synthesis, such as the Suzuki-Miyaura, Stille, and Negishi reactions. It results in the dimerization of one of the coupling partners with itself, rather than the desired reaction between two different aryl partners to form the unsymmetrical biphenyl. For instance, in a Suzuki-Miyaura coupling between an aryl halide (Ar-X) and an arylboronic acid (Ar'-B(OH)₂), homo-coupling would lead to the formation of Ar'-Ar' and/or Ar-Ar, in addition to the desired Ar-Ar' product.

This side reaction is problematic as it consumes the starting materials, reduces the yield of the target biphenyl, and often leads to purification challenges due to the structural similarity between the desired product and the homo-coupled byproducts.

Q2: What are the primary causes of homo-coupling in palladium-catalyzed cross-coupling reactions?

A2: The two main culprits for homo-coupling, particularly in the widely used Suzuki-Miyaura reaction, are:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can lead to the oxidative homo-coupling of the organoboronic acid reagent.[1] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species, which can then promote the homo-coupling of the boronic acid.[2]

  • Palladium(II) Precatalysts: The use of a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst can lead to homo-coupling. These Pd(II) species can directly react with the organometallic reagent (e.g., two molecules of arylboronic acid) to produce the symmetrical biaryl and the active Pd(0) catalyst.[2][3] This is particularly problematic at the beginning of the reaction before the catalytic cycle is fully established.

Q3: How can I minimize homo-coupling in my Suzuki-Miyaura reaction?

A3: Several strategies can be employed to suppress homo-coupling:

  • Rigorous Exclusion of Oxygen: This is a critical step. Deoxygenate all solvents and the reaction mixture thoroughly. This can be achieved by sparging with an inert gas (e.g., nitrogen or argon) for an extended period or by using the freeze-pump-thaw technique for more rigorous oxygen removal.[1][2]

  • Choice of Palladium Source: Whenever possible, use a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to minimize the initial concentration of Pd(II) species that can promote homo-coupling.[4]

  • Use of Additives: The addition of a mild reducing agent, such as potassium formate (HCO₂K), can help to reduce any Pd(II) species to the active Pd(0) catalyst, thereby suppressing the homo-coupling pathway.[5][6]

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling catalytic cycle, particularly the reductive elimination step, making the competing homo-coupling pathway less favorable.[4]

  • Slow Addition of Reagents: The slow addition of the organoboronic acid to the reaction mixture can help to maintain a low instantaneous concentration, which disfavors the bimolecular homo-coupling reaction.

  • Stoichiometry Control: Using a slight excess of the aryl halide can favor the oxidative addition step with the aryl halide over the side reactions involving the organoboronic acid.

Troubleshooting Guide

Issue: Significant formation of a symmetrical biaryl byproduct is observed in my Suzuki-Miyaura reaction.

This troubleshooting guide provides a systematic approach to identify and resolve the issue of excessive homo-coupling.

Data Presentation: Impact of Reaction Parameters on Homo-coupling

The following tables summarize quantitative data on how different reaction parameters can influence the yield of the desired biphenyl product and the formation of homo-coupling byproducts in Suzuki-Miyaura coupling.

Table 1: Effect of Ligand on the Yield and Selectivity of a Polyfluorinated Biphenyl Synthesis

LigandYield of Cross-Coupled Product (%)Homo-coupling (%)
XPhos990
BrettPhos940
SPhos890
RuPhos880
DavePhos700
JackiePhos140

Reaction conditions: 1 equiv. aryl halide, 1 equiv. boronic acid, 2.2 equiv. Na₂CO₃, 5 mol % Pd₂(dba)₃, 15 mol % ligand, 95 °C, 60 h.

Table 2: Effect of Potassium Formate on Suppressing Homo-coupling

ConditionHomo-coupling Product (%)
Without Potassium Formate~0.5% - 1.5%
With Potassium Formate< 0.1%

Data from a study demonstrating that the addition of potassium formate reproducibly suppressed the homo-coupling byproduct to below 0.1%.[4]

Experimental Protocols

Detailed Methodology for a Suzuki-Miyaura Coupling Optimized to Minimize Homo-coupling

This protocol provides a general procedure for the synthesis of an unsymmetrical biphenyl, incorporating best practices to reduce the formation of homo-coupled byproducts.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., a 9:1 mixture of Dioxane and Water, 5 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (nitrogen or argon).

  • Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add the degassed solvent mixture to the flask via a syringe.

  • Catalyst Addition: In a separate vial under an inert atmosphere, weigh the palladium catalyst and add it to the reaction flask against a positive flow of inert gas.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired biphenyl product from any homo-coupled byproducts.

Mandatory Visualization

Diagram of Competing Reaction Pathways

The following diagram illustrates the desired cross-coupling catalytic cycle and the competing homo-coupling pathway in a palladium-catalyzed biphenyl synthesis.

Caption: Cross-coupling vs. Homo-coupling pathways.

References

Technical Support Center: Troubleshooting Low Yields in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting assistance for common issues leading to low yields in cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges you might encounter during your experiments in a question-and-answer format.

Q1: My cross-coupling reaction shows low or no conversion of starting materials. What are the primary factors to investigate?

A1: Low or no conversion in cross-coupling reactions often points to issues with the catalyst, reagents, or reaction conditions. A systematic approach to troubleshooting is crucial.

  • Catalyst Activity: The palladium catalyst is central to the reaction's success. Inactivation can occur due to exposure to oxygen.[1]

    • Solution: Ensure all solvents and reagents are thoroughly degassed.[1] Common methods include freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen for an extended period.[1][2] Using a fresh batch of a reliable palladium catalyst or a more stable pre-catalyst is also recommended.[1] Maintaining a strict inert atmosphere throughout the reaction is critical.[1][3]

  • Ligand Selection and Integrity: The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.[1] Phosphine ligands, in particular, are susceptible to oxidation.[3]

    • Solution: Use fresh, high-purity ligands that have been stored correctly under an inert atmosphere.[3] For challenging substrates, consider screening bulky and electron-rich phosphine ligands.[1][4]

  • Reagent Purity and Stability: The purity of all starting materials, including the electrophile (aryl/vinyl halide/triflate) and the organometallic reagent (boronic acid, organotin, etc.), is paramount.

    • Solution: Assess the purity of your starting materials and purify them if necessary.[5] Boronic acids can degrade over time to form boroxines, which can impede the reaction.[1] Using fresh or recently purified reagents is advisable.[1]

  • Solvent and Base Choice: The solvent and base play critical roles in the reaction, influencing solubility, catalyst stability, and the rate of key steps like transmetalation.[6][7]

    • Solution: Use anhydrous and degassed solvents, as oxygen can deactivate the catalyst.[3] The choice of base is crucial and often substrate-dependent. Screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can be beneficial.[1] The solubility of the base in the chosen solvent is a key consideration.[1]

  • Reaction Temperature: The temperature needs to be optimal for the specific coupling reaction.

    • Solution: If the reaction is sluggish, a moderate increase in temperature may be necessary.[5] However, excessively high temperatures can lead to catalyst decomposition or side reactions.[2]

Q2: I am observing significant formation of side products, such as homocoupling and protodeboronation/dehalogenation. How can I minimize these?

A2: The formation of side products is a common issue that can significantly lower the yield of the desired cross-coupled product.

  • Homocoupling: This side reaction involves the coupling of two molecules of the same starting material, most commonly the organometallic reagent (e.g., boronic acid).[8]

    • Minimization Strategies:

      • Reduce Oxygen Exposure: Homocoupling, particularly Glaser coupling in Sonogashira reactions, is often promoted by oxygen.[4] Rigorous degassing and maintaining an inert atmosphere are crucial.[8]

      • Copper-Free Conditions (for Sonogashira): Performing the reaction under copper-free conditions is a direct way to avoid Glaser coupling.[4]

      • Stoichiometry Control: Using a slight excess of the halide coupling partner can sometimes minimize homocoupling of the organometallic reagent.[9]

  • Protodeboronation/Dehalogenation: Protodeboronation is the replacement of the boronic acid/ester group with a hydrogen atom, a common issue with electron-deficient boronic acids.[3] Dehalogenation is the replacement of the halide on the electrophile with a hydrogen atom.[1]

    • Minimization Strategies:

      • Choice of Base: Milder bases like K₃PO₄, KF, or Cs₂CO₃ can be beneficial in reducing protodeboronation.[3]

      • Anhydrous Conditions: Water can be a proton source for protodeboronation. Using anhydrous conditions can help mitigate this side reaction.[3]

      • Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester or MIDA boronate can protect it from premature decomposition.[3]

      • Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of these side reactions.[3]

Troubleshooting Workflow

A logical approach to troubleshooting is essential for efficiently identifying and resolving the root cause of low yields.

A systematic workflow for troubleshooting low yields in cross-coupling reactions.

Data Presentation: Parameter Screening

When troubleshooting, a systematic screening of reaction parameters is often the most effective approach.[9] The following tables provide examples of how to structure data from catalyst, ligand, solvent, and base screening experiments.

Table 1: Catalyst and Ligand Screening

Catalyst (mol%)Ligand (mol%)Yield (%)Notes
Pd(PPh₃)₄ (2)-71A common and often effective catalyst.[9]
Pd₂(dba)₃ (1)-<5Often requires a suitable ligand to be effective.[9]
Pd(OAc)₂ (2)SPhos (4)>95Bulky, electron-rich ligands can be highly effective.[1]
PdCl₂(PPh₃)₂ (2)-VariableActivity can be substrate-dependent.[2]

Table 2: Solvent and Base Screening

SolventBaseYield (%)Notes
Toluene/H₂OK₂CO₃ModerateA common biphasic system.[1]
THF/H₂OCs₂CO₃HighOften improves solubility and reaction rate.[1]
Dioxane/H₂OK₃PO₄HighEffective for many Suzuki couplings.[1][10]
DMFEt₃NVariableCommon for Sonogashira and Heck reactions.[4][11]

Experimental Protocols

Protocol 1: General Procedure for Setting Up an Air-Sensitive Cross-Coupling Reaction

This protocol outlines the essential steps for establishing an inert atmosphere, which is critical for the success of most cross-coupling reactions.[2][12]

  • Glassware Preparation: All glassware, including the reaction flask and stir bar, should be oven-dried or flame-dried to remove any adsorbed water.[12]

  • Assembly: Assemble the glassware while still hot and cap the reaction flask with a rubber septum.[12]

  • Inert Gas Purge: Insert a needle connected to a source of inert gas (argon or nitrogen) through the septum. Insert a second "exit" needle to allow for the displacement of air.[12] Flush the flask with the inert gas for approximately 5-10 minutes.[12][13]

  • Reagent Addition:

    • Add solid reagents (e.g., aryl halide, organometallic reagent, base) to the flask under a positive pressure of inert gas.

    • Degas the solvent by sparging with an inert gas for 15-30 minutes or by using three freeze-pump-thaw cycles.[2]

    • Add the degassed solvent to the reaction flask via syringe.[2]

  • Catalyst Addition: The palladium catalyst and ligand are typically added last, often as a solution in the degassed solvent, under a positive flow of inert gas.

  • Reaction Execution: Heat the reaction mixture to the desired temperature with vigorous stirring.[5]

Protocol 2: Solvent Degassing by Freeze-Pump-Thaw

This technique is highly effective for removing dissolved oxygen from solvents.[2]

  • Place the solvent in a Schlenk flask that is no more than half full.

  • Freeze the solvent using a liquid nitrogen bath.

  • Once the solvent is completely frozen, apply a high vacuum to the flask for several minutes.

  • Close the stopcock to the vacuum and remove the liquid nitrogen bath.

  • Allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure thorough deoxygenation.[2]

Visualization of the Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. Understanding this cycle can help in diagnosing which step may be failing.

CatalyticCycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd R¹-X OxAdd_label Oxidative Addition Transmetal Transmetalation Intermediate OxAdd->Transmetal R²-M Transmetal_label Transmetalation ReductElim Reductive Elimination Precursor Transmetal->ReductElim Isomerization (if needed) ReductElim_label Reductive Elimination ReductElim->Pd0 R¹-R² (Product)

A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Catalyst selection for the synthesis of Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. It provides detailed troubleshooting advice, frequently asked questions (FAQs), a comprehensive experimental protocol, and comparative data on catalyst systems, focusing on the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound? A1: The most prevalent and versatile method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves the reaction of an aryl halide (e.g., Methyl 2-bromobenzoate) with an organoboron compound (e.g., 4-(Methoxycarbonyl)phenylboronic acid) in the presence of a palladium catalyst and a base.

Q2: I am experiencing low to no yield. What are the most critical initial parameters to check? A2: Low yields in this specific Suzuki coupling can often be attributed to a few key factors:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen. Ensure your reaction vessel was properly flame-dried and the reaction is conducted under a strict inert atmosphere (Argon or Nitrogen). All solvents and reagents should be thoroughly degassed.

  • Catalyst and Ligand Quality: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored properly. Use fresh, high-purity catalyst and ligand. Phosphine ligands are particularly susceptible to oxidation.

  • Reagent Purity: Ensure the purity of your starting materials, Methyl 2-bromobenzoate and 4-(Methoxycarbonyl)phenylboronic acid. Impurities can poison the catalyst.

Q3: The ortho-ester group on Methyl 2-bromobenzoate seems to be hindering the reaction. How can I overcome this steric hindrance? A3: Steric hindrance from ortho-substituents is a known challenge in Suzuki couplings. To overcome this, consider the following:

  • Ligand Selection: Standard ligands like triphenylphosphine may be ineffective. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the oxidative addition and reductive elimination steps for sterically demanding substrates.[1][2]

  • Catalyst System: Pre-formed palladium catalysts with bulky ligands (e.g., XPhos Pd G3) or palladacycle pre-catalysts can be more effective than generating the active catalyst in situ from simple palladium salts like Pd(OAc)₂.[2]

Q4: I am observing a significant amount of homocoupling of the boronic acid. What causes this and how can it be minimized? A4: Homocoupling (the formation of Dimethyl biphenyl-4,4'-dicarboxylate) is a common side reaction, often promoted by the presence of oxygen. To minimize it, rigorous degassing of the solvent and maintaining a strict inert atmosphere is crucial. Adjusting the base or using a slight excess of the aryl halide can sometimes suppress this side reaction.

Q5: What is the black precipitate forming in my reaction flask? A5: The black precipitate is likely "palladium black," which is agglomerated, inactive palladium metal. Its formation indicates catalyst decomposition. This can be caused by high temperatures, impurities, or an insufficient amount of stabilizing ligand. While some formation can occur in successful reactions, rapid and extensive precipitation early on is a sign of a failing reaction.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conversion of Starting Material 1. Inactive Catalyst• Use a fresh batch of palladium catalyst and ligand. • Ensure proper storage of catalyst/ligand under an inert atmosphere.
2. Insufficiently Inert Atmosphere• Flame-dry all glassware before use. • Degas solvents thoroughly (e.g., by sparging with argon for 20-30 minutes). • Maintain a positive pressure of inert gas throughout the reaction.
3. Inappropriate Base or Solvent• The base may be too weak or poorly soluble. Try a stronger base like K₃PO₄ or Cs₂CO₃. • Ensure the solvent system (e.g., Dioxane/Water, Toluene/Water) adequately dissolves all reactants.
4. Steric Hindrance• Switch to a bulkier, electron-rich phosphine ligand (e.g., SPhos, XPhos, AntPhos) or an NHC ligand to promote oxidative addition.[1][2][3]
Reaction Stalls Before Completion 1. Catalyst Deactivation• This is a classic sign of catalyst instability. Lower the reaction temperature. • Increase the ligand-to-palladium ratio to better stabilize the active catalytic species. • Ensure the absence of oxygen and water (unless part of the solvent system).
2. Degradation of Boronic Acid• 4-(Methoxycarbonyl)phenylboronic acid can be susceptible to protodeboronation (replacement of the boronic acid group with hydrogen). • Use fresh boronic acid. • Consider using a milder base (e.g., KF) or anhydrous conditions if protodeboronation is suspected.
Formation of Side Products (e.g., Homocoupling) 1. Oxygen Contamination• Improve degassing procedures for all reagents and solvents.
2. Inappropriate Stoichiometry• Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can favor homocoupling.
Difficulty in Product Purification 1. Co-elution with Byproducts• Homocoupled products or residual starting materials can be difficult to separate. • Optimize the reaction to maximize conversion and minimize side reactions. • Try alternative solvent systems for column chromatography or consider recrystallization.

Data Presentation: Catalyst System Comparison

The selection of the catalyst and ligand is critical for overcoming the steric hindrance in this reaction. The following table provides a comparison of catalyst systems typically employed for challenging Suzuki-Miyaura couplings. Note: Yields are representative for sterically hindered couplings and may require optimization for this specific synthesis.

Catalyst SystemLigandBaseSolventTemp. (°C)Typical Time (h)Reported Yield Range (%)Key Features
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene / H₂O10012 - 1885 - 95Excellent for sterically hindered and electron-deficient substrates.
Pd₂(dba)₃ / XPhosXPhosK₃PO₄Dioxane80 - 10016 - 2480 - 92Highly active system, good for challenging couplings including aryl chlorides.
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane / H₂O80 - 10012 - 2440 - 70"Classical" catalyst; may show low efficacy for sterically hindered substrates.
(IPr)Pd-palladacycleIPr (NHC)K₃PO₄2-PropanolRT - 602 - 890 - 98Highly active NHC-based catalyst, can operate at lower temperatures.[2][4]

Experimental Protocols

Detailed Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization. The reaction should be carried out under a strict inert atmosphere using Schlenk line techniques.

Materials:

  • Methyl 2-bromobenzoate (1.0 equiv.)

  • 4-(Methoxycarbonyl)phenylboronic acid (1.2 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv.)

  • Anhydrous 1,4-Dioxane and Degassed Deionized Water (e.g., 4:1 v/v mixture)

  • Standard glassware for inert atmosphere synthesis (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add Methyl 2-bromobenzoate (e.g., 1.0 mmol, 215 mg), 4-(Methoxycarbonyl)phenylboronic acid (1.2 mmol, 216 mg), and potassium phosphate (2.0 mmol, 424 mg).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture (e.g., 5 mL) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material (Methyl 2-bromobenzoate) is consumed (typically 12-18 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Reaction Setup Add aryl halide, boronic acid, and base to a flame-dried Schlenk flask. inert 2. Inert Atmosphere Evacuate and backfill flask with Argon/Nitrogen (3x). setup->inert catalyst 3. Catalyst Addition Add Pd catalyst and ligand under positive Ar/N₂ pressure. inert->catalyst solvent 4. Solvent Addition Add degassed solvent (e.g., Dioxane/Water). catalyst->solvent heat 5. Heating & Stirring Heat to desired temperature (e.g., 100°C) with vigorous stirring. solvent->heat monitor 6. Monitoring Monitor progress via TLC or LC-MS. heat->monitor workup 7. Aqueous Workup Cool reaction, add organic solvent and water. monitor->workup extract 8. Extraction Separate layers and extract aqueous phase. workup->extract purify 9. Purification Dry, concentrate, and purify by column chromatography. extract->purify

Caption: Experimental workflow for the Suzuki-Miyaura synthesis.

G start Low or No Yield check_inert Is the reaction under a strict inert atmosphere? start->check_inert check_reagents Are catalyst, ligand, and starting materials fresh and pure? check_inert->check_reagents Yes re_degas Action: Improve degassing of all solvents/reagents. Re-run reaction. check_inert->re_degas No check_conditions Are the ligand, base, and temperature appropriate for a sterically hindered coupling? check_reagents->check_conditions Yes replace_reagents Action: Use fresh, high-purity catalyst, ligand, and starting materials. check_reagents->replace_reagents No optimize_ligand Action: Switch to a bulky, electron-rich ligand (e.g., SPhos). Consider a stronger base (K₃PO₄). check_conditions->optimize_ligand No success Yield Improved check_conditions->success Yes re_degas->success replace_reagents->success optimize_ligand->success fail Issue Persists: Consult further literature for more specialized conditions.

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification of Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound synthesized via Suzuki-Miyaura coupling?

A1: Crude this compound synthesized via Suzuki-Miyaura coupling can contain several types of impurities. These include homocoupling products from the starting aryl halides or boronic acids/esters, dehalogenated starting materials, and residual palladium catalyst.[1][2] Additionally, unreacted starting materials and byproducts from the workup procedure may also be present.

Q2: What are the recommended primary purification techniques for this compound?

A2: The primary purification techniques for this compound are recrystallization and column chromatography. Recrystallization is effective for removing minor impurities if a suitable solvent system can be found. Column chromatography is a more versatile technique that can separate the desired product from a wider range of impurities, including those with similar polarities.

Q3: How can I remove residual palladium catalyst from my product?

A3: Residual palladium catalyst can often be removed by passing a solution of the crude product through a plug of silica gel or celite. In some cases, treatment with activated carbon can also be effective. For more persistent palladium contamination, specialized scavengers may be required.

Q4: My purified product appears as an oil, but it is expected to be a solid. What should I do?

A4: If your this compound is an oil instead of a solid, it may indicate the presence of impurities that are depressing the melting point. Further purification by column chromatography is recommended. It is also possible that the product is a slow-crystallizing compound; in this case, scratching the inside of the flask with a glass rod or adding a seed crystal may induce crystallization.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield after purification - Incomplete reaction or side reactions during synthesis.- Optimize the synthesis reaction conditions.
- Product loss during extraction and washing steps.- Use a separatory funnel carefully to minimize loss at the interface. Back-extract the aqueous layer with the organic solvent.
- Inefficient elution from the chromatography column.- Adjust the solvent polarity to ensure complete elution of the product.
- Product is too soluble in the recrystallization solvent.- Choose a different solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Product is not pure after column chromatography - Poor separation of closely eluting impurities.- Optimize the mobile phase composition, potentially using a shallower gradient.
- Column overloading.- Reduce the amount of crude material loaded onto the column.
- Improper column packing leading to channeling.- Ensure the column is packed uniformly without any air bubbles.[3]
Difficulty in finding a suitable recrystallization solvent - The product has similar solubility in many common solvents.- Experiment with binary solvent systems. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity is observed, then heat to redissolve and cool slowly.
Oiling out during recrystallization - The melting point of the product is lower than the boiling point of the solvent.- Use a lower-boiling solvent or a solvent mixture.
- The solution is supersaturated.- Add a small amount of the "good" solvent to redissolve the oil, then allow it to cool more slowly.

Data Presentation

Table 1: Example Solvent Systems for Column Chromatography of Biphenyl Esters

Stationary Phase Mobile Phase System Compound Type
Silica GelHexane/Ethyl Acetate GradientAromatic Esters
Silica GelDichloromethane/Hexane GradientBiphenyls
Reversed-phase C18Acetonitrile/Water GradientAromatic Compounds

Table 2: Example Solvents for Recrystallization of Aromatic Esters

Solvent Solubility Profile
EthanolGood solubility when hot, lower when cold.
MethanolSimilar to ethanol, but may be a better choice for some esters.
Ethyl AcetateGood solvent for many esters, often used in combination with hexanes.
TolueneCan be effective for less polar esters.
Heptane/Ethyl AcetateA common binary solvent system for adjusting polarity.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Pack the column with silica gel as a slurry in the initial, least polar eluent (e.g., hexane).

    • Ensure the packing is uniform and free of air bubbles.[3]

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Adsorb the sample onto a small amount of silica gel and evaporate the solvent.

    • Carefully add the dried, adsorbed sample to the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate, then 80:20, and so on.

    • Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol).

    • Allow the solution to cool to room temperature and then in an ice bath.

    • A good solvent will result in the formation of crystals upon cooling.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven or desiccator.

Mandatory Visualization

G cluster_workflow Purification Workflow crude Crude Product dissolve Dissolve in minimal 'good' solvent crude->dissolve Recrystallization column_chrom Column Chromatography load_column Load onto silica gel column crude->load_column Alternative add_poor Add 'poor' solvent until turbid dissolve->add_poor heat Heat to redissolve add_poor->heat cool_slow Cool slowly heat->cool_slow cool_ice Cool in ice bath cool_slow->cool_ice filter Vacuum filter crystals cool_ice->filter wash Wash with cold solvent filter->wash dry Dry purified product wash->dry elute Elute with solvent gradient load_column->elute collect Collect fractions elute->collect tlc Analyze fractions by TLC collect->tlc combine Combine pure fractions tlc->combine evaporate Evaporate solvent combine->evaporate purified_column Purified Product evaporate->purified_column

Caption: General workflow for the purification of this compound.

G cluster_troubleshooting Troubleshooting Low Purity start Low Purity after Initial Purification check_tlc Re-evaluate TLC of crude material start->check_tlc distinct_spots Are spots well-separated? check_tlc->distinct_spots yes_distinct YES distinct_spots->yes_distinct no_distinct NO distinct_spots->no_distinct rerun_column Re-purify by column chromatography yes_distinct->rerun_column optimize_column Optimize column chromatography: - Slower gradient - Different solvent system - Lower loading no_distinct->optimize_column optimize_column->rerun_column final_product Pure Product rerun_column->final_product recrystallize Attempt recrystallization with different solvent system rerun_column->recrystallize For further polishing oiling_out Does it 'oil out'? recrystallize->oiling_out yes_oil YES oiling_out->yes_oil no_oil NO oiling_out->no_oil change_solvent Use lower boiling point solvent or binary solvent system yes_oil->change_solvent slow_cool Cool more slowly no_oil->slow_cool change_solvent->recrystallize slow_cool->final_product

Caption: Troubleshooting logic for addressing low purity issues.

References

Technical Support Center: Synthesis of Biphenyl Dicarboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of biphenyl dicarboxylates, with a specific focus on the critical role of solvent selection.

Troubleshooting Guides

This section provides answers to common questions and issues encountered during the synthesis of biphenyl dicarboxylates, addressing challenges related to reaction yield, purity, and scalability.

Frequently Asked Questions (FAQs)

Q1: My biphenyl dicarboxylate synthesis is resulting in a low yield. What are the most common solvent-related factors I should investigate?

A1: Low yields in biphenyl dicarboxylate synthesis can frequently be attributed to the choice of solvent. Here are the primary aspects to consider:

  • Poor Solubility of Reactants: If your starting materials (aryl halide, boronic acid/ester, or organocuprate) have low solubility in the chosen solvent at the reaction temperature, the reaction rate will be significantly hindered. This is a common issue in cross-coupling reactions.

  • Solvent-Induced Catalyst Deactivation: Certain solvents can coordinate too strongly with the metal catalyst (e.g., palladium or copper), leading to catalyst deactivation and a stalled reaction.

  • Side Reactions Promoted by the Solvent: The solvent can influence the prevalence of side reactions such as protodeboronation (in Suzuki-Miyaura coupling) or homocoupling. For instance, protic solvents can sometimes exacerbate the loss of the boronic acid starting material.

  • Inadequate Reaction Temperature: The boiling point of the solvent dictates the maximum achievable reaction temperature. If the temperature is too low, the reaction may not proceed to completion within a reasonable timeframe.

Q2: I am observing significant formation of homocoupled byproducts in my Suzuki-Miyaura reaction. Can the solvent choice help to minimize this?

A2: Yes, solvent selection can play a crucial role in minimizing homocoupling. Homocoupling is often promoted by the presence of oxygen. Therefore, using a solvent that is easily and thoroughly degassed is critical. Ethers like 1,4-dioxane and THF are commonly used and can be effectively degassed. Additionally, the polarity of the solvent can influence the relative rates of the desired cross-coupling versus the undesired homocoupling. It is often a matter of empirical optimization for a specific substrate pair.

Q3: In my Ullmann coupling reaction to produce a biphenyl dicarboxylate, the reaction is sluggish and requires very high temperatures. What solvent modifications can I explore?

A3: Traditional Ullmann reactions often require high-boiling point, polar aprotic solvents like DMF or NMP to facilitate the reaction. If the reaction is sluggish, consider the following:

  • Solvent Polarity: Highly polar solvents are generally preferred for Ullmann coupling as they can help to solubilize the organocopper intermediates.

  • Ligand-Solvent Synergy: The use of a coordinating ligand can sometimes allow for the use of less polar, lower-boiling point solvents by stabilizing the copper catalyst.

  • Solvent-Free Conditions: For certain substrates, solvent-free methods, such as high-speed ball milling, have been shown to be effective and can be a "greener" alternative.[1]

Q4: How does water content in the solvent affect my Suzuki-Miyaura synthesis of biphenyl dicarboxylates?

A4: The presence of a small amount of water is often beneficial and even necessary for the Suzuki-Miyaura reaction to proceed efficiently. Water can play a role in the transmetalation step of the catalytic cycle. However, excessive water can lead to hydrolysis of the boronic acid and promote protodeboronation, reducing the yield of the desired product. The optimal amount of water is typically determined empirically, and many procedures use a solvent mixture such as dioxane/water or toluene/water.

Q5: What are some "green" solvent alternatives I can consider for biphenyl dicarboxylate synthesis?

A5: There is a growing emphasis on using more environmentally friendly solvents. For Suzuki-Miyaura reactions, options like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are considered greener alternatives to THF and 1,4-dioxane. Water is also a green solvent and can be effective for certain Suzuki-Miyaura reactions, particularly with water-soluble catalysts. For Ullmann couplings, exploring solvent-free conditions can significantly improve the environmental footprint of the synthesis.

Data Presentation

Table 1: Effect of Solvent on the Yield of Biphenyl Synthesis via Coupling Reactions

Reaction TypeReactantsCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)
Ullmann CouplingIodobenzeneCu(0)TolueneReflux2479
Ullmann CouplingIodobenzeneCu(0)BenzeneReflux2468
Ullmann CouplingIodobenzeneCu(0)DMF1502499
Ullmann CouplingIodobenzeneCu(0)THFReflux2498
Ullmann CouplingIodobenzeneCu(0)Water1002497
Suzuki-Miyaura Coupling4-Bromotoluene + Phenylboronic AcidPd(OAc)₂ / SPhos / K₃PO₄THF801295
Suzuki-Miyaura Coupling5-(4-bromophenyl)-4,6-dichloropyrimidine + Phenylboronic AcidPd(PPh₃)₄ / K₃PO₄Toluene70-8018-2240
Suzuki-Miyaura Coupling5-(4-bromophenyl)-4,6-dichloropyrimidine + Phenylboronic AcidPd(PPh₃)₄ / K₃PO₄Acetonitrile70-8018-2236
Suzuki-Miyaura Coupling5-(4-bromophenyl)-4,6-dichloropyrimidine + Phenylboronic AcidPd(PPh₃)₄ / K₃PO₄1,4-Dioxane70-8018-2260

Data for Ullmann coupling adapted from[2]. Data for Suzuki-Miyaura coupling adapted from[3][4].

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Synthesis of a Biphenyl Dicarboxylate

This protocol provides a general starting point for the synthesis of a biphenyl dicarboxylate via a Suzuki-Miyaura coupling reaction. Optimization of the solvent, base, and catalyst may be required for specific substrates.

Materials:

  • Aryl halide (e.g., bromobenzoate ester) (1.0 equiv)

  • Arylboronic acid or ester (e.g., carboxyphenylboronic acid) (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, arylboronic acid, and base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent followed by the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes).[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reactants (Aryl Halide, Boronic Acid, Base) setup Assemble Reaction under Inert Atmosphere reagents->setup glassware Dry Glassware glassware->setup solvent_prep Degas Solvent add_reagents Add Solvent and Catalyst solvent_prep->add_reagents setup->add_reagents heating Heat and Stir add_reagents->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench Reaction Complete extract Extraction quench->extract dry Dry Organic Layer extract->dry purify Purification (Chromatography/Recrystallization) dry->purify characterization Characterize Product (NMR, MS) purify->characterization solvent_impact cluster_solvent Solvent Properties cluster_outcome Reaction Outcome polarity Polarity (Aprotic vs. Protic) yield Yield polarity->yield Affects catalyst stability and side reactions side_products Side Products polarity->side_products e.g., protodeboronation boiling_point Boiling Point reaction_time Reaction Time boiling_point->reaction_time Determines reaction temperature coordination Coordinating Ability coordination->yield Can deactivate catalyst solubility Solubility of Reactants solubility->yield Impacts reaction rate solubility->reaction_time purity Purity yield->purity

References

Temperature optimization for the synthesis of Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate, primarily via Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: What is the most common method for synthesizing this compound?

The most prevalent and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of an aryl halide with an arylboronic acid or ester. For this specific target molecule, the common coupling partners are Methyl 2-bromobenzoate and (4-(methoxycarbonyl)phenyl)boronic acid.

Q2: I am experiencing low yields in my synthesis. What are the potential causes and how can I optimize the reaction temperature?

Low yields are a common issue in Suzuki-Miyaura couplings and can be attributed to several factors, with reaction temperature being a critical parameter.

Troubleshooting Low Yields and Temperature Optimization:

  • Insufficient Temperature: The reaction may be too slow at lower temperatures, leading to incomplete conversion of starting materials. A moderate increase in temperature can often improve the reaction rate and yield.

  • Excessive Temperature: Conversely, excessively high temperatures can lead to the degradation of the catalyst (formation of palladium black), starting materials, or the desired product. It can also promote side reactions.[1]

  • Catalyst Deactivation: Oxygen can deactivate the palladium catalyst. It is crucial to degas the solvent and maintain an inert atmosphere throughout the reaction.[1]

  • Sub-optimal Base: The choice and purity of the base are critical. Common bases for Suzuki couplings include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The optimal base may vary depending on the specific substrates and solvent system.

Temperature Optimization Strategy:

A systematic approach to optimizing the temperature is recommended. Start with a moderate temperature, for example, 80-90 °C, and monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, the temperature can be incrementally increased. For sterically hindered substrates, temperatures around 100 °C or slightly higher may be necessary. However, it is important to be observant for signs of catalyst decomposition at higher temperatures.

Q3: I am observing significant side product formation. What are the common side reactions and how can temperature influence them?

Several side reactions can occur during the Suzuki-Miyaura coupling, leading to a decrease in the yield of the desired product. Temperature can play a significant role in the prevalence of these side reactions.

Common Side Reactions:

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is a common side reaction, especially with electron-deficient boronic acids. While lower temperatures can reduce the rate of protodeboronation, the choice of base and the use of anhydrous conditions are also crucial preventative measures.[1]

  • Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the aryl halide to form symmetrical biphenyls. The presence of oxygen can promote the homocoupling of the boronic acid. While temperature can influence the rate of all reactions, rigorous degassing is the primary method to prevent this side reaction.

  • Hydrolysis of Ester Groups: Although less common under typical Suzuki-Miyaura conditions, prolonged reaction times at elevated temperatures in the presence of a strong base and water could potentially lead to the hydrolysis of the methyl ester groups to carboxylic acids.

To minimize side reactions, it is generally advisable to use the lowest temperature that allows for a reasonable reaction rate and to ensure the reaction is carried out under strictly inert conditions.

Data Presentation

The following table summarizes the potential effects of temperature on the synthesis of this compound. Please note that these are general trends, and the optimal temperature will depend on the specific reaction conditions.

Temperature RangeExpected Effect on Reaction RatePotential IssuesRecommended Application
Room Temperature to 60 °C Very slow to slowIncomplete conversion of starting materials.Generally not recommended unless using a highly active catalyst system.
60 °C to 80 °C ModerateReaction may still be slow for less reactive substrates.A good starting point for optimization.
80 °C to 100 °C Good to fastIncreased potential for side reactions like protodeboronation.Often the optimal range for many Suzuki-Miyaura couplings.
Above 100 °C Very fastSignificant risk of catalyst decomposition (palladium black formation) and increased side product formation.[1]May be necessary for highly sterically hindered or unreactive substrates, but requires careful monitoring.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol provides a general procedure that should be optimized for your specific laboratory conditions.

Materials:

  • Methyl 2-bromobenzoate (1.0 equiv)

  • (4-(Methoxycarbonyl)phenyl)boronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous toluene or 1,4-dioxane

  • Degassed water (if using a biphasic system)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine Methyl 2-bromobenzoate, (4-(Methoxycarbonyl)phenyl)boronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add Palladium(II) acetate and SPhos to the flask.

  • Solvent Addition: Add the anhydrous solvent via syringe. If a biphasic system is used, add the degassed water.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep1 Combine Reactants: - Methyl 2-bromobenzoate - (4-(Methoxycarbonyl)phenyl)boronic acid - K3PO4 prep2 Establish Inert Atmosphere (Evacuate & Backfill with N2/Ar) prep1->prep2 prep3 Add Catalyst & Ligand: - Pd(OAc)2 - SPhos prep2->prep3 prep4 Add Anhydrous Solvent prep3->prep4 reaction Heat to Optimized Temperature (e.g., 80-100°C) with Stirring prep4->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring Periodic Sampling workup1 Cool to Room Temperature reaction->workup1 Reaction Complete monitoring->reaction workup2 Dilute with Organic Solvent workup1->workup2 workup3 Aqueous Wash (Water & Brine) workup2->workup3 purification1 Dry Organic Layer (Na2SO4) workup3->purification1 purification2 Filter & Concentrate purification1->purification2 purification3 Column Chromatography purification2->purification3 product This compound purification3->product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of Sterically Hindered Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the synthesis of sterically hindered biphenyls.

Troubleshooting Guides

Low yields and incomplete reactions are common hurdles in the synthesis of sterically hindered biphenyls due to the spatial crowding around the reaction centers. This guide provides systematic approaches to troubleshoot and optimize your Suzuki-Miyaura and Ullmann coupling reactions.

Suzuki-Miyaura Coupling: Troubleshooting Low Yields

The primary reason for low yields in the Suzuki-Miyaura coupling of sterically hindered substrates is the reduced reaction rate of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Logical Workflow for Troubleshooting Low-Yield Suzuki-Miyaura Couplings:

G cluster_start cluster_catalyst Catalyst System Optimization cluster_conditions Reaction Condition Optimization cluster_side_reactions Addressing Side Reactions cluster_end Start Low Yield or No Reaction Ligand Evaluate Ligand: - Use bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) - Consider N-Heterocyclic Carbenes (NHCs) - For extreme hindrance, try specialized ligands (e.g., BI-DIME, AntPhos) Start->Ligand Catalyst Check Palladium Source: - Use Pd(OAc)₂ or Pd₂(dba)₃ - Consider pre-catalysts Ligand->Catalyst Base Re-evaluate Base: - Use K₃PO₄ or Cs₂CO₃ - For less reactive substrates, try stronger bases (e.g., t-BuOK) Catalyst->Base Solvent Optimize Solvent: - Use anhydrous, non-polar aprotic solvents (e.g., Toluene, Dioxane) - Consider higher boiling point solvents for higher temperatures (e.g., Xylenes) Base->Solvent Temp Increase Temperature: - Incrementally increase to 100-140 °C - Consider microwave irradiation Solvent->Temp Dehalogenation Dehalogenation Observed? - Lower temperature - Use a less electron-rich ligand - Change base Temp->Dehalogenation Homocoupling Homocoupling Observed? - Ensure thorough degassing - Use a different palladium source Dehalogenation->Homocoupling End Improved Yield Homocoupling->End

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.

Ullmann Coupling: Troubleshooting Common Issues

The classical Ullmann reaction often requires harsh conditions and can suffer from low yields and side reactions, particularly with sterically demanding substrates.

Problem Probable Cause Potential Solution
Low or No Conversion Insufficiently activated copper.Activate copper powder with iodine and HCl/acetone wash before use.
Low reaction temperature.Increase the reaction temperature, often to >200 °C.[1]
Poorly chosen solvent.Use high-boiling polar aprotic solvents like DMF, pyridine, or nitrobenzene.[2]
Significant Side Product Formation (e.g., dehalogenation, homocoupling) Radical side reactions at high temperatures.Consider modern modifications of the Ullmann reaction using ligands (e.g., 1,10-phenanthroline) and lower temperatures.[3]
Reaction with solvent.Ensure the solvent is inert under the reaction conditions.
Difficulty with Unsymmetrical Coupling Similar reactivity of both aryl halides.Use a significant excess of one of the aryl halides.[1]

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of a sterically hindered substrate is giving a low yield. What is the first thing I should change?

A1: The most critical factor for a successful Suzuki-Miyaura coupling with hindered substrates is the catalyst system. Standard ligands like triphenylphosphine are often ineffective. The first and most impactful change is to switch to a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos, or an N-heterocyclic carbene (NHC) ligand.[4] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.

Q2: I am observing a significant amount of homocoupling of my boronic acid. What is causing this and how can I prevent it?

A2: Homocoupling of the boronic acid is often caused by the presence of oxygen in the reaction mixture, which can lead to the oxidation of the Pd(0) catalyst to Pd(II), initiating a different catalytic cycle that favors homocoupling. Ensure your reaction is thoroughly degassed by bubbling an inert gas (argon or nitrogen) through the solvent before adding the catalyst. Using a fresh, high-quality palladium source can also minimize the presence of Pd(II) impurities.

Q3: Can I use aryl chlorides for the synthesis of sterically hindered biphenyls?

A3: Yes, but aryl chlorides are less reactive than the corresponding bromides and iodides. To achieve good yields with hindered aryl chlorides, a highly active catalyst system is necessary. This typically involves the use of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or specific NHC-palladium complexes.[4] You may also need to use higher reaction temperatures and stronger bases.

Q4: What are the main drawbacks of the Ullmann reaction for synthesizing sterically hindered biphenyls compared to the Suzuki-Miyaura coupling?

A4: The Ullmann reaction generally suffers from several drawbacks compared to the Suzuki-Miyaura coupling for this application. It typically requires harsh reaction conditions, including very high temperatures (often exceeding 200 °C), and stoichiometric amounts of copper.[1][5] This can lead to lower functional group tolerance and the formation of side products. In contrast, the Suzuki-Miyaura coupling proceeds under milder conditions with catalytic amounts of palladium, offering greater versatility and often higher yields.[6]

Q5: How can I purify my sterically hindered biphenyl product, which is proving difficult to separate from byproducts?

A5: Purification of sterically hindered biphenyls can be challenging due to their often similar polarities to byproducts. Flash column chromatography on silica gel is a common method. A systematic screening of different solvent systems (e.g., hexane/ethyl acetate, hexane/dichloromethane) is recommended. If co-elution is a problem, consider using a different stationary phase, such as alumina. Recrystallization from a suitable solvent system can also be an effective purification technique if the product is a solid.

Data Presentation

Comparison of Coupling Methods for Sterically Hindered Biphenyls
Coupling ReactionCatalyst SystemTypical Yield (%)Reaction ConditionsReference
Suzuki-MiyauraPd(dba)₂ / DPDB65-98Toluene, K₃PO₄, 100 °C, 24 h[6]
UllmannCopper bronze20-38Neat, 230 °C, 7 days[6]
Ligand Effects in Suzuki-Miyaura Coupling of a Hindered Substrate

Reaction: 2-bromo-1,3-dichloro-5-nitrobenzene with (2-(trifluoromethoxy)phenyl)boronic acid

LigandCatalystBaseYield (%)Reference
PPh₃Pd₂(dba)₃K₂CO₃60[6]
L1 *Pd₂(dba)₃ K₂CO₃ 85 [6]
DPPFPd₂(dba)₃K₂CO₃20[6]
DPPBPd₂(dba)₃K₂CO₃15[6]

*L1: 4-(2-(diphenylphosphino)phenyl)morpholine

Base Effects in Suzuki-Miyaura Coupling of a Hindered Substrate

Reaction: 2-bromo-1,3-dichloro-5-nitrobenzene with (2-(trifluoromethoxy)phenyl)boronic acid using Pd₂(dba)₃ and Ligand L1

BaseYield (%)Reference
K₂CO₃ 85 [6]
Cs₂CO₃71[6]
NaOH50[6]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides

This protocol is a general guideline and should be optimized for specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the aryl bromide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane, 5-10 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Experimental Workflow for Suzuki-Miyaura Coupling:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Setup Combine Aryl Halide, Boronic Acid, and Base in an inert atmosphere AddCatalyst Add Pd Catalyst and Ligand Setup->AddCatalyst AddSolvent Add Degassed Solvent AddCatalyst->AddSolvent Heat Heat and Stir (Monitor Progress) AddSolvent->Heat Workup Cool, Dilute, Wash, and Dry Heat->Workup Purify Concentrate and Purify (e.g., Chromatography) Workup->Purify Product Isolated Biphenyl Purify->Product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

General Procedure for Ullmann Coupling of Sterically Hindered Aryl Halides

This is a classical protocol and may require significant optimization.

  • Catalyst Activation (if necessary): Activate copper bronze by stirring with a small amount of iodine in acetone, followed by washing with a solution of concentrated HCl in acetone, then with acetone, and finally drying under vacuum.

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol) and the activated copper bronze (1.0-2.0 mmol). If performing an unsymmetrical coupling, add the second aryl halide (often in excess).

  • Reaction: Heat the mixture to a high temperature (typically 200-250 °C) with stirring for an extended period (can be several days). The reaction is often performed neat or in a high-boiling inert solvent.

  • Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., hot toluene).

  • Purification: Filter the hot solution to remove copper residues. Concentrate the filtrate and purify the crude product by recrystallization or column chromatography.

Catalytic Cycle of the Suzuki-Miyaura Reaction:

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetal Transmetalation (Ar'B(OH)₂) Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

References

Technical Support Center: Stabilizing Intermediates in Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in biphenyl synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stabilization of reactive intermediates, helping you improve reaction yields and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki-Miyaura coupling reaction for biphenyl synthesis is giving low yields. Could unstable intermediates be the cause?

A1: Yes, low yields in Suzuki-Miyaura coupling can often be attributed to the decomposition of key intermediates in the catalytic cycle. The primary culprits are often organopalladium(II) species, which can undergo undesired side reactions before the final reductive elimination step to form the biphenyl product.

Troubleshooting Steps:

  • Review Your Ligand Choice: The stability of the organopalladium(II) intermediate is critically influenced by the phosphine ligand. Bulky, electron-rich ligands are known to stabilize the metal center, accelerate reductive elimination, and prevent side reactions.[1]

  • Check for Oxygen: The presence of oxygen can promote the homocoupling of boronic acids, a common side reaction that consumes starting material and reduces the yield of the desired biphenyl.[2] Ensure your solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).

  • Evaluate Your Base: The choice and quality of the base are crucial. The base not only participates in the transmetalation step but can also influence the stability of intermediates. Stronger bases may be required for sterically hindered couplings, but overly harsh conditions can also promote decomposition.

  • Assess Reaction Temperature: While heat can increase the reaction rate, excessive temperatures can lead to the thermal decomposition of sensitive intermediates. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.

Q2: I am observing significant amounts of homocoupling byproducts in my Suzuki-Miyaura reaction. How can I stabilize the intermediates to favor the cross-coupling pathway?

A2: Homocoupling is a common side reaction that competes with the desired cross-coupling. It can occur with both the boronic acid and the aryl halide. The key is to promote the rate of cross-coupling relative to the homocoupling pathways.

Strategies to Minimize Homocoupling:

  • Rigorous Inert Atmosphere: As mentioned, oxygen is a major contributor to the homocoupling of boronic acids.[2] Use freeze-pump-thaw cycles for solvent degassing for the most stringent applications.

  • Ligand Selection: Bulky biaryl phosphine ligands, such as SPhos and XPhos, have been shown to be highly effective in promoting the desired cross-coupling and suppressing homocoupling, even with challenging substrates.[1][3]

  • Use of Boronic Esters: Pinacol esters of boronic acids are often more stable than the corresponding boronic acids and can be less prone to protodeboronation and homocoupling.[4]

  • Controlled Addition of Reagents: In some cases, slow addition of one of the coupling partners can help to maintain a low concentration of the reactive species and minimize self-coupling.

Q3: What is β-hydride elimination, and how can it affect my biphenyl synthesis when using alkyl-substituted precursors?

A3: β-hydride elimination is a decomposition pathway for organometallic intermediates that have a hydrogen atom on the carbon atom beta to the metal center. This process forms a metal-hydride species and an alkene, leading to byproducts and reduced yield of the desired biphenyl. While less common in the synthesis of purely aromatic biphenyls, it becomes a significant issue when one of the coupling partners is an alkyl group with β-hydrogens.

Methods to Prevent β-Hydride Elimination:

  • Substrate Design: Whenever possible, use alkyl groups that lack β-hydrogens, such as methyl or neopentyl groups.

  • Use of Bulky Ligands: Sterically demanding ligands can create a crowded environment around the palladium center, which disfavors the planar geometry required for β-hydride elimination to occur.

  • Reaction Conditions: Lowering the reaction temperature can sometimes suppress β-hydride elimination, as it often has a higher activation energy than the desired reductive elimination.

Quantitative Data Summary

The choice of phosphine ligand is a critical factor in stabilizing intermediates and achieving high yields in Suzuki-Miyaura coupling reactions. The following table summarizes the performance of different ligands in the synthesis of a sterically hindered biphenyl.

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
SPhos 1.0 (Pd)K₃PO₄TolueneRT298[1]
XPhos 0.5 (Pd)K₃PO₄TolueneRT297[1]
PPh₃ 2.0 (Pd)K₂CO₃Toluene/H₂O1001265[3]
(t-Bu)₃P 1.0 (Pd)K₃PO₄Dioxane801892[5]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for Sterically Hindered Biphenyl Synthesis using SPhos

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a sterically hindered aryl chloride with an arylboronic acid, employing the bulky monophosphine ligand SPhos to stabilize the palladium intermediate and promote high yields.

Materials:

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • SPhos (1.5 mol%)

  • Palladium(II) acetate (Pd(OAc)₂) (1.0 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 mmol)

  • Anhydrous, degassed toluene (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the aryl chloride, arylboronic acid, K₃PO₄, SPhos, and Pd(OAc)₂.

  • Add the anhydrous, degassed toluene via syringe.

  • Seal the flask and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions with bulky ligands are often complete within a few hours.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Classic Ullmann Reaction for Symmetric Biphenyl Synthesis

The Ullmann reaction is a classical method for the synthesis of symmetric biphenyls via the copper-mediated coupling of aryl halides. This reaction often requires high temperatures.

Materials:

  • Aryl iodide or aryl bromide (1.0 equiv)

  • Copper powder (2.0 equiv)

  • Sand (optional, to help break up the copper surface)

  • High-boiling point solvent (e.g., dimethylformamide (DMF) or nitrobenzene)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the aryl halide and copper powder. Sand can be added to the mixture.

  • Add the high-boiling point solvent.

  • Heat the reaction mixture to a high temperature (typically 150-250 °C) and maintain it for several hours.[6][7]

  • Monitor the reaction by TLC. The reaction is often slow and may require extended heating.

  • After cooling to room temperature, filter the reaction mixture to remove the copper and copper salts.

  • Extract the filtrate with an organic solvent and wash with water to remove the high-boiling point solvent.

  • Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.

Visualizations

Troubleshooting_Workflow start Low Biphenyl Yield check_intermediates Suspect Unstable Intermediates? start->check_intermediates side_reactions Identify Side Products (e.g., Homocoupling, Decomposition) check_intermediates->side_reactions Yes end_fail Further Investigation Needed check_intermediates->end_fail No optimize_ligand Optimize Ligand (Bulky, Electron-Rich) side_reactions->optimize_ligand optimize_conditions Optimize Reaction Conditions (Temperature, Base, Solvent) side_reactions->optimize_conditions inert_atmosphere Ensure Strict Inert Atmosphere side_reactions->inert_atmosphere end_success Improved Yield optimize_ligand->end_success optimize_conditions->end_success inert_atmosphere->end_success

Caption: Troubleshooting workflow for low biphenyl yield.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_intermediate1 Ar-Pd(II)-X(L_n) oxidative_addition->pd_intermediate1 transmetalation Transmetalation (Ar'-B(OR)2) pd_intermediate1->transmetalation decomposition Decomposition Pathways (e.g., β-hydride elimination) pd_intermediate1->decomposition pd_intermediate2 Ar-Pd(II)-Ar'(L_n) transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination pd_intermediate2->decomposition reductive_elimination->pd0 Regeneration biphenyl Ar-Ar' reductive_elimination->biphenyl

Caption: Suzuki-Miyaura catalytic cycle with points of intermediate instability.

Stabilized_vs_Unstabilized cluster_0 Unstabilized Pathway cluster_1 Stabilized Pathway Start_U Ar-Pd(II)-X Side_Products Decomposition/ Homocoupling Start_U->Side_Products Fast Low_Yield Low Biphenyl Yield Start_U->Low_Yield Slow Reductive Elimination Start_S Ar-Pd(II)-X + Bulky Ligand Stable_Intermediate Stabilized Intermediate Start_S->Stable_Intermediate High_Yield High Biphenyl Yield Stable_Intermediate->High_Yield Fast Reductive Elimination

Caption: Comparison of stabilized vs. unstabilized reaction pathways.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of unsymmetrically substituted biphenyl compounds is a cornerstone of modern medicinal chemistry and materials science. Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate, in particular, represents a valuable scaffold for the development of novel therapeutics and functional materials. This guide provides a comparative analysis of the two primary synthetic routes for this target molecule: the Suzuki-Miyaura coupling and the Ullmann reaction. The information presented herein is intended to assist researchers in selecting the most appropriate synthetic strategy based on factors such as yield, reaction conditions, and substrate availability.

Comparison of Synthetic Routes

The synthesis of this compound is most commonly achieved through cross-coupling reactions. The two most prominent methods, the Palladium-catalyzed Suzuki-Miyaura coupling and the Copper-catalyzed Ullmann reaction, offer distinct advantages and disadvantages.

ParameterSuzuki-Miyaura CouplingUllmann Reaction
Starting Materials Methyl 2-bromobenzoate and Methyl 4-boronobenzoateMethyl 2-bromobenzoate and Methyl 4-iodobenzoate
Catalyst Palladium-based (e.g., Pd(PPh₃)₄)Copper-based (e.g., Cu powder, CuI)
Reaction Temperature Generally milder (e.g., 80-100 °C)Typically higher (e.g., 150-200 °C)
Reaction Time Often shorter (e.g., 12-24 hours)Can be longer (e.g., 24-48 hours)
Typical Yield Generally highVariable, can be moderate to high
Substrate Scope Broad, tolerates a wide range of functional groupsCan be sensitive to certain functional groups
Reagent Toxicity Palladium catalysts can be toxic and require careful removalCopper catalysts are generally less toxic
Cost Palladium catalysts and boronic acids can be more expensiveCopper catalysts and haloarenes are often more economical

Experimental Protocols

Route 1: Suzuki-Miyaura Coupling

This method involves the palladium-catalyzed cross-coupling of an aryl halide (methyl 2-bromobenzoate) with an aryl boronic acid or ester (methyl 4-boronobenzoate).

Reaction:

Experimental Procedure:

  • To a dried flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 2-bromobenzoate (1.0 eq), methyl 4-boronobenzoate (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Route 2: Ullmann Reaction

The Ullmann reaction provides a classical approach to biphenyl synthesis through the copper-mediated coupling of two aryl halides. For unsymmetrical biphenyls, a mixture of two different aryl halides is used.

Reaction:

Experimental Procedure:

  • In a flask equipped with a reflux condenser, combine methyl 2-bromobenzoate (1.0 eq), methyl 4-iodobenzoate (1.0 eq), and activated copper powder (2.0-3.0 eq).

  • Add a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to a high temperature (typically 150-200 °C) with efficient stirring.

  • Maintain the reaction at this temperature for 24-48 hours. Monitor the reaction's progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the copper and copper salts.

  • Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography to isolate this compound. Note that homo-coupling byproducts may also be present and require careful separation.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the two primary synthetic routes for this compound.

Suzuki_Miyaura_Coupling cluster_reactants Starting Materials cluster_conditions Reaction Conditions Methyl 2-bromobenzoate Methyl 2-bromobenzoate Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling Methyl 2-bromobenzoate->Suzuki-Miyaura Coupling Methyl 4-boronobenzoate Methyl 4-boronobenzoate Methyl 4-boronobenzoate->Suzuki-Miyaura Coupling Catalyst Pd(PPh₃)₄ Catalyst->Suzuki-Miyaura Coupling Base K₂CO₃ Base->Suzuki-Miyaura Coupling Solvent Toluene/Ethanol/H₂O Solvent->Suzuki-Miyaura Coupling Product This compound Suzuki-Miyaura Coupling->Product

Caption: Suzuki-Miyaura Coupling Workflow

Ullmann_Reaction cluster_reactants Starting Materials cluster_conditions Reaction Conditions Methyl 2-bromobenzoate Methyl 2-bromobenzoate Ullmann Reaction Ullmann Reaction Methyl 2-bromobenzoate->Ullmann Reaction Methyl 4-iodobenzoate Methyl 4-iodobenzoate Methyl 4-iodobenzoate->Ullmann Reaction Catalyst Copper Powder Catalyst->Ullmann Reaction Solvent DMF Solvent->Ullmann Reaction Product This compound Ullmann Reaction->Product

Caption: Ullmann Reaction Workflow

Confirming the Structure of Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate via 1H NMR Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive framework for utilizing 1H Nuclear Magnetic Resonance (NMR) spectroscopy to verify the chemical structure of Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate. We present a detailed comparison with a commercially available isomer, Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate, supported by predicted and experimental data, and outline a robust experimental protocol for acquiring high-quality 1H NMR spectra.

Comparative 1H NMR Data Analysis

The structural elucidation of this compound can be unequivocally achieved by analyzing its 1H NMR spectrum and comparing it to that of a known isomer, such as Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate. The distinct substitution pattern of the target molecule results in a unique set of chemical shifts and coupling patterns for its aromatic protons, providing a clear spectroscopic fingerprint.

Below is a table summarizing the predicted 1H NMR data for this compound and the reported experimental data for the alternative isomer, Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate.

Compound Proton Assignment Predicted/Experimental Chemical Shift (δ, ppm) Splitting Pattern Integration Coupling Constant (J, Hz)
This compound H-3~7.95-8.05dd1Hortho: ~8.0, meta: ~2.0
H-6~7.85-7.95d1Hortho: ~8.0
H-5~7.55-7.65t1Hortho: ~8.0
H-4~7.45-7.55t1Hortho: ~8.0
H-3'~8.10-8.20d2Hortho: ~8.5
H-5'~7.70-7.80d2Hortho: ~8.5
2-COOCH₃~3.60-3.70s3HN/A
4'-COOCH₃~3.90-4.00s3HN/A
Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate H-2, H-68.13[1]d4H8.5
H-3, H-57.69[1]d4H8.5
4,4'-COOCH₃3.95[1]s6HN/A

The predicted data for this compound highlights a more complex aromatic region compared to its 4,4'-disubstituted isomer. The protons on the 2-substituted ring are expected to be distinct and show characteristic ortho, meta, and para couplings, while the protons on the 4'-substituted ring will appear as two distinct doublets. In contrast, the symmetry of Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate results in a much simpler spectrum with only two doublets in the aromatic region.[1]

Experimental Protocol for 1H NMR Analysis

This section details a standard protocol for the acquisition of a high-resolution 1H NMR spectrum suitable for structural confirmation.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • The 1H NMR spectrum should be recorded on a 400 MHz or higher field NMR spectrometer.

  • The spectrometer should be properly tuned and the magnetic field shimmed to ensure high resolution and symmetrical peak shapes.

  • A standard single-pulse experiment should be used for acquisition.

  • Key acquisition parameters should include:

    • Spectral width: ~16 ppm (centered around 6 ppm)

    • Acquisition time: ~3-4 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 16-64 (depending on sample concentration)

    • Temperature: 298 K

3. Data Processing:

  • The acquired free induction decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.

  • Apply a small line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

  • Phase the spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate all peaks to determine the relative number of protons.

  • Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective protons in the molecule.

Visualization of Analytical Workflow and Molecular Structure

To further clarify the process, the following diagrams illustrate the experimental workflow and the proton assignments for the target molecule.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Confirmation weigh Weigh Compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (400 MHz) transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline calibrate Calibrate to TMS phase_baseline->calibrate integrate Integrate Peaks calibrate->integrate analyze Analyze & Assign Signals integrate->analyze confirm_structure Structure Confirmed analyze->confirm_structure

Caption: Workflow for 1H NMR analysis of this compound.

Caption: Structure of this compound with proton labels.

By following the detailed protocol and comparing the acquired spectrum with the predicted data and the spectrum of a known isomer, researchers can confidently confirm the structure of this compound. This rigorous analytical approach is essential for ensuring the quality and reliability of chemical compounds used in research and development.

References

Unraveling the Analytical Profile of Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate: A Comparative Guide to its Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced analytical behavior of isomeric compounds is paramount. This guide provides a comparative analysis of the mass spectrometry-based characterization of Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate, offering insights into its expected analytical properties in contrast to its more commonly studied 4,4'- isomer and outlining standardized experimental protocols for its analysis.

While specific mass spectrometry data for this compound is not extensively available in public literature, this guide leverages data from its structural isomer, Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate, and general principles of mass spectrometry to provide a robust analytical framework. The positioning of the methyl ester groups at the 2 and 4' positions is anticipated to introduce distinct fragmentation patterns and chromatographic behavior compared to the symmetrically substituted 4,4'- isomer.

Comparative Analysis of Biphenyl Dicarboxylate Isomers

The key differentiator for mass spectrometry analysis between this compound and its 4,4'- counterpart lies in the steric hindrance and electronic effects imposed by the substituent positions. This is expected to influence ionization efficiency and fragmentation pathways.

Table 1: Predicted and Known Mass Spectrometry Characteristics of Dimethyl [1,1'-biphenyl] Dicarboxylate Isomers

PropertyThis compound (Predicted)Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate (Known)[1][2][3][4]
Molecular Weight 270.28 g/mol 270.28 g/mol [1][3]
Molecular Formula C₁₆H₁₄O₄C₁₆H₁₄O₄[1][3]
Common Ionization Techniques Electron Ionization (EI) for GC-MS, Electrospray Ionization (ESI) for LC-MSElectron Ionization (EI) for GC-MS, Electrospray Ionization (ESI) for LC-MS[1][2][3]
Expected Key Fragmentation (EI-MS) Likely initial loss of a methoxy group (-OCH₃) or a methyl radical (-CH₃), followed by loss of carbon monoxide (CO). The ortho-positioning of one ester group may lead to unique rearrangement-based fragmentations.Major fragments observed at m/z 239 ([M-OCH₃]⁺), 211 ([M-COOCH₃]⁺), 181, 152.[1]
Expected Chromatographic Behavior (GC-MS) Due to its asymmetry, it may have a different retention time compared to the 4,4'- isomer on standard non-polar and polar GC columns.Exhibits a characteristic retention time based on the column and temperature program used.
Expected Chromatographic Behavior (LC-MS) Retention on reversed-phase columns will be influenced by its polarity, which may differ slightly from the 4,4'- isomer.Amenable to reversed-phase liquid chromatography.

Experimental Protocols for Mass Spectrometry Analysis

For a comprehensive analysis of this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like dimethyl biphenyl dicarboxylates.

1. Sample Preparation:

  • Dissolve a precise amount of the sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate to a final concentration of 10-100 µg/mL.

  • If necessary, perform a derivatization step to improve volatility and thermal stability, although this is generally not required for dimethyl esters.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector: Split/splitless injector at 250°C with a split ratio of 20:1.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is particularly useful for analyzing compounds in complex matrices and can provide complementary information to GC-MS.

1. Sample Preparation:

  • Dissolve the sample in a solvent compatible with the mobile phase, such as methanol or acetonitrile, to a concentration of 1-10 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent reversed-phase column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent tandem quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • Data Acquisition: Full scan mode (m/z 100-500) and product ion scan of the precursor ion [M+H]⁺ (m/z 271.1).

Visualizing the Analytical Workflow and Isomeric Differences

To better illustrate the analytical process and the key structural differences influencing the analysis, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Dilution Serial Dilution Sample->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Spectrum Mass Spectrum Acquisition TIC->Spectrum Library Library Search & Interpretation Spectrum->Library

A generalized workflow for GC-MS analysis.

Isomer_Comparison cluster_24 This compound cluster_44 Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate struct_24 Image of 2,4'-isomer structure would be placed here struct_44 Image of 4,4'-isomer structure would be placed here Prop1 Asymmetric Structure Prop3 Symmetric Structure Prop2 Potential for ortho-effect fragmentation Prop1->Prop2 Prop4 Predictable fragmentation based on ester cleavage Prop3->Prop4

Key structural differences between the 2,4' and 4,4' isomers.

Alternative Analytical Techniques

Beyond mass spectrometry, other analytical techniques can provide valuable complementary data for the characterization of this compound.

Table 2: Comparison of Alternative Analytical Techniques

TechniqueAdvantagesDisadvantages
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, enabling unambiguous isomer identification. Quantitative (qNMR) capabilities.Lower sensitivity compared to mass spectrometry. Requires higher sample purity and quantity.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Robust and widely available for quantification. Can separate isomers effectively with appropriate column and mobile phase selection.Lacks the structural information provided by mass spectrometry. Co-elution with impurities can be an issue.
Fourier-Transform Infrared (FTIR) Spectroscopy Provides information about functional groups present in the molecule. Can distinguish isomers based on differences in their fingerprint regions.Generally not a quantitative technique. Less effective for complex mixtures.

References

A Comparative Analysis of Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate and its 2,4'-Isomer for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the well-documented hepatoprotective agent, Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate, and an inquiry into the scientific void surrounding its asymmetrical isomer, Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate.

This guide provides a detailed comparison of two isomeric forms of Dimethyl [1,1'-biphenyl]-dicarboxylate: the symmetrical 4,4'-isomer and the asymmetrical 2,4'-isomer. While the 4,4'-isomer is a well-characterized compound with known hepatoprotective and anti-inflammatory properties, a significant lack of publicly available experimental data for the 2,4'-isomer presents a notable knowledge gap in the scientific community. This comparison aims to summarize the existing data for the 4,4'-isomer and highlight the areas where further research on the 2,4'-isomer is critically needed.

Physicochemical Properties: A Tale of Two Isomers

A fundamental aspect of drug development is the characterization of a compound's physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the available data for both isomers.

PropertyDimethyl [1,1'-biphenyl]-4,4'-dicarboxylateThis compound
CAS Number 792-74-555676-77-2
Molecular Formula C₁₆H₁₄O₄C₁₆H₁₄O₄
Molecular Weight 270.28 g/mol 270.28 g/mol
Melting Point 213-215 °CData not available
Boiling Point Estimated at 373.4°CData not available
Solubility Insoluble in water; slightly soluble in benzene and chloroform with heating and sonication.Data not available
Appearance White to off-white crystalline powder.Data not available

Synthesis and Manufacturing

Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate is typically synthesized through the esterification of 4,4'-biphenyldicarboxylic acid. The dicarboxylic acid itself can be prepared via several methods, including the oxidation of 4,4'-dimethylbiphenyl.

Caption: Hypothetical Suzuki coupling workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

The biological activities of Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate have been the subject of numerous studies. It is primarily known for its hepatoprotective effects, which are attributed to its ability to modulate inflammatory pathways and protect liver cells from damage.

Hepatoprotective Activity: Experimental data has shown that the 4,4'-isomer can protect the liver from various toxins. It has been demonstrated to normalize elevated levels of alanine aminotransferase (ALT), a key marker of liver damage.

Anti-inflammatory Activity: The anti-inflammatory properties of the 4,4'-isomer are linked to its influence on cytokine signaling.

Mechanism of Action: One of the key signaling pathways implicated in the hepatoprotective effect of Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway . It has been shown to stimulate this pathway, leading to the induction of interferon-α stimulated genes in HepG2 cell lines.[1][2] This modulation of the immune response is believed to contribute to its therapeutic effects in chronic hepatitis.

Caption: The JAK/STAT signaling pathway is modulated by Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate.

Unfortunately, there is a complete absence of published experimental data on the biological activities of This compound . Its asymmetrical nature, with one ester group in the ortho position, could lead to different conformational properties compared to the planar 4,4'-isomer. This structural difference might significantly impact its interaction with biological targets, potentially leading to a different pharmacological profile. However, without experimental validation, any discussion of its potential activities remains purely speculative.

Experimental Protocols

Due to the lack of available research, no experimental protocols for the synthesis, characterization, or biological evaluation of This compound can be provided.

For Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate , a general protocol for evaluating its hepatoprotective activity in a cell-based assay is outlined below.

In Vitro Hepatoprotection Assay Protocol (General Overview):

  • Cell Culture: Human hepatoma cell lines (e.g., HepG2) are cultured under standard conditions.

  • Induction of Hepatotoxicity: Liver cell injury is induced by exposing the cells to a known hepatotoxin, such as carbon tetrachloride (CCl₄) or acetaminophen.

  • Treatment: Cells are co-treated with the hepatotoxin and various concentrations of Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate. A vehicle control (e.g., DMSO) and a positive control (a known hepatoprotective agent) are included.

  • Cell Viability Assessment: After a defined incubation period, cell viability is assessed using methods such as the MTT assay, which measures mitochondrial metabolic activity.

  • Biochemical Analysis: The levels of liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), released into the cell culture medium are quantified as markers of cellular damage.

  • Data Analysis: The protective effect of the compound is determined by comparing the cell viability and enzyme levels in the treated groups to the toxin-only control group.

Conclusion and Future Directions

This comparative guide highlights a significant disparity in the scientific understanding of two closely related isomers. Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate is a compound with established hepatoprotective and anti-inflammatory activities, supported by a body of experimental evidence. In stark contrast, its asymmetrical counterpart, this compound, remains a scientific enigma with no publicly available data on its synthesis, properties, or biological effects.

This knowledge gap represents a missed opportunity for drug discovery and development. The unique structural features of the 2,4'-isomer could confer novel pharmacological properties that may be advantageous over the 4,4'-isomer. Therefore, there is a pressing need for the scientific community to undertake the following:

  • Develop and publish a robust synthetic route for this compound.

  • Conduct a thorough physicochemical characterization of the 2,4'-isomer.

  • Perform in vitro and in vivo studies to evaluate the biological activities of the 2,4'-isomer, particularly focusing on its potential hepatoprotective and anti-inflammatory effects in direct comparison to the 4,4'-isomer.

Such research would not only fill a critical void in the scientific literature but also potentially unveil a new therapeutic agent with improved efficacy or a more favorable safety profile.

References

A Comparative Guide to the Biological Activity of Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate and Other Biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its versatility allows for the synthesis of a wide array of derivatives with diverse pharmacological properties, including anti-inflammatory, hepatoprotective, and anticancer activities.[3][4][5] This guide provides a comparative overview of the biological activity of Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate against other notable biphenyl derivatives, supported by available experimental data. While direct comparative studies on the 2,4'-dicarboxylate isomer are limited, this document collates and presents data from various sources to offer a valuable reference for researchers.

Chemical Structures of Representative Biphenyl Derivatives

Below is a diagram illustrating the core biphenyl structure and the substitution patterns of the discussed dicarboxylate isomers and other derivatives.

G cluster_isomers Dimethyl Biphenyl Dicarboxylate Isomers cluster_derivatives Other Biphenyl Derivatives 2,4'-Dicarboxylate Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate 2,2'-Dicarboxylate Dimethyl [1,1'-biphenyl]-2,2'-dicarboxylate (Bifendate) 4,4'-Dicarboxylate Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate Biphenyl-4-carboxylic acid Biphenyl-4-carboxylic acid derivatives Biphenyl carboxamide Biphenyl carboxamide derivatives Biphenyl Core Biphenyl Scaffold Biphenyl Core->2,4'-Dicarboxylate Substitution Biphenyl Core->2,2'-Dicarboxylate Substitution Biphenyl Core->4,4'-Dicarboxylate Substitution Biphenyl Core->Biphenyl-4-carboxylic acid Derivatization Biphenyl Core->Biphenyl carboxamide Derivatization

Caption: Structural relationship of discussed biphenyl derivatives.

Anti-inflammatory Activity

Several biphenyl derivatives have demonstrated significant anti-inflammatory properties. The evaluation of this activity often involves in vitro assays measuring the inhibition of inflammatory mediators like nitric oxide (NO) and in vivo models such as the carrageenan-induced paw edema test.

Table 1: Anti-inflammatory Activity of Biphenyl Derivatives

Compound/DerivativeAssayModel SystemEndpointResultReference
Dimethyl [1,1'-biphenyl]-2,2'-dicarboxylate-thiazolidinedione derivative (7k)Nitric Oxide (NO) InhibitionLPS-stimulated RAW 264.7 macrophagesIC50More potent than Bifendate (exact value not provided)[6]
Biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amidesCarrageenan-induced paw edemaRats% InhibitionSignificant activity at 10 mg/kg[7]
4'-Methylbiphenyl-2-(substituted phenyl) carboxamide derivativesCarrageenan-induced rat paw edemaRats% InhibitionSignificant inhibition[8]
Biphenyl-2,6-diethanone derivativesDPPH radical scavengingIn vitroIC5054.96 µg/mL (for compound 1e)[3]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Cells

This protocol is adapted from studies evaluating the anti-inflammatory effects of novel compounds.[9][10][11]

  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin and streptomycin) at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/mL and incubated for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production.

  • Incubation: The plates are incubated for an additional 24 hours.

  • Nitrite Quantification (Griess Assay):

    • 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

    • The mixture is incubated at room temperature for 10 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The quantity of nitrite, a stable metabolite of NO, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is then determined.

Hepatoprotective Activity

Certain biphenyl derivatives, particularly those referred to as "biphenyl dimethyl dicarboxylate" (DDB), have been investigated for their hepatoprotective effects. These studies often involve animal models of liver injury induced by toxins like carbon tetrachloride (CCl4).

Table 2: Hepatoprotective Activity of Biphenyl Derivatives

Compound/DerivativeAssayModel SystemEndpointResultReference
Dimethyl diphenyl bicarboxylate (DDB)CCl4-induced acute liver injuryMiceSerum ALT and AST levelsSignificant reduction[10][12]
Dimethyl [1,1'-biphenyl]-2,2'-dicarboxylate-thiazolidinedione derivative (7k)Concanavalin A-induced hepatitisBALB/c miceSerum ALT and AST levelsSignificant dose-dependent decrease[6]
Biphenyl dimethyl dicarboxylate (DDB)Aflatoxin B1 induced liver injuryRatsHematological and biochemical parametersImprovement in liver function parameters[13]
Dimethyl biphenyl-4,4'-dicarboxylateJAK/STAT signaling inductionHepG2 cell lineInterferon-α stimulated gene expressionStimulation at 250 µg/ml[14]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for screening acute anti-inflammatory activity.

  • Animals: Wistar or Sprague-Dawley rats are used.

  • Grouping and Administration: Animals are divided into control and treatment groups. The test compounds, a standard drug (e.g., indomethacin), and a vehicle (control) are administered orally or intraperitoneally.

  • Induction of Edema: After a specific period (e.g., 1 hour) following treatment, a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Cytotoxic Activity

The biphenyl scaffold is also present in compounds with potential anticancer activity. The cytotoxicity of these compounds is typically evaluated in vitro against various cancer cell lines using assays like the MTT assay.

Table 3: Cytotoxic Activity of Biphenyl Derivatives

Compound/DerivativeAssayCell LineEndpointResultReference
Novel Dimethyl dicarboxylate biphenyl analogs (e.g., compound 19)Epstein-Barr virus early antigen (EBV-EA) activation assayIn vitro% Inhibition100% inhibition at 1 x 10^3 mol ratio/TPA[8]
Biphenyl carboxamide derivativesHedgehog signaling pathway inhibitionIn vitroIC50Low nanomolar inhibition[6]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a general workflow for the initial screening of biphenyl derivatives for their biological activities.

G cluster_workflow Screening Workflow Compound Synthesis Synthesis of Biphenyl Derivatives In Vitro Assays In Vitro Screening (e.g., NO Inhibition, MTT Assay) Compound Synthesis->In Vitro Assays Data Analysis 1 Active? In Vitro Assays->Data Analysis 1 In Vivo Assays In Vivo Testing (e.g., Carrageenan-induced paw edema) Data Analysis 1->In Vivo Assays Yes Inactive Inactive Data Analysis 1->Inactive No Data Analysis 2 Efficacious? In Vivo Assays->Data Analysis 2 Lead Optimization Lead Compound Optimization Data Analysis 2->Lead Optimization Yes Not Efficacious Not Efficacious Data Analysis 2->Not Efficacious No

References

A Comparative Guide to Purity Validation of Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate for Pharmaceutical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the purity validation of Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate, a critical process in ensuring the quality and safety of pharmaceutical products.[1] We will delve into the experimental protocols and performance data of three key analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The purity of an active pharmaceutical ingredient (API) is a crucial quality attribute that can impact its efficacy and safety. Regulatory bodies worldwide mandate rigorous validation of analytical procedures to ensure the reliability of purity measurements.[1] This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines to present a scientifically sound comparison.[2][3][4][5]

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for purity determination depends on the physicochemical properties of the analyte and the specific requirements of the analysis. This compound is a small organic molecule amenable to analysis by various methods. The following table summarizes the key performance parameters of HPLC, GC-MS, and qNMR for this application.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.Intrinsic quantitative nature where the signal intensity is directly proportional to the number of nuclei.[6]
Suitability for Analyte Well-suited for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds.Applicable to any soluble compound containing NMR-active nuclei.
Selectivity High, tunable through column and mobile phase selection.Very high, especially with mass spectral data providing structural information.High, based on unique chemical shifts of protons.
Limit of Detection (LOD) Typically in the low ng/mL range.Can reach pg/mL levels for volatile impurities.Generally higher than chromatographic methods, in the µg/mL range.
Limit of Quantification (LOQ) Typically in the mid-to-high ng/mL range.Can reach low ng/mL levels for volatile impurities.Generally higher than chromatographic methods, in the µg/mL range.
Precision (%RSD) Excellent (<2% for assays).[5]Excellent (<5% for trace analysis).Excellent (<1% for high-purity materials).
Accuracy (% Recovery) High (typically 98-102%).High (typically 95-105%).High, as it can be a primary ratio method.
Throughput Moderate, with typical run times of 15-30 minutes.High for volatile compounds, with run times often under 15 minutes.Lower, as longer acquisition times may be needed for high precision.

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible and reliable purity testing. The following sections outline the methodologies for HPLC, GC-MS, and qNMR analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the quantification of this compound and the separation of potential process-related impurities and degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

    • 0-15 min: 50-90% A

    • 15-20 min: 90% A

    • 20-22 min: 90-50% A

    • 22-25 min: 50% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the identification and quantification of volatile and semi-volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 300°C.

    • Hold: 10 minutes at 300°C.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-500.

Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR serves as a primary analytical method for determining the absolute purity of this compound without the need for a specific reference standard of the analyte.[6][7][8][9]

Instrumentation:

  • NMR spectrometer operating at a proton frequency of 400 MHz or higher.

Experimental Parameters:

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone.[8]

  • Pulse Sequence: A 90° pulse with a long relaxation delay (at least 5 times the longest T₁ of the analyte and internal standard).

  • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or more).

Sample Preparation:

  • Accurately weigh the sample and the internal standard into an NMR tube.

  • Add a known volume of the deuterated solvent.

Purity Calculation: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard

Data Presentation

The following tables present representative data from the validation of the HPLC method for the purity of this compound, following ICH guidelines.[2][3][4][5]

Table 1: Linearity

Concentration (µg/mL)Peak Area (mAU*s)
501250
1002510
1503740
2005020
2506230
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy (Spike Recovery)

Spiked LevelAmount Added (µg)Amount Recovered (µg)% Recovery
80%8079.599.4
100%100100.2100.2
120%120119.199.3
Average Recovery 99.6%

Table 3: Precision (Repeatability)

InjectionPeak Area (mAU*s)
12512
22508
32515
42505
52518
62510
Mean 2511.3
Standard Deviation 4.9
% RSD 0.20%

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (µg/mL)
LOD 0.1
LOQ 0.3

Visualizations

The following diagrams illustrate the experimental workflow and a decision-making process for selecting the appropriate analytical technique.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing and Reporting start Obtain this compound Sample weigh Accurately weigh sample and internal standard (for qNMR) start->weigh dissolve Dissolve in appropriate solvent weigh->dissolve hplc HPLC Analysis dissolve->hplc For non-volatile analysis gcms GC-MS Analysis dissolve->gcms For volatile impurity analysis qnmr qNMR Analysis dissolve->qnmr For absolute purity determination process Process Chromatograms / Spectra hplc->process gcms->process qnmr->process calculate Calculate Purity and Impurity Levels process->calculate report Generate Certificate of Analysis calculate->report Decision_Tree start Select Analytical Technique for Purity Assessment q1 Is the primary goal absolute purity determination without a specific reference standard? start->q1 q2 Are volatile impurities a major concern? q1->q2 No ans_qnmr Use qNMR q1->ans_qnmr Yes q3 Is the analyte non-volatile or thermally labile? q2->q3 No ans_gcms Use GC-MS q2->ans_gcms Yes ans_hplc Use HPLC q3->ans_hplc Yes

References

A Comparative Guide to Catalysts for Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalyst Performance in Biphenyl Synthesis

The biphenyl moiety is a privileged structural motif found in a vast array of pharmaceuticals, agrochemicals, and functional materials. The efficient construction of the biaryl bond is, therefore, a critical endeavor in modern organic synthesis. This guide presents a comparative study of the most prominent catalytic systems for biphenyl synthesis, with a focus on palladium, nickel, and copper-based catalysts. The performance of these catalysts is evaluated based on experimental data from various cross-coupling reactions, providing a resource for catalyst selection and reaction optimization.

Performance Comparison of Catalytic Systems

The choice of catalyst for biphenyl synthesis is dictated by several factors, including cost, substrate scope, functional group tolerance, and reaction conditions. Palladium complexes have historically dominated the field, particularly in Suzuki-Miyaura cross-coupling reactions, due to their high efficiency and broad applicability.[1] However, the high cost and lower abundance of palladium have driven the development of more economical alternatives, with nickel-based catalysts emerging as a powerful and cost-effective option, especially for the activation of less reactive but more affordable aryl chlorides.[2] Copper-catalyzed systems, while often requiring more specific conditions, offer another alternative, particularly in Ullmann-type couplings.[3][4]

The following table summarizes the performance of representative palladium, nickel, and copper catalysts in various cross-coupling reactions for the synthesis of biphenyls and their derivatives. It is important to note that direct comparisons can be challenging due to variations in substrates, ligands, bases, solvents, and reaction conditions across different studies.

Catalyst SystemAryl HalideOrganometallic ReagentReaction TypeCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)Key AdvantagesKey Disadvantages
Palladium-Based Catalysts
Pd(OAc)₂ / PCy₃·HBF₄1-Bromo-3-(chloromethyl)benzenePhenylboronic acidSuzuki-Miyaura0.2Toluene/Water100295High yields, low catalyst loading, well-established.Higher cost of palladium.
Pd(PPh₃)₄2-Iodotoluene2-(Tributylstannyl)tolueneStille2NMP801685Tolerant of many functional groups.Toxicity of organostannane reagents.
Pd(P(t-Bu)₃)₂1-Bromo-2-methyl-3-(chloromethyl)benzenePhenylzinc chlorideNegishi1-2THF65492High reactivity, good for sterically hindered substrates.Air and moisture sensitive organozinc reagents.
Nickel-Based Catalysts
NiCl₂(dppp)1-Bromo-2-methyl-3-(chloromethyl)benzenePhenylmagnesium bromideKumada0.5-2Diethyl etherReflux2-688Cost-effective, good for aryl bromides and chlorides.Limited functional group tolerance due to reactive Grignard reagents.
Ni(acac)₂Aryl ChloridePhenylboronic acidSuzuki-Miyaura1-2Toluene/Water1101285-95Lower cost than palladium, activates aryl chlorides.[2]May require higher temperatures and longer reaction times.
Ni(cod)₂/DPEphos2-Biphenyl triflateHeptane thiolC-S Coupling10THFRT4HighEffective for sterically hindered substrates.[5]Higher catalyst loading may be required.
Copper-Based Catalysts
CuIIodobenzeneArylboronateSuzuki-Miyaura Type5DMF12024GoodLow-cost metal catalyst.Often requires higher temperatures and specific ligands.[3]
CuCl₂Tetrafluoro-3-methoxybenzene(homocoupling)Ullmann TypeStoichiometricNot specifiedNot specifiedNot specified56Useful for symmetrical biphenyl synthesis.[3]Limited to homocoupling, may produce side products.

Signaling Pathways and Experimental Workflows

To visualize the fundamental processes in biphenyl synthesis, the following diagrams illustrate a typical catalytic cycle and a general experimental workflow for a comparative catalyst study.

Suzuki_Miyaura_Catalytic_Cycle cluster_products Product pd0 Pd(0)Ln pd_complex Ar-Pd(II)-X Ln pd0->pd_complex Oxidative Addition (Ar-X) transmetalation Ar-Pd(II)-Ar' Ln pd_complex->transmetalation Transmetalation (Ar'-B(OR)2) transmetalation->pd0 biphenyl Ar-Ar' transmetalation->biphenyl Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reaction_setup Reaction Setup (Aryl Halide, Organometallic Reagent, Base, Solvent) reaction_execution Reaction Execution (Inert Atmosphere, Temperature Control) reaction_setup->reaction_execution catalyst_prep Catalyst/Ligand Preparation catalyst_prep->reaction_setup monitoring Reaction Monitoring (TLC, GC-MS) reaction_execution->monitoring workup Work-up and Purification (Extraction, Chromatography) monitoring->workup characterization Product Characterization (NMR, MS) workup->characterization

Caption: General experimental workflow for a comparative catalyst study.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are generalized protocols for the Suzuki-Miyaura, Negishi, and Kumada coupling reactions, which are commonly employed for biphenyl synthesis.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid.[6]

  • Materials: Aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%), base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 mmol), and anhydrous solvent (e.g., toluene, dioxane, DMF).

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, arylboronic acid, base, and palladium catalyst.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.

  • Solvent Addition: Add the anhydrous solvent (5-10 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Protocol for Negishi Coupling

This is a general procedure for the palladium- or nickel-catalyzed Negishi coupling of an aryl halide with an organozinc reagent.[7]

  • Materials: Aryl halide (1.0 mmol), organozinc reagent (1.1 mmol), and a palladium or nickel catalyst (e.g., Pd(P(t-Bu)₃)₂, 1-2 mol%).

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl halide in anhydrous THF.

  • Catalyst Addition: Add the palladium or nickel catalyst to the solution.

  • Reagent Addition: Slowly add the organozinc reagent solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux for 2-12 hours, monitoring by TLC or GC-MS.

  • Quenching and Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography.

General Protocol for Kumada Coupling

The following is a general procedure for the nickel-catalyzed Kumada coupling of an aryl halide with a Grignard reagent.[7]

  • Materials: Aryl halide (1.0 mmol), Grignard reagent (e.g., phenylmagnesium bromide, 1.2 mmol), and a nickel catalyst (e.g., NiCl₂(dppp), 1-5 mol%).

  • Reaction Setup: In a three-necked flask under a nitrogen atmosphere, add the nickel catalyst and anhydrous diethyl ether or THF.

  • Reagent Addition: Add the aryl halide to the flask, followed by the slow addition of the Grignard reagent at 0 °C or room temperature.

  • Reaction: Stir the reaction mixture at room temperature or reflux for 1-6 hours.

  • Quenching and Work-up: After cooling, carefully quench the reaction with dilute HCl. Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude product, which is then purified by chromatography or distillation.

References

Determining the Absolute Configuration of Biphenyl Derivatives: A Comparative Guide to X-ray Crystallography and Chiroptical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in understanding their biological activity and ensuring the safety and efficacy of new therapeutic agents. Biphenyl derivatives, a common structural motif in many pharmaceuticals and functional materials, often exhibit axial chirality (atropisomerism) due to restricted rotation around the central carbon-carbon bond. This guide provides an objective comparison of X-ray crystallography, the gold standard for structural elucidation, with two powerful chiroptical techniques—Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)—for determining the absolute configuration of these important molecules. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.

At a Glance: Comparing the Techniques

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Principle Diffraction of X-rays by a single crystalDifferential absorption of left and right circularly polarized infrared lightDifferential absorption of left and right circularly polarized UV-visible light
Sample Phase Solid (single crystal)Solution or neat liquidSolution
Information Yield Unambiguous 3D atomic arrangement, absolute configuration, bond lengths, and anglesAbsolute configuration and conformational analysis in solutionAbsolute configuration and information on electronic transitions
Requirement High-quality single crystalChiral molecule, often requires computational modeling for interpretationChiral molecule with a suitable chromophore
Key Parameter Flack parameterSign and intensity of VCD bandsSign and intensity of Cotton effects

X-ray Crystallography: The Definitive Answer from a Crystal

Single-crystal X-ray diffraction is the only technique that provides a direct, three-dimensional visualization of the atomic arrangement within a molecule, offering an unequivocal determination of its absolute configuration. The method relies on the phenomenon of anomalous dispersion, where the scattering of X-rays by electrons of an atom is slightly out of phase. This effect is particularly pronounced for heavier atoms.

A key parameter in determining the absolute configuration is the Flack parameter .[1][2] A value close to 0 with a small standard uncertainty indicates that the determined absolute configuration is correct, while a value near 1 suggests the inverted structure is the correct one.[1][2]

Case Study: Absolute Configuration of (aR)- and (aS)-2,2',3,3',6-Pentachlorobiphenyl (PCB 84)

The absolute configurations of the atropisomers of PCB 84 were successfully determined using single-crystal X-ray diffraction.

Quantitative Data:

CompoundFlack Parameter (x)Standard Uncertainty (u)
(aR)-(-)-PCB 840.040.09
(aS)-(+)-PCB 840.010.11

Data sourced from Li et al., Environ. Sci. Pollut. Res. Int., 2018.

Experimental Protocol: X-ray Diffraction of PCB 84 Atropisomers
  • Crystal Growth: Single crystals of the PCB 84 atropisomers suitable for X-ray analysis were obtained by the slow evaporation of a methanol solution of the purified atropisomer.

  • Data Collection: X-ray diffraction data were collected at a temperature of 90 K using a Bruker-Nonius X8 Proteum diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å).

  • Structure Solution and Refinement: The crystal structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

  • Absolute Configuration Determination: The absolute configuration was determined by the analysis of anomalous dispersion effects, leading to the calculation of the Flack parameter.

experimental_workflow_xray cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_analysis Data Analysis Purification Purify Biphenyl Derivative Crystallization Grow Single Crystal Purification->Crystallization Mounting Mount Crystal on Diffractometer Crystallization->Mounting Xray_Exposure Expose to X-ray Beam & Collect Diffraction Data Mounting->Xray_Exposure Structure_Solution Solve Phase Problem & Build Initial Model Xray_Exposure->Structure_Solution Refinement Refine Atomic Positions Structure_Solution->Refinement Absolute_Config Determine Absolute Configuration (Flack Parameter) Refinement->Absolute_Config

Caption: Experimental workflow for determining the absolute configuration of biphenyl derivatives using X-ray crystallography.

Vibrational Circular Dichroism (VCD): A Solution-Phase Approach

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[3][4] Since enantiomers have mirror-image VCD spectra, this technique can be used to determine the absolute configuration of a molecule in solution.[5] A significant advantage of VCD is that it does not require crystallization.[6][7]

The determination of absolute configuration using VCD typically involves comparing the experimentally measured spectrum to a spectrum predicted by quantum mechanical calculations for a known configuration.[3][4]

Experimental Protocol: VCD Analysis of a Chiral Biphenyl Derivative
  • Sample Preparation: Dissolve the enantiomerically pure biphenyl derivative in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.

  • Data Acquisition: Record the VCD and infrared (IR) spectra using a VCD spectrometer. Data is typically collected for several hours and averaged to improve the signal-to-noise ratio.

  • Computational Modeling:

    • Perform a conformational search for the biphenyl derivative using a suitable molecular mechanics force field.

    • For the lowest energy conformers, perform geometry optimization and vibrational frequency calculations using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

    • Calculate the VCD spectrum for one enantiomer based on the Boltzmann-averaged contributions of the stable conformers.

  • Data Analysis: Compare the experimental VCD spectrum with the calculated spectrum. A good agreement in the sign and relative intensity of the major VCD bands confirms the absolute configuration.

logical_relationship_vcd cluster_experimental Experimental Measurement cluster_computational Computational Prediction Sample Chiral Biphenyl in Solution VCD_Measurement Measure VCD Spectrum Sample->VCD_Measurement Comparison Compare Experimental and Calculated Spectra VCD_Measurement->Comparison Assumed_Config Assume an Absolute Configuration (e.g., 'R') DFT_Calculation DFT Calculation of VCD Spectrum Assumed_Config->DFT_Calculation DFT_Calculation->Comparison Conclusion Determine Absolute Configuration Comparison->Conclusion

Caption: Logical workflow for absolute configuration determination using VCD spectroscopy.

Electronic Circular Dichroism (ECD): Probing Chiral Chromophores

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light by a chiral molecule.[8] This technique is particularly sensitive to the spatial arrangement of chromophores within the molecule. The resulting ECD spectrum, with its characteristic positive and negative peaks known as Cotton effects, serves as a fingerprint of the molecule's absolute configuration.

Similar to VCD, ECD analysis often relies on the comparison of experimental spectra with those predicted by theoretical calculations. Alternatively, for certain classes of molecules, empirical rules that correlate the sign of the Cotton effect to the stereochemistry can be applied.

Experimental Protocol: ECD Analysis of a Chiral Biphenyl Derivative
  • Sample Preparation: Prepare a dilute solution of the enantiomerically pure biphenyl derivative in a UV-transparent solvent (e.g., acetonitrile, methanol). The concentration should be adjusted to yield an absorbance of approximately 1 in the wavelength range of interest.

  • Data Acquisition: Record the ECD and UV-Vis absorption spectra using a CD spectropolarimeter.

  • Computational Modeling (if required):

    • Perform a conformational analysis to identify the most stable conformers.

    • For each significant conformer, calculate the electronic transition energies and rotational strengths using Time-Dependent Density Functional Theory (TD-DFT).

    • Generate a Boltzmann-averaged ECD spectrum.

  • Data Analysis: Compare the experimental ECD spectrum with the calculated spectrum or apply established empirical rules to correlate the sign of the dominant Cotton effects to the absolute configuration of the biphenyl atropisomer.

Conclusion: Choosing the Right Tool for the Job

The choice of method for determining the absolute configuration of a biphenyl derivative depends on several factors, including the nature of the sample, the available instrumentation, and the desired level of certainty.

  • X-ray crystallography remains the unparalleled "gold standard" for its ability to provide a definitive and detailed three-dimensional structure, including the absolute configuration. However, the necessity of obtaining high-quality single crystals can be a significant bottleneck.

  • Vibrational Circular Dichroism (VCD) offers a powerful alternative for determining the absolute configuration of biphenyl derivatives in their solution state, thus circumventing the need for crystallization. Its applicability to a wide range of molecules, including those without strong UV chromophores, makes it a versatile tool.

  • Electronic Circular Dichroism (ECD) is a highly sensitive technique for chiral molecules containing chromophores. It is particularly useful for the rapid analysis of samples in solution and can provide valuable information about the electronic structure of the molecule.

For researchers in drug development and materials science, a comprehensive approach that combines the strengths of these techniques can provide the most complete understanding of the stereochemical features of novel biphenyl derivatives. While X-ray crystallography provides the ultimate structural proof, VCD and ECD offer valuable, and often more readily obtainable, insights into the absolute configuration and conformational behavior of these molecules in a more biologically relevant solution environment.

References

Performance of Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate-based Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a significant gap in research on the synthesis and performance of polymers derived specifically from Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate. While its isomers, particularly dimethyl biphenyl-4,4'-dicarboxylate and dimethyl [1,1'-biphenyl]-2,2'-dicarboxylate, are utilized in polymer science and medicinal chemistry, the 2,4'-dicarboxylate variant does not appear as a monomer in the surveyed scientific literature for drug development or other applications.

Extensive searches for performance data, comparative studies, and experimental protocols for polymers based on this compound have not yielded specific results. The available research focuses on related biphenyl dicarboxylate structures, which, due to their different chemical structures, will confer distinct properties to their resulting polymers. Therefore, a direct comparison as initially intended cannot be provided.

This guide will instead summarize the applications and performance of polymers and systems based on closely related biphenyl dicarboxylate isomers to provide a contextual understanding. Additionally, it will touch upon the therapeutic use of a compound referred to as "biphenyl dimethyl dicarboxylate" (BDD) in drug delivery, which is the small molecule itself and not a polymer derived from it.

Related Biphenyl Dicarboxylate-Based Systems

While data on polymers from this compound is unavailable, research on other isomers highlights the potential of this class of molecules.

Dimethyl Biphenyl-4,4'-dicarboxylate in Polymer Modification

Copolymers of dimethyl biphenyl-4,4'-dicarboxylate with polyethylene terephthalate (PET) have demonstrated improved thermal, mechanical, and gas-barrier properties.[1] This suggests that the rigid biphenyl unit, when incorporated into a polymer backbone, can enhance its physical characteristics.

Coordination Polymers from Biphenyl-Dicarboxylate Linkers

Various biphenyl-dicarboxylate isomers are used as linkers to create coordination polymers (CPs) and metal-organic frameworks (MOFs).[2][3][4] These materials exhibit diverse structural and functional properties, including catalytic activity.[2][3][4] For instance, a zinc(II)-based coordination polymer has been shown to be an effective and recyclable catalyst for the Henry reaction.[2][3][4] The synthesis of these materials typically involves hydrothermal methods.[2][3]

Biphenyl Dimethyl Dicarboxylate (BDD) in Drug Delivery

"Biphenyl dimethyl dicarboxylate" (BDD), a drug used for treating liver diseases, has been the focus of drug delivery research to enhance its poor water solubility and bioavailability.[5][6] Studies have successfully formulated BDD into microemulsions and self-nanoemulsifying drug delivery systems (SNEDDS).[5][6]

Table 1: Comparison of BDD Formulations for Oral Delivery

FormulationCompositionKey FindingsReference
Premicroemulsion Concentrate Tween 80, Neobee M-5®, Triacetin5-fold increase in AUC and 9.8-fold increase in Cmax compared to BDD with Ca-CMC.[5][5]
Self-Nanoemulsifying Drug Delivery System (SNEDDS) Miglyol 812, Tween 80, Transcutol1.7-fold and 6-fold improvement in bioavailability compared to commercial pilules and capsules, respectively.[6][6]

These formulations significantly improved the dissolution and oral absorption of BDD in rat models.[5][6]

Derivatives of Dimethyl [1,1'-biphenyl]-2,2'-dicarboxylate for Therapeutic Applications

Novel derivatives of dimethyl [1,1'-biphenyl]-2,2'-dicarboxylate containing a thiazolidine-2,4-dione moiety have been synthesized and evaluated for their anti-inflammatory and hepatoprotective activities.[7] One derivative, compound 7k, showed potent anti-inflammatory effects and provided better hepatoprotective effects than the parent compound, bifendate, in a mouse model of acute liver injury.[7]

Experimental Methodologies for Related Systems

While no protocols exist for the target polymer, the following sections describe methodologies used for the synthesis and evaluation of the related systems discussed above.

Synthesis of Coordination Polymers

A general approach for the hydrothermal synthesis of coordination polymers from biphenyl-dicarboxylate linkers involves the following steps:[2][3]

  • A mixture of a metal(II) chloride, a biphenyl-dicarboxylic acid linker, a crystallization mediator (e.g., 2,2'-bipyridine), and a base (e.g., NaOH) is prepared in water.

  • The mixture is sealed in a Teflon-lined stainless steel autoclave.

  • The autoclave is heated to a specific temperature (e.g., 160°C) for a set duration (e.g., 72 hours).

  • The system is then slowly cooled to allow for crystal formation.

  • The resulting crystals are collected, washed, and dried.

The workflow for this synthesis can be visualized as follows:

G reagents Reaction Mixture (Metal Salt, Biphenyl Dicarboxylate, Mediator, Base, Water) autoclave Sealed Autoclave reagents->autoclave heating Hydrothermal Reaction (e.g., 160°C, 72h) autoclave->heating cooling Slow Cooling heating->cooling crystallization Product Crystallization cooling->crystallization isolation Filtration, Washing, and Drying crystallization->isolation product Coordination Polymer Crystals isolation->product

Hydrothermal Synthesis of Coordination Polymers.
Preparation and Evaluation of BDD Microemulsions

The development and testing of a premicroemulsion concentrate for BDD involved these stages:[5]

  • Solubility Studies: The solubility of BDD was determined in various oils, surfactants, and cosurfactants to identify suitable components.

  • Formulation: A premicroemulsion concentrate was prepared by mixing the selected oil (Neobee M-5®), surfactant (Tween 80), and cosurfactant (triacetin) with BDD.

  • Droplet Size Analysis: The droplet size of the resulting microemulsion after dilution in aqueous media was measured to ensure stability.

  • In Vitro Dissolution: The dissolution rate of BDD from the premicroemulsion was compared to BDD powder and a mixture with calcium-carboxymethylcellulose.

  • In Vivo Pharmacokinetic Studies: The premicroemulsion was orally administered to rats, and blood samples were collected over 24 hours to determine the plasma concentration of BDD and calculate pharmacokinetic parameters (AUC and Cmax).

The logical flow of this experimental process is depicted below:

G cluster_formulation Formulation Development cluster_evaluation Performance Evaluation solubility Component Solubility Screening premicroemulsion Preparation of Premicroemulsion solubility->premicroemulsion droplet_size Droplet Size Analysis premicroemulsion->droplet_size dissolution In Vitro Dissolution Study premicroemulsion->dissolution pharmacokinetics In Vivo Pharmacokinetic Study premicroemulsion->pharmacokinetics result Enhanced Bioavailability pharmacokinetics->result

Workflow for BDD Microemulsion Development.

References

A Comparative Guide to the Synthesis of Biphenyl Dicarboxylates: Modern and Classical Methods Benchmarked

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the biphenyl dicarboxylate moiety is a cornerstone of many functional materials and pharmaceutical compounds. The efficient and selective synthesis of these structures is therefore of critical importance. This guide provides an objective comparison of key synthetic methodologies, presenting experimental data, detailed protocols, and mechanistic insights to inform the selection of the most appropriate route for a given application.

This guide focuses on four principal methods for the synthesis of biphenyl dicarboxylates and their precursors: the modern Suzuki-Miyaura coupling and C-H activation/oxidative coupling, alongside the more traditional Ullmann reaction and the Diels-Alder cycloaddition approach.

Data Presentation: A Comparative Overview

The following table summarizes the key performance indicators for each of the discussed synthetic methods. It is important to note that a direct, side-by-side comparison for the synthesis of the exact same biphenyl dicarboxylate under optimized conditions for each method is scarce in the literature. The data presented here is a compilation from various sources and aims to provide a representative overview of what can be expected from each method.

MethodTypical YieldCatalystReaction TemperatureKey AdvantagesKey Disadvantages
Suzuki-Miyaura Coupling >90%[1][2]Palladium complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂)Room Temperature to 100 °CHigh yields, excellent functional group tolerance, mild reaction conditions.Pre-functionalization of both coupling partners required, potential for palladium contamination in the product.
Ullmann Reaction Moderate to Good (Varies widely)Copper (powder, salts, or complexes)High temperatures (>200 °C) for classical method, milder with modern catalysts.[3]Utilizes readily available aryl halides, can be cost-effective.Harsh reaction conditions in the classical approach, often requires stoichiometric copper, yields can be inconsistent.[4][5]
Diels-Alder Reaction Good (e.g., 31% for a two-step process)[6]Lewis acids (e.g., Sc(OTf)₃) or thermalVaries, can be from room temperature to >200 °CCan utilize biomass-derived starting materials (furans), good atom economy in the cycloaddition step.Requires a subsequent aromatization step, which can lower the overall yield; substrate scope can be limited.[6]
C-H Activation / Oxidative Coupling Good (e.g., 78% for biphenyl from benzene)[7][8]Palladium, Rhodium, or Copper catalysts80 °C to 120 °CHigh atom economy (no pre-functionalization needed), direct use of simple arenes.[9]Regioselectivity can be a challenge, may require specific directing groups, harsh oxidants are sometimes needed.

Experimental Protocols

Detailed methodologies for the key synthetic approaches are provided below. These are representative protocols and may require optimization for specific substrates.

Suzuki-Miyaura Coupling: Synthesis of a Biphenyl Carboxylic Acid

This protocol is adapted from a green synthesis approach using a water-soluble palladium catalyst.[2]

  • Reaction Setup: In a 50 mL flask, combine the aryl halide (e.g., 4-bromobenzoic acid, 1.0 mmol), the aryl boronic acid (e.g., phenylboronic acid, 1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (e.g., a water-soluble fullerene-supported PdCl₂ nanocatalyst, 0.05 mol% Pd).

  • Solvent Addition: Add deionized water (5 mL) to the flask.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4 hours. Monitor the progress of the reaction by thin-layer chromatography.

  • Work-up and Purification: Upon completion, add distilled water (25 mL) to the mixture. Acidify to pH 3-4 with 2 mol/L HCl with stirring, and then heat to 100 °C for 10 minutes. Filter the resulting white solid and wash with hot water. Dry the solid, dissolve it in diethyl ether (5 mL), and purify by column chromatography on silica gel.

Ullmann Reaction: Synthesis of 2,2'-Dinitrobiphenyl

This protocol is a solvent-free example of a classical Ullmann coupling.[10]

  • Reactant Preparation: Synthesize 1-iodo-2-nitrobenzene from 2-nitroaniline.

  • Reaction Setup: In a reaction tube, add copper powder to the synthesized 1-iodo-2-nitrobenzene.

  • Reaction Conditions: Heat the mixture in a sand bath to approximately 290 °C (the boiling point of 1-iodo-2-nitrobenzene) for 20-30 seconds.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The crude product can be purified by column chromatography to separate the desired 2,2'-dinitrobiphenyl from unreacted starting material and other byproducts.

Diels-Alder Reaction: Synthesis of Dimethyl Biphenyl-4,4'-dicarboxylate

This protocol describes a tandem Diels-Alder/dehydration reaction starting from a biomass-derived bifuran.[6]

  • Reaction Setup: In a pressure reactor, combine dimethyl 2,2'-bifuran-5,5'-dicarboxylate, a Lewis acid catalyst (e.g., Sc(OTf)₃), and a suitable solvent such as dioxane.

  • Reaction Conditions: Pressurize the reactor with ethene gas. Heat the mixture to 220 °C for 12 hours.

  • Work-up and Purification: After cooling and venting the reactor, the reaction mixture is concentrated. The desired dimethyl biphenyl-4,4'-dicarboxylate can be purified from the crude product by chromatography.

C-H Activation/Oxidative Coupling: Synthesis of Biphenyl from Benzene

This protocol describes the direct oxidative coupling of benzene to form biphenyl.[8][11]

  • Catalyst Preparation: Prepare a palladium catalyst supported on graphene oxide (GO).

  • Reaction Setup: In a suitable reactor, add the Pd/GO catalyst, benzene, and acetic acid.

  • Reaction Conditions: Pressurize the reactor with oxygen. Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Work-up and Purification: After the reaction, the catalyst can be filtered off. The biphenyl product can be isolated from the reaction mixture by distillation or chromatography.

Mandatory Visualization

The following diagrams illustrate the experimental workflows and reaction mechanisms discussed in this guide.

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification ArylHalide Aryl Halide (e.g., Bromobenzoic Acid) ReactionVessel Reaction Vessel (Solvent, e.g., Water) ArylHalide->ReactionVessel BoronicAcid Aryl Boronic Acid (e.g., Phenylboronic Acid) BoronicAcid->ReactionVessel Base Base (e.g., K₂CO₃) Base->ReactionVessel Catalyst Palladium Catalyst Catalyst->ReactionVessel Acidification Acidification ReactionVessel->Acidification Stirring at RT Filtration Filtration Acidification->Filtration Chromatography Column Chromatography Filtration->Chromatography Product Pure Biphenyl Dicarboxylate Chromatography->Product

Caption: General experimental workflow for the Suzuki-Miyaura synthesis of biphenyl dicarboxylates.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar¹-Pd(II)L₂-X Pd0->PdII_Aryl Ar¹-X OxAdd Oxidative Addition PdII_Diaryl Ar¹-Pd(II)L₂-Ar² PdII_Aryl->PdII_Diaryl Ar²-B(OH)₂ Base Transmetal Transmetalation PdII_Diaryl->Pd0 Ar¹-Ar² RedElim Reductive Elimination ArX Ar¹-X ArBOH2 Ar²-B(OH)₂ Base_in Base Product Ar¹-Ar²

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Ullmann_Reaction_Cycle CuI Cu(I) CuIII_Aryl Ar-Cu(III)-X CuI->CuIII_Aryl Ar-X OxAdd1 Oxidative Addition CuIII_Diaryl Ar-Cu(III)-Ar CuIII_Aryl->CuIII_Diaryl Ar-X OxAdd2 Oxidative Addition CuIII_Diaryl->CuI Ar-Ar RedElim Reductive Elimination ArX1 Ar-X ArX2 Ar-X Product Ar-Ar

Caption: A proposed catalytic cycle for the Ullmann reaction involving Cu(I)/Cu(III) intermediates.

Diels_Alder_Synthesis Diene Diene (e.g., Furan derivative) Cycloaddition [4+2] Cycloaddition Diene->Cycloaddition Dienophile Dienophile (e.g., Alkene) Dienophile->Cycloaddition Adduct Cycloadduct Cycloaddition->Adduct Aromatization Aromatization (e.g., Dehydration) Adduct->Aromatization Biphenyl Biphenyl Derivative Aromatization->Biphenyl

Caption: General workflow for the synthesis of biphenyl derivatives via a Diels-Alder reaction.

CH_Activation_Workflow Arene1 Arene 1 (e.g., Benzoic acid ester) Coupling Oxidative Coupling Arene1->Coupling Arene2 Arene 2 (e.g., Benzene) Arene2->Coupling Biphenyl Biphenyl Derivative Coupling->Biphenyl Catalyst Catalyst (e.g., Pd, Rh, Cu) Catalyst->Coupling Oxidant Oxidant (e.g., O₂, Ag₂CO₃) Oxidant->Coupling

Caption: Conceptual workflow for the synthesis of biphenyl derivatives via C-H activation/oxidative coupling.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate.

Hazard Identification: Based on its isomer, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to ensure personal safety. The table below outlines the minimum required PPE for handling this chemical.

CategoryRequired PPESpecifications
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesMust meet ANSI Z87.1 standards. A face shield should be worn over safety glasses if there is a significant risk of splashing or explosion.[4][5]
Hand Protection Chemical-resistant glovesDisposable nitrile gloves offer good protection for incidental contact.[4] Always inspect gloves for integrity before use and replace them immediately if contaminated.[4][5][6]
Body Protection Laboratory coatA fully buttoned lab coat is required to protect skin and clothing.[4]
Respiratory Protection Use in a well-ventilated area is required.If handling as a powder or if dust generation is likely, a NIOSH-approved N95 or P1 dust mask should be worn.[2] If ventilation is insufficient, a respirator may be necessary.[2][4][5]
Foot Protection Closed-toe and closed-heel shoesFootwear must cover the entire foot to protect against spills.[4][6]

Operational and Disposal Plans

Step-by-Step Handling and Storage Procedures:

Handling:

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation exposure.[1][2]

  • Personal Decontamination: Avoid all personal contact with the substance, including inhalation of dust.[2]

  • Safe Practices: Do not eat, drink, or smoke in the laboratory.[7][8] Wash hands thoroughly with soap and water after handling is complete.[1][2] Contaminated work clothing should be laundered separately before reuse.[2]

Storage:

  • Container Integrity: Store in the original, tightly sealed container in a cool, dry place.[1][8]

  • Segregation: Keep away from incompatible materials such as strong oxidizing agents.[8]

  • Secure Storage: The storage area should be secure and accessible only to authorized personnel.

Emergency and Spill Response:

In Case of Accidental Exposure:

  • Inhalation: Immediately move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek prompt medical attention if symptoms persist.[1]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water.[1] If skin irritation develops, seek medical advice.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][8]

Spill Cleanup Protocol:

  • Minor Spills: For small spills, carefully sweep up the solid material, avoiding the generation of dust.[1][2] Place the spilled material into a clean, dry, and properly labeled container for disposal.[2]

  • Major Spills: In the event of a large spill, evacuate the area and alert emergency services.

  • Decontamination: Following the removal of the spilled material, decontaminate the area with a suitable cleaning agent.

Disposal Guidelines:

All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.[1] Disposal should be carried out through a licensed waste disposal contractor and in strict accordance with all federal, state, and local regulations.[1]

Visual Workflow Guide

The following diagram outlines the standard operating procedure for the safe handling of this compound from initial preparation to final disposal.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Handling and Experimentation cluster_2 Phase 3: Cleanup and Disposal cluster_3 Emergency Actions a Review Safety Data Sheet (SDS) b Assemble and Inspect PPE a->b c Prepare and Verify Fume Hood Operation b->c d Transfer and Weigh Compound in Hood c->d e Conduct Experimental Procedure d->e f Decontaminate Equipment and Work Area e->f i Spill or Exposure Event e->i g Segregate and Label Hazardous Waste f->g h Dispose of Waste via Licensed Contractor g->h j Follow Emergency Procedures i->j j->a Refer to SDS

Caption: Workflow for Handling Dimethyl [1,1'-biphenyl]-dicarboxylate.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.